molecular formula C26H34N2O5 B601733 7-Demethyl Ivabradine CAS No. 304462-60-0

7-Demethyl Ivabradine

Cat. No.: B601733
CAS No.: 304462-60-0
M. Wt: 454.57
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Description

7-Demethyl Ivabradine is a significant pharmaceutical impurity and metabolite of Ivabradine, a drug used in the management of chronic heart failure and angina pectoris. This compound serves as a critical analytical reference standard in the development and validation of analytical methods, particularly in support of Abbreviated New Drug Applications (ANDA) . Its primary research application is in Quality Control (QC) procedures during the commercial production of Ivabradine to ensure product safety, efficacy, and consistency by accurately identifying and quantifying this specific impurity . The substance is supplied with detailed characterization data compliant with regulatory guidelines and is suitable for traceability against pharmacopeial standards from bodies like the USP or EP, based on feasibility assessments . It is explicitly intended for use in laboratory research settings and must not be used for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-11-22(29)23(31-2)12-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMUBWFMPCQUGQ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)CC3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)C[C@H]3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747566
Record name 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
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Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304462-60-0
Record name 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7-hydroxy-8-methoxy-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304462-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Demethyl ivabradine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304462600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-DEMETHYL IVABRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LV42424FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

7-Demethyl Ivabradine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Demethyl Ivabradine

Introduction: Unveiling a Key Ivabradine Metabolite

Ivabradine is a highly specific heart rate-lowering agent, renowned for its direct and selective inhibition of the funny current (If) in the sinoatrial node.[1] Its clinical efficacy in the management of chronic stable angina pectoris and heart failure is well-established.[2] The biotransformation of Ivabradine is extensive, occurring primarily in the liver and intestines through oxidation mediated solely by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3] This metabolic process yields a variety of derivatives, among which the N-desmethylated metabolite (S-18982) is the most prominent and pharmacologically active, circulating at approximately 40% of the parent compound's concentration.[2][3]

However, another significant metabolite formed through this pathway is this compound, also known as 7-O-Desmethyl Ivabradine. This compound results from the O-demethylation of one of the methoxy groups on the benzazepinone ring system. While not as extensively characterized pharmacologically as its N-desmethyl counterpart, this compound is a critical molecule for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. Its synthesis and characterization are essential for use as a reference standard in bioanalytical assays, enabling accurate quantification and a complete understanding of Ivabradine's metabolic fate. This guide provides a comprehensive technical overview of the chemical structure, properties, proposed synthesis, and analytical quantification of this compound for professionals in drug development and scientific research.

Chemical Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its unique molecular architecture, which differentiates it from the parent drug, Ivabradine.

cluster_ivabradine Ivabradine cluster_demethyl This compound I Ivabradine Structure D This compound Structure arrow lab Metabolic O-Demethylation (CYP3A4)

Figure 1: Metabolic transformation of Ivabradine to this compound.

The key structural modification is the conversion of the methoxy group at the 7-position of the tetrahydro-benzazepinone ring to a hydroxyl group. This change significantly alters the molecule's polarity and potential for further conjugation reactions in vivo. The core chemical and physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one[4]
CAS Number 304462-60-0 (Free Base)[4]
Molecular Formula C₂₆H₃₄N₂O₅[4]
Molecular Weight 454.6 g/mol [4]
Appearance White to off-white solid (assumed, based on related compounds)N/A
Storage -20°C (as a solid reference material)[5]
Solubility Data not widely available; expected to be soluble in organic solvents like DMSO, methanol, and DMF.N/A
pKa Data not available; the tertiary amine would be basic, and the phenolic hydroxyl group would be weakly acidic.N/A

Proposed Synthesis Pathway: Selective O-Demethylation

The chemical synthesis of this compound is not widely published in peer-reviewed journals, as it is primarily produced as a reference standard. The synthesis necessitates a selective demethylation of the 7-methoxy group of Ivabradine, a non-trivial transformation given the presence of three other methoxy groups. A plausible and targeted approach involves the use of a reagent known for its high selectivity in cleaving aryl methyl ethers, such as boron tribromide (BBr₃) or a strong nucleophile like lithium iodide (LiI) in a high-boiling solvent.

Expertise & Rationale: Boron tribromide is a powerful Lewis acid that coordinates to the ether oxygen, followed by nucleophilic attack by the bromide ion to displace the methyl group. At controlled, low temperatures (e.g., -78 °C to 0 °C), it is possible to achieve a degree of selectivity, although a mixture of products is likely. A more selective method might employ a nucleophilic agent like dodecanethiolate in a polar aprotic solvent, which can offer greater selectivity for less sterically hindered methoxy groups. For this protocol, we will outline a robust method using BBr₃, which is a common and effective choice for this type of transformation.

start Step 1: Dissolution Dissolve Ivabradine free base in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). cool Step 2: Cooling Cool the solution to -78°C using a dry ice/acetone bath. start->cool add Step 3: Reagent Addition Slowly add a solution of Boron Tribromide (BBr₃, 1.0 M in DCM) dropwise. (approx. 1.1 equivalents) cool->add react Step 4: Reaction Allow the mixture to slowly warm to 0°C and stir for 2-4 hours. Monitor progress by TLC or LC-MS. add->react quench Step 5: Quenching Carefully quench the reaction by the slow addition of methanol at 0°C, followed by saturated sodium bicarbonate solution. react->quench extract Step 6: Extraction Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄. quench->extract purify Step 7: Purification Concentrate the organic phase in vacuo. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient). extract->purify end Step 8: Characterization Collect fractions containing the desired product. Evaporate solvent to yield this compound. Confirm structure by ¹H NMR, MS, and HPLC. purify->end

Figure 2: Proposed workflow for the synthesis of this compound.

Detailed Synthesis Protocol
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Ivabradine (1 equivalent). Dissolve in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Immerse the flask in a dry ice/acetone bath to cool the internal temperature to -78 °C.

  • Reagent Addition: While maintaining the low temperature, add a solution of boron tribromide (1.1 equivalents, 1.0 M in DCM) dropwise via a syringe over 30 minutes. The reaction mixture may change color.

  • Reaction Monitoring: After the addition is complete, remove the cooling bath and allow the reaction to warm to 0 °C in an ice bath. Stir at this temperature for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or by analyzing small aliquots via LC-MS to check for the consumption of starting material and the appearance of the product mass.

  • Work-up and Quenching: Once the reaction is deemed complete, cool the mixture back to 0 °C and quench it by the slow, careful addition of methanol to consume excess BBr₃. Then, slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (~pH 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with DCM. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 10% methanol in dichloromethane) to separate the desired this compound from starting material and other demethylated byproducts.

  • Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum to yield this compound. Confirm the identity and purity by mass spectrometry, ¹H NMR, and HPLC analysis.

Analytical Methodology for Bio-Quantification

The reliable quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic studies. A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides the necessary sensitivity and selectivity. The following protocol is adapted from validated methods for the parent drug and its N-desmethyl metabolite, ensuring a high probability of success.[6]

Trustworthiness & Rationale: This method employs a "gold standard" approach for small molecule bioanalysis. Liquid-liquid extraction (LLE) is chosen for its ability to efficiently remove proteins and phospholipids from the plasma matrix, reducing ion suppression. A C18 reversed-phase column is ideal for retaining and separating molecules of this polarity. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode ensures exquisite selectivity and sensitivity, by monitoring a specific precursor-to-product ion transition unique to the analyte.

start Step 1: Sample Preparation Thaw plasma sample. Spike with Internal Standard (IS), e.g., Ivabradine-d6. alk Step 2: Alkalinization Add 100 µL of 0.1 M NaOH to the plasma sample to ensure the analyte is in its free base form. start->alk lle Step 3: Liquid-Liquid Extraction (LLE) Add 3 mL of extraction solvent (e.g., methyl tert-butyl ether). Vortex for 5 min, centrifuge at 4000 rpm for 10 min. alk->lle evap Step 4: Evaporation Transfer the organic supernatant to a clean tube. Evaporate to dryness under a stream of nitrogen at 40°C. lle->evap recon Step 5: Reconstitution Reconstitute the dry residue in 100 µL of mobile phase. Vortex to dissolve. evap->recon inject Step 6: LC-MS/MS Analysis Inject 10 µL onto the LC-MS/MS system. recon->inject end Step 7: Data Processing Quantify analyte by comparing the peak area ratio of this compound to the IS against a calibration curve. inject->end

Figure 3: Bioanalytical workflow for the quantification of this compound.

Detailed LC-MS/MS Protocol
  • Sample Preparation (LLE):

    • Pipette 200 µL of human plasma into a polypropylene tube.

    • Spike with 20 µL of an internal standard (IS) working solution (e.g., Ivabradine-d6 or a structurally similar compound).

    • Add 100 µL of 0.1 M sodium hydroxide to basify the sample.

    • Add 3.0 mL of methyl tert-butyl ether (MTBE).

    • Vortex mix for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4 °C.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: Agilent 1200 series or equivalent.

    • Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and 5 mM aqueous ammonium acetate buffer containing 0.2% formic acid (e.g., 80:20, v/v).[6]

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • MS System: API 4000 or equivalent triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions (Predicted):

      • This compound: m/z 455.3 → 251.2 (Precursor [M+H]⁺ → Product ion from cleavage of the propylamino side chain).

      • Internal Standard (Ivabradine-d6): m/z 475.3 → 251.2 (or another suitable fragment).

    • Key MS Parameters:

      • IonSpray Voltage: 5500 V.

      • Temperature: 500 °C.

      • Curtain Gas (CUR): 20 psi.

      • Collision Gas (CAD): Medium setting.

      • Ion Source Gas 1 (GS1): 50 psi.

      • Ion Source Gas 2 (GS2): 50 psi.

      • Declustering Potential (DP) & Collision Energy (CE): To be optimized by infusing a standard solution of the analyte to achieve maximum signal intensity for the chosen MRM transition.

This self-validating system, complete with an internal standard, allows for the precise and accurate determination of this compound concentrations, enabling robust pharmacokinetic profiling.

References

  • Google Patents. WO2008125006A1 - Preparation processes for ivabradine hydrochloride and its stable crystalline form.
  • University Library of Ludwig Maximilian University of Munich. Development of analytical methods aimed at addressing specific aspects of post mortem cases using LC-MS/MS. [Link]

  • ResearchGate. Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. [Link]

  • National Center for Biotechnology Information. Ivabradine - StatPearls. [Link]

  • ResearchGate. Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. [Link]

  • Semantic Scholar. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and metoprolol in rat plasma. [Link]

  • SynZeal. This compound. [Link]

  • European Medicines Agency. Ivabradine JensonR. [Link]

  • ResearchGate. Chemical structures of (A) Ivabradine, (B) N-desmethylivabradine and (C) Diazepam. [Link]

Sources

The Central Role of N-desmethylivabradine (S-18982) in the Metabolism and Pharmacological Action of Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Ivabradine is a heart rate-lowering agent that exerts its therapeutic effect through the selective inhibition of the I(f) current in the sinoatrial node.[1] Its clinical efficacy is not solely dependent on the parent compound; the metabolic pathway plays a crucial role in its overall pharmacodynamic profile. This guide provides a detailed examination of Ivabradine's metabolism, focusing on the formation, pharmacokinetic profile, and pharmacological significance of its primary active metabolite, N-desmethylivabradine (also known as S-18982 or, chemically, 7-Demethyl Ivabradine). We will explore the enzymatic processes governing this biotransformation, the contribution of N-desmethylivabradine to the therapeutic effect, and the analytical methodologies required for its characterization and quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Ivabradine's metabolic landscape.

Introduction to Ivabradine: Mechanism and Clinical Application

Ivabradine is indicated for reducing the risk of hospitalization for worsening heart failure in adult patients with stable, symptomatic chronic heart failure and for the treatment of stable angina pectoris.[2][3] Its mechanism of action is novel, selectively blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel responsible for the cardiac pacemaker "funny" current (I(f)).[1][4] This current is a key regulator of diastolic depolarization in the sinoatrial node.[1] By inhibiting the I(f) current, Ivabradine slows the firing rate of the sinoatrial node, resulting in a dose-dependent reduction in heart rate.[1] Critically, this action occurs without affecting myocardial contractility, ventricular repolarization, or blood pressure, distinguishing it from other negative chronotropic agents like beta-blockers.[5][6]

The Metabolic Pathway of Ivabradine: The Pivotal Role of Cytochrome P450 3A4

Ivabradine undergoes extensive first-pass metabolism, primarily in the liver and intestines, which results in an absolute oral bioavailability of approximately 40%.[2][7] This metabolic process is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][5] The primary metabolic reaction is an N-demethylation, which cleaves a methyl group from the tertiary amine, yielding the major and only known active metabolite: N-desmethylivabradine (S-18982) .[2][7][8]

This heavy reliance on CYP3A4 is a critical clinical consideration. Co-administration of Ivabradine with strong inhibitors of CYP3A4 (e.g., azole antifungals, macrolide antibiotics) is contraindicated as it can lead to significantly elevated plasma concentrations of Ivabradine and an increased risk of severe bradycardia.[1][2] Conversely, co-administration with CYP3A4 inducers (e.g., St. John's wort, rifampicin) can decrease Ivabradine's plasma concentration, potentially rendering the therapy ineffective.[2][5]

Ivabradine_Metabolism IVAB Ivabradine (Parent Drug) S18982 N-desmethylivabradine (S-18982) (Active Metabolite) IVAB->S18982 ELIMINATION Elimination (Urine & Feces) IVAB->ELIMINATION ~4% Unchanged in Urine INACTIVE Further Inactive Metabolites S18982->INACTIVE Further Metabolism (CYP3A4) INACTIVE->ELIMINATION ABSORPTION Oral Administration ABSORPTION->IVAB Gut/Liver First Pass

Caption: Metabolic pathway of Ivabradine via CYP3A4.

Pharmacological Profile of N-desmethylivabradine (S-18982)

The role of N-desmethylivabradine is not that of a minor or inactive byproduct; it is a pharmacologically active entity that contributes significantly to the overall therapeutic effect of Ivabradine administration.

Potency and Activity

Studies have demonstrated that N-desmethylivabradine is equipotent to the parent compound, Ivabradine.[2][9] It exhibits the same selective I(f) inhibitory mechanism, contributing to the dose-dependent reduction in heart rate.[9]

Pharmacokinetic Contribution

While Ivabradine has an effective half-life of approximately 6 hours, its N-desmethylated metabolite has a longer half-life of around 11 hours.[9] The exposure of N-desmethylivabradine, as measured by the area under the curve (AUC), is approximately 40% of that of the parent compound.[1][5][7] The combination of its equipotency, significant circulating concentration, and longer half-life means that N-desmethylivabradine is responsible for a substantial and sustained portion of the heart rate reduction observed after oral administration of Ivabradine.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Ivabradine and its active metabolite, N-desmethylivabradine.

ParameterIvabradine (Parent Drug)N-desmethylivabradine (S-18982)Reference(s)
Mechanism Selective I(f) Current InhibitorSelective I(f) Current Inhibitor[1][9]
Relative Potency 1xEquipotent (1x)[2][9]
Plasma Exposure (AUC) ~60% of total active moieties~40% of total active moieties[1][5][7]
Distribution Half-life (t½α) ~2 hoursN/A[2][9]
Effective Half-life (t½β) ~6 hours~11 hours[9]
Primary Metabolizing Enzyme CYP3A4CYP3A4[1][2][5]

Experimental Protocols for Metabolite Quantification

The accurate quantification of both Ivabradine and N-desmethylivabradine in biological matrices is essential for pharmacokinetic studies, drug interaction evaluations, and therapeutic drug monitoring. The gold standard for this application is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Detailed Protocol: UPLC-MS/MS Quantification in Human Plasma

This protocol outlines a robust method for the simultaneous determination of Ivabradine and N-desmethylivabradine.

Causality Statement: The choice of UPLC-MS/MS is driven by its superior sensitivity and selectivity, which are necessary to detect and quantify low ng/mL concentrations of the analytes in a complex biological matrix like plasma.[10] The sample preparation step (protein precipitation) is chosen for its efficiency in removing high-abundance proteins that would otherwise interfere with the analysis and damage the chromatographic column.

Bioanalytical_Workflow SAMPLE 1. Plasma Sample Collection PREP 2. Sample Preparation (Protein Precipitation) SAMPLE->PREP Add Internal Standard & Acetonitrile LC 3. UPLC Separation (Gradient Elution) PREP->LC Inject Supernatant MS 4. MS/MS Detection (MRM Mode) LC->MS Eluent Transfer DATA 5. Data Acquisition & Quantification MS->DATA Signal Processing

Caption: Bioanalytical workflow for metabolite quantification.

Step-by-Step Methodology:

  • Reagent and Standard Preparation:

    • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of Ivabradine HCl and N-desmethylivabradine in methanol.

    • Working Solutions: Prepare serial dilutions from the stock solutions in a 50:50 acetonitrile:water mixture to create calibration curve standards (e.g., ranging from 0.1 to 100 ng/mL).[10]

    • Internal Standard (IS) Solution: Prepare a working solution of a suitable internal standard (e.g., Diazepam) at a fixed concentration (e.g., 30 ng/mL) in methanol.[11] The IS is crucial for correcting variations in sample processing and instrument response.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample (or calibrator/QC sample) into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of the Internal Standard working solution containing acetonitrile. The acetonitrile acts as the precipitating agent.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the clear supernatant to a UPLC vial for analysis.

  • UPLC-MS/MS Conditions:

    • Chromatographic Column: A reverse-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.7 µm), is used to separate the analytes based on hydrophobicity.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analytes for better ionization in the mass spectrometer.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. This allows for efficient separation of the analytes from matrix components.

    • Injection Volume: 2-5 µL.

    • Mass Spectrometry:

      • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective mode involves monitoring specific precursor ion → product ion transitions for each analyte and the internal standard, minimizing interference and maximizing sensitivity.

  • Data Analysis:

    • The concentration of Ivabradine and N-desmethylivabradine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.

Conclusion

N-desmethylivabradine (S-18982) is not merely a byproduct of Ivabradine's breakdown but a key contributor to its therapeutic action. As the primary and equipotent active metabolite, its formation via CYP3A4, significant plasma concentration, and extended half-life are fundamental to the sustained heart rate-lowering effect of Ivabradine therapy. A thorough understanding of this metabolic pathway is therefore essential for drug development professionals and clinicians to appreciate the full pharmacodynamic profile of Ivabradine and to effectively manage potential drug-drug interactions. The use of advanced analytical techniques like UPLC-MS/MS is indispensable for accurately characterizing the pharmacokinetics of both the parent drug and its vital metabolite, ensuring the safe and effective use of this important cardiovascular agent.

References

  • Ivadradine - PMC - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Sher-Lita, T., & Abd-El-Maeboud, K. H. (2025, December 13). Ivabradine - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. (n.d.). National Center for Biotechnology Information. [Link]

  • Ivabradine: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. [Link]

  • Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, October 31). YouTube. [Link]

  • Population Plasma and Urine Pharmacokinetics of Ivabradine and Its Active Metabolite S18982 in Healthy Korean Volunteers. (2016, April). PubMed. [Link]

  • Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. (2016, May 30). e-Century Publishing Corporation. [Link]

  • Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. (n.d.). Semantic Scholar. [Link]

  • An evaluation of the pharmacokinetics and pharmacodynamics of ivabradine for the treatment of heart failure. (2013, December 31). Taylor & Francis Online. [Link]

  • A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. (2018, August 28). PharmaTutor. [Link]

  • Analytical profile of Ivabradine Tablets. (n.d.). Government of Nepal, Department of Drug Administration. [Link]

  • Ivabradine: Evidence and current role in cardiovascular diseases and other emerging indications. (n.d.). PubMed Central. [Link]

  • Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. (n.d.). Brieflands. [Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016, May 4). PubMed Central. [Link]

  • DEVELOPMENT OF VALIDATED ANALYTICAL METHOD FOR ESTIMATION OF IVABRADINE IN PURE AND PHARMACEUTICAL DOSAGE FORM USING RP-HPLC. (2019, November 4). [Link]

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Introduction: The Significance of 7-Demethyl Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Demethyl Ivabradine

This compound, chemically known as (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, is a crucial molecule in the landscape of pharmaceutical analysis and development.[1][2] As a significant metabolite and potential process-related impurity in the manufacturing of Ivabradine, a medication used for the symptomatic treatment of stable angina pectoris and heart failure, the availability of high-purity this compound is essential for analytical method development, validation, and quality control of the final drug product.[1][3] This guide provides a comprehensive overview of plausible synthetic pathways for this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles of organic chemistry and analogous transformations reported in the scientific literature.

Proposed Synthetic Pathways: A Dual Approach

The synthesis of this compound can be approached from two primary strategic directions: a late-stage demethylation of an advanced intermediate or Ivabradine itself, and an early-stage synthesis involving the construction of a pre-functionalized phenolic benzazepine core.

Pathway 1: Late-Stage Selective O-Demethylation

This approach leverages the well-established synthetic routes to Ivabradine, introducing the critical demethylation step at a later stage. The core challenge of this pathway lies in the selective cleavage of the aryl methyl ether at the 7-position of the benzazepine ring without affecting the other methoxy groups or the tertiary amine functionality.

Rationale for Reagent Selection

The choice of a demethylating agent is critical. Reagents such as boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers but can be aggressive and may interact with other functional groups.[4] A milder and more selective approach might involve the use of aluminum chloride (AlCl₃) in combination with a nucleophile like ethanethiol or sodium iodide, or the use of hydrobromic acid (HBr).[5][6] For the purpose of this guide, we will focus on a Lewis acid-mediated approach, which offers a balance of reactivity and selectivity.

Visualizing the Pathway

Late-Stage Demethylation cluster_precursors Key Precursors precursor1 7,8-Dimethoxy-3-(3-iodopropyl)- 1,3-dihydro-2H-3-benzazepin-2-one ivabradine Ivabradine precursor1->ivabradine Coupling precursor2 (S)-N-[(4,5-Dimethoxybenzocyclobut-1-yl)- methyl]-N-(methyl)amine precursor2->ivabradine demethylation Selective O-Demethylation ivabradine->demethylation AlCl₃ / Ethanethiol product This compound demethylation->product

Caption: Late-stage synthesis of this compound via selective demethylation.

Experimental Protocol: Late-Stage Demethylation

Step 1: Synthesis of Ivabradine

The synthesis of Ivabradine is well-documented and typically involves the coupling of two key intermediates: 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one and (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine.[7]

  • Reaction: A mixture of 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one, (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine, and a suitable base (e.g., potassium carbonate) in a solvent such as acetonitrile is stirred at an elevated temperature.

  • Work-up: After completion of the reaction (monitored by HPLC), the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield Ivabradine.

Step 2: Selective O-Demethylation of Ivabradine

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Ivabradine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) to the stirred solution, followed by the dropwise addition of ethanethiol (3 equivalents).

  • Reaction: Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to a cooled aqueous solution of 1M HCl.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Parameter Value
Starting Material Ivabradine
Key Reagents Aluminum Chloride (AlCl₃), Ethanethiol
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-6 hours (monitored)
Purification Column Chromatography

Pathway 2: Early-Stage Synthesis with a Phenolic Benzazepine Core

This more convergent approach involves the synthesis of a 7-hydroxy-8-methoxy-benzazepine intermediate, which is then coupled with the side chain precursor. This strategy avoids the potential for side reactions associated with demethylating a complex molecule like Ivabradine. However, it necessitates a protecting group strategy for the phenolic hydroxyl group during the synthesis.

Rationale for Protecting Group Selection

The phenolic hydroxyl group is acidic and nucleophilic, and therefore requires protection during subsequent alkylation steps. A benzyl (Bn) or a silyl ether (e.g., TBDMS) protecting group would be suitable. For this guide, we will utilize a benzyl protecting group due to its stability under basic conditions and its ease of removal via hydrogenolysis.

Visualizing the Pathway

Early-Stage Synthesis start Substituted Phenethylamine benzazepine_core 7-Benzyloxy-8-methoxy- benzazepinone start->benzazepine_core Ring Formation alkylation Alkylation with 1-bromo-3-chloropropane benzazepine_core->alkylation protected_intermediate Protected 7-Hydroxy Benzazepine Intermediate alkylation->protected_intermediate coupling Coupling with Amine Side Chain protected_intermediate->coupling protected_product Protected this compound coupling->protected_product deprotection Deprotection (Hydrogenolysis) protected_product->deprotection H₂, Pd/C final_product This compound deprotection->final_product

Caption: Convergent synthesis of this compound via a protected phenolic intermediate.

Experimental Protocol: Early-Stage Synthesis

Step 1: Synthesis of 7-Benzyloxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

This intermediate can be synthesized from a suitably protected phenethylamine derivative through a multi-step process involving cyclization to form the benzazepine ring system.

Step 2: Alkylation of the Protected Benzazepine

  • Preparation: To a solution of 7-benzyloxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (1 equivalent) in anhydrous DMF, add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction: Stir the mixture for 30 minutes, then add 1-bromo-3-chloropropane (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Coupling with the Amine Side Chain

  • Halogen Exchange: Convert the terminal chloride of the alkylated benzazepine to an iodide by treating it with sodium iodide in acetone to increase its reactivity.

  • Coupling: React the resulting iodo-intermediate with (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine (1 equivalent) in the presence of potassium carbonate in acetonitrile at reflux.

  • Purification: After work-up as described in Pathway 1, purify the crude product to obtain the protected this compound.

Step 4: Deprotection

  • Hydrogenolysis: Dissolve the protected this compound in methanol or ethanol. Add 10% Palladium on carbon (Pd/C) catalyst.

  • Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC/HPLC).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to yield this compound.

Parameter Value
Key Intermediate 7-Benzyloxy-8-methoxy-benzazepinone
Protecting Group Benzyl (Bn)
Alkylation Reagent 1-Bromo-3-chloropropane
Coupling Partner (S)-N-[(4,5-Dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine
Deprotection Catalytic Hydrogenolysis (H₂, Pd/C)
Purification Column Chromatography at intermediate steps

Precursor Synthesis and Availability

The key precursors for both pathways are derivatives of benzazepinone and benzocyclobutane. While some of these are commercially available, others may need to be synthesized. The synthesis of (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine is a chiral synthesis that often involves resolution or asymmetric synthesis to obtain the desired enantiomer.[8][9] The synthesis of the benzazepinone core typically starts from substituted phenethylamines.[3]

Characterization and Quality Control

The final product, this compound, and all key intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.

Conclusion

This technical guide has outlined two robust and scientifically sound, albeit hypothetical, synthetic pathways for the preparation of this compound. The late-stage demethylation offers a more direct route if selectivity can be controlled, while the early-stage synthesis provides a more controlled, convergent approach. The choice of pathway will depend on the specific capabilities of the laboratory, the availability of starting materials, and the desired scale of the synthesis. The protocols and strategies presented here provide a solid foundation for researchers and drug development professionals to produce this important analytical standard.

References

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A Technical Guide to the Biological Activity of 7-Demethyl Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivabradine is a well-established therapeutic agent for the management of heart failure and stable angina, prized for its specific, heart-rate-lowering effect without impacting myocardial contractility.[1][2] This action is mediated through the selective inhibition of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels responsible for the cardiac pacemaker If current.[1][3][4] However, the in vivo activity of Ivabradine is not solely attributable to the parent compound. It is extensively metabolized, primarily by Cytochrome P450 3A4 (CYP3A4), into several derivatives.[1][5][6] The most significant of these is the N-desmethylated metabolite, also known as S 18982, which is equipotent to Ivabradine and circulates at approximately 40% of the parent drug's concentration.[4] This guide focuses on a related, yet distinct, metabolite: 7-Demethyl Ivabradine. While less characterized than the N-desmethyl derivative, understanding its biological activity is crucial for a complete picture of Ivabradine's pharmacological profile and for identifying potential sources of variability in patient response.

Ivabradine Metabolism and the Genesis of this compound

Ivabradine undergoes extensive first-pass metabolism in the liver and intestines, with CYP3A4 being the principal enzyme responsible for its oxidative metabolism.[1][3][6] This process generates multiple metabolites. The primary and most studied active metabolite is N-desmethyl ivabradine (S 18982).[5][6][7] this compound, chemically known as (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, is another product of this metabolic pathway.[8]

The formation pathway involves the demethylation at the 7-position of the benzazepinone ring system. This structural modification can potentially alter the molecule's affinity for its primary target, its pharmacokinetic properties, and its off-target activity profile.

Ivabradine_Metabolism cluster_metabolism Hepatic/Intestinal Metabolism cluster_action Pharmacological Action Ivabradine Ivabradine N-Desmethyl_Ivabradine N-Desmethyl Ivabradine (S 18982) Ivabradine->N-Desmethyl_Ivabradine CYP3A4 (Primary Pathway) 7-Demethyl_Ivabradine This compound Ivabradine->7-Demethyl_Ivabradine CYP3A4 Other_Metabolites Other Metabolites Ivabradine->Other_Metabolites CYP3A4 HCN4_Channel HCN4 Channel (Sinoatrial Node) N-Desmethyl_Ivabradine->HCN4_Channel Inhibition of If Current 7-Demethyl_Ivabradine->HCN4_Channel Predicted Inhibition Heart_Rate_Reduction Heart Rate Reduction HCN4_Channel->Heart_Rate_Reduction Prolongs Diastolic Depolarization

Caption: Metabolism of Ivabradine and the site of action.

Pharmacodynamic Profile: Interaction with HCN Channels

The primary mechanism of action for Ivabradine and its active metabolites is the inhibition of the If "funny" current in the sinoatrial (SA) node.[1][2] This current is predominantly carried by HCN4 channels, which are responsible for initiating the diastolic depolarization phase of the cardiac action potential, thereby setting the heart rate.[1][9]

Expected Activity at HCN Channels

While direct, quantitative comparisons for this compound are not extensively published, its structural similarity to the parent compound and the equipotent N-desmethyl metabolite strongly suggests that it retains activity as an HCN channel blocker.[4] Ivabradine itself blocks HCN channels in a use-dependent manner, meaning its blocking efficacy increases with higher heart rates.[9][10] It acts from the intracellular side of the channel, requiring the channel to be in an open state to exert its effect on HCN4 isoforms.[11][12]

It is hypothesized that this compound shares this mechanism. However, the demethylation at the 7-position could alter the binding affinity (Kd) or the kinetics of channel block. Further research is required to establish its specific IC50 value against HCN4 and other HCN isoforms (HCN1, HCN2, HCN3).

Potential for Altered Selectivity and Off-Target Effects

Ivabradine is considered highly selective for the If current, with minimal effects on other cardiac ion channels at therapeutic concentrations.[5][13] This selectivity is key to its safety profile, as it reduces heart rate without affecting myocardial contractility or ventricular repolarization.[1][4] However, at higher concentrations, Ivabradine has been shown to interact with other channels, including the hERG K+ channel (responsible for the IKr current) and voltage-gated sodium channels (Nav1.5).[9][14][15]

The structural change in this compound may modulate these off-target interactions. A critical area for investigation is whether the demethylation increases or decreases its affinity for channels like hERG, which would have implications for its pro-arrhythmic potential.

Table 1: Comparative Potency of Ivabradine and its Metabolites (Hypothetical & Published Data)

CompoundPrimary TargetIC50 / PotencyKey Characteristics
Ivabradine HCN4~2.0 µM (for hHCN4)[16]Use-dependent, open-channel blocker.[11]
N-Desmethyl Ivabradine (S 18982) HCN4Equipotent to Ivabradine.[4]Major active metabolite, contributing significantly to the overall effect.[5][6]
This compound HCN4 (Predicted)To Be DeterminedActivity and selectivity profile requires empirical validation.

Methodologies for Experimental Characterization

To elucidate the precise biological activity of this compound, a series of established in vitro and in vivo assays are necessary.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This is the gold-standard technique for directly measuring the effect of a compound on specific ion channels.

Objective: To determine the IC50, kinetics, and state-dependence of this compound block on HCN4 channels.

Protocol:

  • Cell Culture: Utilize a stable cell line (e.g., HEK293 or CHO cells) heterologously expressing the human HCN4 channel isoform.

  • Cell Preparation: Plate cells onto glass coverslips for recording.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. The whole-cell configuration is established to allow control of the intracellular environment and direct measurement of transmembrane currents.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.1 cAMP (to fully activate the HCN current), (pH adjusted to 7.2 with KOH).

  • Voltage Protocol:

    • Hold the cell at a potential of -40 mV.

    • Apply hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-3 seconds) to activate the HCN4 channels and elicit the Ih current.

    • A subsequent depolarizing step to +20 mV can be used to measure tail currents.

  • Compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution. Apply via a perfusion system to the recording chamber.

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after compound application. Construct a dose-response curve by plotting the percentage of current inhibition against the compound concentration. Fit the data with the Hill equation to determine the IC50.

Caption: Workflow for Patch-Clamp Electrophysiology Experiment.

Off-Target Screening

To ensure a comprehensive safety and selectivity profile, this compound should be screened against a panel of other cardiac ion channels, particularly those implicated in cardiac risk.

  • hERG (IKr): Essential for assessing the risk of QT prolongation and Torsades de Pointes.

  • Nav1.5 (INa): To determine any potential Class I antiarrhythmic-like activity.[15]

  • Cav1.2 (ICa,L): To confirm lack of effect on myocardial contractility.

These assays can be performed using similar patch-clamp methodologies with specific cell lines and voltage protocols tailored to each channel.

Clinical and Research Implications

A thorough characterization of this compound is not merely an academic exercise. Its biological activity has direct implications for:

  • Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Accurate models of Ivabradine's effect must incorporate the contributions of all active metabolites. If this compound is biologically active, its formation rate and clearance will influence the overall therapeutic effect.

  • Drug-Drug Interactions: Co-administered drugs that inhibit or induce CYP3A4 will alter the metabolic profile of Ivabradine, potentially shifting the ratio of parent drug to its various metabolites.[3][17][18] Understanding the activity of each metabolite is crucial for predicting the outcome of such interactions.

  • Patient Variability: Genetic polymorphisms in CYP3A4 could lead to inter-individual differences in the metabolic fate of Ivabradine, resulting in varying levels of this compound and other metabolites, which may explain differences in patient response or adverse event profiles.

Conclusion

This compound is a metabolite of the widely used cardiac drug Ivabradine. While the N-desmethyl metabolite is well-recognized as a major contributor to the drug's overall efficacy, the specific biological activity of this compound remains an area requiring further investigation. Based on structural analogy, it is predicted to act as an inhibitor of HCN channels, contributing to the heart-rate-lowering effects of the parent drug. However, empirical validation of its potency, selectivity, and kinetic properties using techniques such as whole-cell patch-clamp is essential. A complete understanding of its pharmacodynamic and pharmacokinetic profile will enable more refined PK/PD modeling, improve our ability to predict drug-drug interactions, and ultimately contribute to the safer and more effective use of Ivabradine in clinical practice.

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In Vitro Characterization of 7-Demethyl Ivabradine: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 7-Demethyl Ivabradine, a metabolite of the bradycardic agent Ivabradine. While its parent compound and the major active metabolite, N-desmethyl ivabradine (S-18982), are well-characterized, publicly available data on this compound is limited. This document, therefore, outlines a robust, scientifically-grounded strategy for its preclinical assessment. By leveraging established methodologies for Ivabradine, this guide details essential in vitro assays focusing on pharmacology, pharmacokinetics, and cardiac safety. It is intended to equip researchers, scientists, and drug development professionals with the rationale and detailed protocols necessary to thoroughly characterize the in vitro profile of this compound, ensuring a rigorous evaluation of its potential therapeutic efficacy and safety.

Introduction: The Rationale for In Vitro Evaluation

Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, the primary driver of the cardiac pacemaker "funny" current (If).[1] By selectively slowing the heart rate without impacting myocardial contractility, Ivabradine has become a valuable therapeutic agent for stable angina and heart failure.[1][2] The metabolism of Ivabradine is extensive, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[3][4] This process yields several metabolites, with the N-desmethylated derivative, S-18982, being the major active metabolite, circulating at approximately 40% of the parent drug's concentration and exhibiting equipotent pharmacological activity.[3][4]

The subject of this guide, this compound (CAS No: 304462-60-0), is another identified metabolite of Ivabradine.[5][6] Its chemical name is (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one.[5][6] In contrast to the extensive research on Ivabradine and S-18982, the in vitro pharmacological and safety profile of this compound remains largely uncharacterized in publicly accessible literature. A thorough in vitro evaluation is therefore critical to understand its potential contribution to the overall clinical effects of Ivabradine, including its efficacy and safety.

This guide provides a comprehensive roadmap for the in vitro characterization of this compound, drawing upon established principles and methodologies applied to its parent compound. The core objectives of this proposed in vitro program are to:

  • Determine the pharmacological activity at the primary target (HCN channels).

  • Assess its metabolic profile and potential for drug-drug interactions (DDIs).

  • Evaluate its off-target cardiac safety, particularly its effect on the hERG channel.

Primary Pharmacology: Assessing HCN Channel Inhibition

The defining mechanism of action for Ivabradine and its major active metabolite is the inhibition of the HCN channels, particularly the HCN4 isoform, which is predominantly expressed in the sinoatrial node.[1][7] Therefore, the primary pharmacological investigation for this compound must focus on its activity at these channels.

Causality Behind Experimental Choices

Electrophysiological studies are the gold standard for characterizing ion channel modulators. The use of recombinant cell lines (e.g., HEK293 or CHO cells) stably expressing the human HCN4 isoform allows for the isolated and precise measurement of the compound's effect on the target channel, free from the confounding influence of other native ion channels present in cardiomyocytes.[8] The patch-clamp technique, in its whole-cell configuration, enables the direct measurement of ionic currents through the HCN4 channels in response to specific voltage protocols.

Experimental Workflow: HCN4 Channel Electrophysiology

The following workflow outlines the key steps for assessing the inhibitory potential of this compound on HCN4 channels.

Caption: Workflow for assessing this compound's HCN4 liability.

Detailed Protocol: HCN4 Whole-Cell Patch-Clamp Assay

Objective: To determine the concentration-dependent inhibition of the human HCN4 channel by this compound and calculate its IC50 value.

Materials:

  • HEK293 cells stably expressing the human HCN4 channel.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal solution (in mM): 130 K-Aspartate, 10 NaCl, 2 CaCl₂, 5 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with KOH.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • Positive control: Ivabradine.

Procedure:

  • Cell Preparation: Culture and passage HEK293-hHCN4 cells according to standard protocols. On the day of the experiment, detach cells and plate them onto glass coverslips at a low density.

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with the internal solution.

    • Hold the cell membrane potential at -40 mV.

    • Apply a voltage protocol to elicit HCN4 currents. A typical protocol involves hyperpolarizing steps of 2-3 seconds to voltages between -50 mV and -140 mV, followed by a depolarizing step to +20 mV to measure tail currents.[8]

  • Data Acquisition:

    • Record baseline HCN4 currents in the external solution until a stable recording is achieved.

    • Apply the vehicle control to establish the baseline for inhibition calculation.

    • Sequentially apply increasing concentrations of this compound, allowing the current to reach a steady-state block at each concentration.

    • Perform a washout step with the external solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the amplitude of the HCN4 current (typically the tail current) at each concentration.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Table 1: Expected Data Output for HCN4 Inhibition Assay

CompoundIC50 (µM)Hill Slope
This compoundTBDTBD
Ivabradine (Control)~2.0~1.0

Note: The IC50 for Ivabradine on hHCN4 is approximately 2.0 µM.[9]

In Vitro ADME & DDI Profile

Understanding the metabolic fate of this compound and its potential to interact with drug-metabolizing enzymes is crucial for predicting its pharmacokinetic behavior and DDI liability. Given that its parent compound is a substrate and not a significant inhibitor of CYP3A4, a focused investigation into this compound's interaction with this key enzyme is warranted.[4]

Causality Behind Experimental Choices

Human liver microsomes are a standard in vitro tool for studying phase I metabolism as they contain a high concentration of CYP enzymes.[10] Incubating this compound with human liver microsomes in the presence of the necessary cofactor (NADPH) will reveal its metabolic stability. To assess its potential as a CYP3A4 inhibitor, a specific probe substrate for CYP3A4 (e.g., midazolam) is used, and the formation of its metabolite is monitored in the presence of varying concentrations of this compound.[10]

Experimental Workflow: CYP3A4 Inhibition Assay

Caption: Workflow for the in vitro CYP3A4 inhibition assay.

Detailed Protocol: CYP3A4 Inhibition Assay (IC50 Determination)

Objective: To determine the IC50 value of this compound for the inhibition of CYP3A4 activity in human liver microsomes.

Materials:

  • Pooled human liver microsomes.

  • Potassium phosphate buffer (0.1 M, pH 7.4).

  • NADPH regenerating system.

  • CYP3A4 probe substrate (e.g., midazolam).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Positive control inhibitor (e.g., ketoconazole).

  • Acetonitrile (for reaction termination).

  • LC-MS/MS system.

Procedure:

  • Incubation Preparation: In a 96-well plate, add human liver microsomes, phosphate buffer, and varying concentrations of this compound or the positive control. Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time that ensures linear metabolite formation.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of CYP3A4 activity remaining at each concentration of this compound compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Table 2: Expected Data Output for CYP3A4 Inhibition Assay

CompoundIC50 (µM)
This compoundTBD
Ketoconazole (Control)~0.02-0.2

Cardiovascular Safety Pharmacology: hERG Channel Assay

Assessment of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of preclinical safety evaluation, as hERG blockade can lead to QT interval prolongation and an increased risk of Torsades de Pointes.[11] Ivabradine itself has been shown to inhibit hERG channels with a potency similar to its inhibition of HCN channels, highlighting the importance of evaluating this off-target effect for its metabolites.[12]

Causality Behind Experimental Choices

Similar to the HCN4 assay, an automated or manual patch-clamp electrophysiology study using a recombinant cell line stably expressing the hERG channel is the definitive method for assessing hERG liability.[11] This approach provides a direct measure of the compound's effect on the hERG current, allowing for the determination of an IC50 value, which is a key parameter in cardiac risk assessment.

Experimental Workflow: hERG Automated Patch-Clamp Assay

Caption: Workflow for assessing this compound's hERG liability.

Detailed Protocol: hERG Automated Patch-Clamp Assay

Objective: To determine the concentration-dependent inhibition of the hERG channel by this compound and calculate its IC50 value.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • External and internal solutions as per standard hERG assay protocols.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • Positive control (e.g., E-4031 or dofetilide).

  • Automated patch-clamp system (e.g., QPatch or Patchliner).

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the HEK293-hERG cells according to the automated patch-clamp system's specifications.

  • System Setup: Prime the system with the appropriate external and internal solutions.

  • Cell Capture and Sealing: The system will automatically capture cells and form giga-ohm seals.

  • Whole-Cell Configuration: Establish the whole-cell configuration.

  • Data Acquisition:

    • Apply a specific hERG voltage protocol to elicit and record baseline hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +20 mV, and a repolarizing step to -50 mV to measure the peak tail current.

    • Apply the vehicle control followed by cumulative, increasing concentrations of this compound.

    • Record the hERG current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Table 3: Expected Data Output for hERG Inhibition Assay

CompoundIC50 (µM)
This compoundTBD
E-4031 (Control)~0.005-0.02

Conclusion and Future Directions

The in vitro characterization of this compound is an essential step in understanding the complete pharmacological and safety profile of Ivabradine and its metabolites. This guide provides a structured and scientifically rigorous approach to this evaluation, focusing on the key areas of primary pharmacology, ADME/DDI, and cardiovascular safety. The data generated from these proposed studies will be invaluable for assessing the potential clinical relevance of this compound. Should significant pharmacological activity or safety liabilities be identified, further in vitro and subsequent in vivo investigations would be warranted to fully elucidate its role in the overall therapeutic and adverse effect profile of Ivabradine.

References

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pharmacological profile of 7-Demethyl Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of 7-Demethyl Ivabradine (S 18982)

Introduction: Beyond the Parent Compound

Ivabradine is a heart rate-lowering agent specifically indicated for the treatment of stable, symptomatic chronic heart failure with reduced ejection fraction.[1][2] Its therapeutic effect is derived from the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for the cardiac pacemaker current (If).[3][4] However, the clinical pharmacology of Ivabradine is not solely attributable to the parent molecule. Following administration, Ivabradine undergoes extensive metabolism, yielding a primary active metabolite: this compound, also known as N-desmethyl Ivabradine or S 18982.[1][5][6] This metabolite is not merely a byproduct; it is a pharmacologically active entity that is equipotent to its parent compound and circulates at significant concentrations, thereby contributing substantially to the overall therapeutic and pharmacodynamic effects observed with Ivabradine treatment.[1][2][5][7] This guide provides a detailed technical examination of the .

Metabolic Genesis: The Role of Cytochrome P450 3A4

The formation of this compound is a direct consequence of the first-pass metabolism of Ivabradine. This biotransformation occurs predominantly in the liver and intestines and is mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][8][9] The metabolic reaction involves an N-demethylation process, where a methyl group is removed from the nitrogen atom in the azepine ring of the Ivabradine molecule.

This metabolic pathway is critical for several reasons:

  • Activation: It produces a metabolite that retains the full pharmacological activity of the parent drug.

  • Drug Interactions: The reliance on CYP3A4 makes the plasma concentrations of both Ivabradine and this compound susceptible to significant alterations by co-administered drugs that inhibit or induce this enzyme.[5][8] Strong CYP3A4 inhibitors (e.g., azole antifungals, macrolide antibiotics) can increase exposure and the risk of bradycardia, while inducers (e.g., rifampin, St. John's Wort) can decrease efficacy.[5][6]

Metabolic_Pathway Ivabradine Ivabradine Metabolite This compound (S 18982) Ivabradine->Metabolite N-demethylation Further_Metabolism Further Metabolism (via CYP3A4) Metabolite->Further_Metabolism CYP3A4 CYP3A4 (Liver, Intestines) CYP3A4->Ivabradine Catalyzes CYP3A4->Metabolite Catalyzes Elimination Elimination (Urine & Feces) Further_Metabolism->Elimination

Caption: Metabolic conversion of Ivabradine to this compound via CYP3A4.

Pharmacodynamics: A Profile of Equipotency

Mechanism of Action: Selective If Current Inhibition

The fundamental mechanism of action for this compound mirrors that of its parent compound. It is a selective blocker of the If ("funny") current, which is pivotal in generating the spontaneous diastolic depolarization in pacemaker cells of the sinoatrial (SA) node.[1][4]

The key characteristics of this interaction are:

  • Selectivity: The inhibitory action is highly specific to the If current, with no significant effects on other cardiac ion channels (e.g., sodium, potassium, or calcium channels) at therapeutic concentrations.[1] This specificity ensures that this compound, like Ivabradine, reduces the heart rate without altering myocardial contractility (inotropism), intracardiac conduction, or ventricular repolarization.[1][3]

  • Use-Dependence: The blocking effect is more pronounced at higher heart rates, a property known as use-dependence.[8][10] This is because the drug preferentially binds to the HCN channel when it is in the open state.[10][11][12]

By inhibiting the If current, this compound decreases the slope of diastolic depolarization in the SA node. This prolongs the time it takes to reach the threshold for the next action potential, resulting in a direct, dose-dependent reduction in heart rate.[1]

SAN_Action_Potential cluster_0 SA Node Action Potential start peak start->peak Depolarization end peak->end Repolarization threshold Threshold if_normal Normal If Slope if_blocked Reduced If Slope (this compound) curve_threshold curve_threshold curve_peak curve_peak curve_threshold->curve_peak curve_end curve_end curve_peak->curve_end curve_start curve_start curve_start->curve_threshold  Normal Pacemaker Potential curve_start_blocked curve_start_blocked curve_threshold_blocked curve_threshold_blocked curve_start_blocked->curve_threshold_blocked  Prolonged Pacemaker Potential curve_peak_blocked curve_peak_blocked curve_threshold_blocked->curve_peak_blocked curve_end_blocked curve_end_blocked curve_peak_blocked->curve_end_blocked y_axis y_axis x_axis x_axis origin origin origin->y_axis Membrane Potential (mV) origin->x_axis Time

Caption: Effect of this compound on the SA node pacemaker potential.

HCN Channel Selectivity and Off-Target Effects

While highly selective for the If current over other cardiac currents, Ivabradine and its active metabolite show a lack of significant selectivity among the different HCN channel isoforms (HCN1-4).[12] HCN4 is the predominant isoform in the SA node, making it the primary therapeutic target.[3][10][11] However, other isoforms are present elsewhere. Notably, the inhibition of HCN1 channels in the retina is responsible for the luminous phenomena (phosphenes) reported by some patients, which are characterized by transiently enhanced brightness in a limited area of the visual field.[12]

Pharmacokinetics: A Sustained Contributor

The pharmacokinetic profile of this compound is integral to the sustained action of Ivabradine. It circulates at concentrations approximately 40% of the parent drug but possesses a longer half-life, ensuring a continued pharmacological effect.[1][5][6]

ParameterIvabradineThis compound (S 18982)Reference
Relative Plasma Conc. 100%~40% of parent drug[1][3][5]
Distribution Half-life ~2 hoursN/A (formed from parent)[1][3]
Effective Half-life ~6 hours~11 hours[1]
Metabolism Extensively by CYP3A4Substrate of CYP3A4[1][3][5][6][8][9]
Potency ReferenceEquipotent to Ivabradine[1][2][5][6]
Elimination Metabolites excreted via urine and fecesMetabolites excreted via urine and feces[1][3]

Experimental Protocols: Assessing If Current Inhibition

The characterization of HCN channel blockers like this compound relies heavily on electrophysiological techniques, primarily the patch-clamp method, to directly measure the If current.

Workflow: Whole-Cell Patch-Clamp Analysis
  • Cell Preparation: Utilize cells heterologously expressing the target human HCN channel isoform (e.g., hHCN4) in a stable cell line (e.g., HEK293). This ensures the isolated measurement of the current of interest without confounding currents from other channels.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Use specific intracellular and extracellular solutions designed to isolate the If current.

    • Apply a hyperpolarizing voltage protocol (e.g., stepping from a holding potential of -40 mV to test potentials between -50 mV and -140 mV) to activate the HCN channels.

  • Compound Application:

    • Record baseline If currents.

    • Perfuse the cells with known concentrations of this compound.

    • Record the inhibited If currents at steady-state for each concentration.

  • Data Analysis:

    • Measure the amplitude of the current at each test potential before and after drug application.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC50), which quantifies the potency of the compound.

Patch_Clamp_Workflow cluster_Setup Experimental Setup cluster_Protocol Measurement Protocol cluster_Analysis Data Analysis Prep Cell Preparation (HEK293 expressing hHCN4) Record Whole-Cell Patch-Clamp Configuration Prep->Record Baseline 1. Record Baseline If Current Record->Baseline Application 2. Perfuse with This compound Baseline->Application Inhibited 3. Record Inhibited If Current Application->Inhibited Calculate Calculate % Inhibition Inhibited->Calculate Fit Fit Concentration-Response Curve Calculate->Fit IC50 Determine IC50 Value Fit->IC50

Caption: Workflow for determining the potency of this compound on HCN channels.

Conclusion

This compound (S 18982) is the cornerstone of Ivabradine's pharmacological activity. As the major, equipotent, and active metabolite, it significantly contributes to the sustained heart rate-lowering effects seen in clinical practice. Its formation via CYP3A4, equipotency to the parent drug, and longer half-life are critical determinants of the overall therapeutic window and drug-drug interaction profile of Ivabradine. A thorough understanding of the pharmacology of this compound is therefore essential for researchers and clinicians involved in the development and application of heart rate-lowering therapies.

References

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A Technical Guide to the Discovery, Isolation, and Characterization of 7-Demethyl Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of the scientific process behind the discovery and isolation of 7-Demethyl Ivabradine, a metabolite of the heart rate-lowering agent, Ivabradine. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating systems required for regulatory compliance.

Introduction: The Context of Ivabradine Metabolism

Ivabradine is a specific inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, responsible for the cardiac pacemaker If current.[1] This targeted action reduces heart rate without impacting myocardial contractility or blood pressure, making it a valuable therapeutic for stable angina and chronic heart failure.[1][2] Like most xenobiotics, Ivabradine undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[3][4]

The principal and pharmacologically active metabolite is N-Demethyl Ivabradine (S-18982), which circulates at approximately 40% of the parent drug's concentration.[4][5] However, a comprehensive understanding of a drug's biotransformation is a cornerstone of modern drug development. Regulatory bodies require the identification and characterization of all significant metabolites to assess potential safety risks, off-target effects, and drug-drug interaction potentials. This mandate drives the investigation beyond the primary metabolites to lesser-known biotransformation products, such as this compound. This metabolite, formed by O-demethylation on the benzazepinone ring, represents a critical piece in the complete metabolic puzzle of Ivabradine.

Part 1: The Discovery Phase - In Vitro Metabolite Mapping

The journey to identify a novel metabolite begins with creating a controlled environment that mimics human metabolism. The industry-standard approach utilizes human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like the CYP family.[6][7][8]

The core principle is to incubate the parent drug (Ivabradine) with HLMs in the presence of necessary cofactors, primarily the NADPH-regenerating system, which fuels the oxidative reactions catalyzed by CYP enzymes. The scientific rationale is that this in vitro system will generate the same primary metabolites that would be formed in vivo, allowing for their detection without the complexities of a full biological system.

Experimental Protocol: In Vitro Incubation
  • Preparation: A reaction mixture is prepared in a phosphate buffer (pH 7.4) containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration).

  • Parent Drug Addition: Ivabradine is added from a stock solution (typically in methanol or DMSO) to achieve a final concentration relevant to therapeutic levels (e.g., 1-10 µM).

  • Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: The reaction proceeds at 37°C for a set time, typically 60 minutes. Control incubations are run concurrently, one without NADPH to detect non-enzymatic degradation and one without Ivabradine to identify endogenous matrix components.

  • Termination: The reaction is quenched by adding a cold organic solvent, such as acetonitrile or methanol (typically in a 2:1 or 3:1 ratio). This step serves the dual purpose of stopping the enzymatic activity and precipitating the microsomal proteins.

  • Post-Processing: The quenched mixture is centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins. The resulting supernatant, containing the parent drug and its metabolites, is collected for analysis.

Analytical Detection: LC-MS/MS Screening

The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for metabolite detection due to its supreme sensitivity and selectivity.[9][10] The liquid chromatography step separates the components of the complex mixture over time, while the mass spectrometer detects them based on their mass-to-charge ratio (m/z).

The search for this compound is guided by a predicted mass shift. Demethylation involves the removal of a methyl group (CH₃) and the addition of a hydrogen atom, resulting in a net mass change of -14.02 Da from the parent molecule.

CompoundMolecular FormulaMolecular WeightPredicted [M+H]+ (m/z)
IvabradineC₂₇H₃₆N₂O₅468.59469.26
This compound C₂₆H₃₄N₂O₅454.56455.25
N-Demethyl IvabradineC₂₆H₃₄N₂O₅454.56455.25

As shown in the table, both O-demethylation (7-Demethyl) and N-demethylation result in the same mass. Therefore, while LC-MS can detect the presence of a demethylated metabolite, it cannot, on its own, confirm the site of modification. The chromatographic separation is key, as the difference in polarity between the phenolic this compound and the secondary amine N-Demethyl Ivabradine will result in different retention times.

Part 2: The Isolation Workflow - From Analytical Trace to Purified Compound

Once a peak corresponding to the demethylated metabolite is detected, the next challenge is to isolate it in sufficient quantity and purity for definitive structural analysis by NMR. This requires scaling up the process from analytical to preparative scale.

Causality in Isolation Strategy

The isolation of a minor metabolite is a multi-step process designed to systematically remove impurities. The choice of techniques is dictated by the physicochemical properties of the target molecule and the nature of the biological matrix.

  • Scaled Incubation: The in vitro incubation is scaled up significantly, potentially requiring several hundred milliliters of reaction volume to generate detectable, let alone isolatable, quantities of a minor metabolite.

  • Initial Cleanup - Extraction: Following protein precipitation, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed for initial purification. For a moderately polar compound like this compound, LLE using a solvent like ethyl acetate at a controlled pH can efficiently separate it from highly polar salts and non-polar lipids.[11]

  • Primary Purification - Preparative HPLC: The concentrated extract is then subjected to preparative High-Performance Liquid Chromatography. A C18 column is a logical first choice due to its versatility. A gradient elution, typically using water and acetonitrile or methanol with a modifier like formic acid, is used to separate the parent drug from its more polar metabolites. Fractions are collected across the chromatogram.

  • Fraction Analysis and Polishing: Each fraction is analyzed by analytical LC-MS to identify those containing the target m/z of 455.25. The positive fractions are pooled, concentrated, and often subjected to a second, orthogonal preparative HPLC step (e.g., using a phenyl-hexyl column or a different mobile phase) to remove co-eluting impurities. This self-validating, two-step purification is critical for achieving the >95% purity required for NMR.

G cluster_Discovery Discovery & Production cluster_Isolation Isolation & Purification cluster_Characterization Structural Elucidation Incubation Scaled In-Vitro Incubation (Ivabradine + HLMs + NADPH) Quench Reaction Quenching & Protein Precipitation (ACN) Incubation->Quench Extract Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract Prep1 1st Pass Preparative HPLC (C18 Column) Extract->Prep1 Analysis LC-MS Fraction Analysis (Identify m/z 455.25) Prep1->Analysis Prep2 2nd Pass Preparative HPLC (Orthogonal Chemistry) Analysis->Prep2 HRMS HRMS & MS/MS (Confirm Formula & Fragmentation) Prep2->HRMS NMR NMR Spectroscopy (Confirm Structure) HRMS->NMR Final Isolated this compound (>95% Purity) NMR->Final

Caption: Workflow for the isolation of this compound.

Part 3: Structural Elucidation - The Definitive Identification

With a pure sample isolated, the final step is to unambiguously determine its chemical structure. This relies on a combination of high-resolution mass spectrometry and NMR.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. For this compound, the measured mass would confirm the formula C₂₆H₃₄N₂O₅, ruling out other potential isobaric structures.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, the isolated ion (m/z 455.25) is fragmented, and the pattern of its daughter ions provides structural clues. The fragmentation of this compound would be compared to that of N-Demethyl Ivabradine. Cleavage points and resulting fragment masses would differ, providing strong evidence for the site of demethylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the ultimate tool for structure confirmation.

    • ¹H NMR: The proton NMR spectrum would show the disappearance of one of the methoxy (-OCH₃) singlets present in the parent Ivabradine spectrum and the appearance of a new signal corresponding to a phenolic hydroxyl (-OH) proton.

    • ¹³C NMR: The carbon spectrum would show a corresponding upfield shift for the aromatic carbon at the 7-position, which is now attached to a hydroxyl group instead of a methoxy group.

    • 2D NMR (HMBC, HSQC): Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments would provide definitive proof by showing correlations between protons and carbons, confirming the connectivity of the entire molecule and pinpointing the location of the O-demethylation to the C7 position on the benzazepinone core.

Final confirmation is achieved by comparing all analytical data (retention time, MS/MS fragmentation, NMR spectra) of the isolated metabolite with those of a synthetically produced, authenticated reference standard of this compound.[12][13]

G Ivabradine Ivabradine (C27H36N2O5) CYP3A4 CYP3A4 Oxidation Ivabradine->CYP3A4 NDemethyl N-Demethyl Ivabradine (Major Metabolite) C26H34N2O5 CYP3A4->NDemethyl N-Demethylation SevenDemethyl This compound (Minor Metabolite) C26H34N2O5 CYP3A4->SevenDemethyl O-Demethylation

Caption: Metabolic pathways of Ivabradine via CYP3A4.

Conclusion

The discovery and isolation of a drug metabolite, even a minor one like this compound, is a rigorous, hypothesis-driven process. It combines in vitro biological assays with advanced separation science and powerful spectroscopic techniques. Each step is a self-validating system, from the initial detection of a predicted mass to the final structural confirmation against a certified reference standard. This meticulous work is not merely an academic exercise; it is a fundamental requirement for ensuring the safety and efficacy of modern pharmaceuticals, providing a complete picture of the drug's journey through the human body.

References

  • Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • This compound | 304462-60-0. (n.d.). SynZeal. Retrieved from [Link]

  • WO2010072409A1 - Process for preparation of ivabradine. (n.d.). Google Patents.
  • EP2948432B1 - Process for making ivabradine. (n.d.). Google Patents.
  • Quantitative Determination of Ivabradine and Its N-Demethylated Metabolite in Volunteer Blood and Urine. (n.d.). ResearchGate. Retrieved from [Link]

  • Ivabradine. (2023, July 31). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • In vitro and in vivo Evaluation of Ivabradine Loaded Microsphres Prepared by Multiple Emulsion Solvent Evaporation Method. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Ivabradine for the Treatment of Chronic Heart Failure. (2018). PubMed. Retrieved from [Link]

  • Ivabradine Impurities. (n.d.). SynZeal. Retrieved from [Link]

  • Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. (2016). e-Century Publishing Corporation. Retrieved from [Link]

  • Ivabradine JensonR | EMA. (2016, September 15). European Medicines Agency. Retrieved from [Link]

  • Role of human liver microsomes in in vitro metabolism of drugs-a review. (2009). PubMed. Retrieved from [Link]

  • Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection. (2000). PubMed. Retrieved from [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved from [Link]

  • Ivabradine, coronary artery disease, and heart failure: beyond rhythm control. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). PubMed. Retrieved from [Link]

  • Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma. (2022). PubMed. Retrieved from [Link]

  • Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in. (2021). AKJournals. Retrieved from [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (2021). MDPI. Retrieved from [Link]

  • Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. (n.d.). ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide: 7-Demethyl Ivabradine as a Biomarker of Ivabradine Exposure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the rationale, methodology, and application of using 7-Demethyl Ivabradine (also known as S 18982) as a biomarker for assessing Ivabradine exposure.

Section 1: The Clinical & Pharmacological Context of Ivabradine

Ivabradine is a heart rate-lowering medication prescribed for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1][2] Its mechanism of action is the selective and specific inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the cardiac pacemaker If current.[3] This current regulates the heart rate, and by inhibiting it, Ivabradine reduces the heart rate without impacting myocardial contractility or ventricular repolarization.[4]

A key consideration in the clinical application of Ivabradine is its significant inter-individual pharmacokinetic variability. This variability can be attributed to its extensive first-pass metabolism, primarily in the gut and liver.[5][6] This metabolic process directly influences the systemic exposure to Ivabradine and, consequently, its therapeutic and potential adverse effects.

Section 2: The Metabolic Pathway - From Ivabradine to this compound

Ivabradine is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system through an oxidation process.[5][6] The primary metabolic pathway is N-demethylation, which results in the formation of its major active metabolite, this compound (S 18982).[5][7] This metabolite is not only the most abundant but is also pharmacologically active, exhibiting a similar potency to the parent drug.[5]

The concentration of this compound in circulation is approximately 40% of that of the parent Ivabradine.[5][7] Like its parent compound, this compound is also a substrate for CYP3A4, undergoing further metabolism.[5]

The significant role of CYP3A4 in Ivabradine's metabolism makes it susceptible to drug-drug interactions. Concomitant use of strong CYP3A4 inhibitors (e.g., certain azole antifungals and macrolide antibiotics) can increase Ivabradine plasma concentrations, potentially leading to exaggerated bradycardia.[5][8] Conversely, CYP3A4 inducers can decrease Ivabradine exposure.[8]

Caption: Metabolic pathway of Ivabradine to this compound.

Section 3: The Rationale for this compound as a Biomarker

A biomarker, in this context, is a measurable indicator of a biological state or condition. For therapeutic drug monitoring and pharmacokinetic studies, an ideal biomarker provides a reliable and accurate reflection of drug exposure. Several key characteristics of this compound make it a suitable biomarker for Ivabradine exposure:

  • Major Metabolite: As the primary metabolite, its formation is directly and proportionally linked to the metabolism of the parent drug.[5][7]

  • Pharmacological Activity: Its equipotency to Ivabradine means that its concentration contributes to the overall therapeutic effect.[5]

  • Stable and Measurable: this compound circulates in the plasma at substantial concentrations, making it readily quantifiable using standard bioanalytical techniques.[5][7]

  • Reflects CYP3A4 Activity: The ratio of the metabolite to the parent drug can provide insights into the individual's CYP3A4 metabolic activity, which is crucial for understanding the observed pharmacokinetic variability.

By measuring the levels of this compound alongside Ivabradine, researchers can gain a more comprehensive understanding of the drug's disposition in an individual, accounting for metabolic conversion.

Section 4: Bioanalytical Methodology for Quantification

The simultaneous quantification of Ivabradine and this compound in biological matrices, typically plasma, is essential for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, specificity, and selectivity.[9][10]

Experimental Protocol: LC-MS/MS Quantification of Ivabradine and this compound in Human Plasma

This protocol outlines a general procedure for the simultaneous determination of Ivabradine and its N-desmethyl metabolite.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard working solution (e.g., Diazepam).

  • Vortex for 30 seconds.

  • Add 3 mL of extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for analysis.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of methanol and 5 mM ammonium acetate buffer with 0.2% formic acid (e.g., 80:20, v/v).[9]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Ivabradine: m/z 469.3 → 292.2

    • This compound: m/z 455.3 → 292.2

    • Internal Standard (Diazepam): m/z 285.1 → 193.1

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

4. Method Validation

The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: No interference from endogenous plasma components at the retention times of the analytes and internal standard.

  • Linearity: A linear relationship between the analyte concentration and the detector response over a defined range (e.g., 0.1 to 100 ng/mL for Ivabradine and 0.08 to 25 ng/mL for this compound).[9]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).[9]

  • Recovery: Consistent and reproducible extraction recovery.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Stability of the analytes in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Caption: Workflow for the bioanalytical quantification of Ivabradine and this compound.

Section 5: Data Interpretation and Clinical Application

The quantitative data obtained from the bioanalytical method can be used to determine key pharmacokinetic parameters for both Ivabradine and this compound.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC(0-∞) Area under the plasma concentration-time curve from time zero to infinity.
t1/2 Elimination half-life.
Metabolite-to-Parent Ratio The ratio of the AUC of this compound to the AUC of Ivabradine.

Interpreting the Data:

  • A higher metabolite-to-parent ratio may indicate a faster metabolism of Ivabradine, potentially due to higher CYP3A4 activity.

  • A lower ratio might suggest slower metabolism, which could be a result of lower intrinsic CYP3A4 activity or the presence of a CYP3A4 inhibitor.

  • In clinical trials, monitoring both the parent drug and the active metabolite provides a more complete picture of the total active moiety exposure, which can be correlated with both efficacy and safety outcomes. For instance, in the SHIFT trial, Ivabradine demonstrated a reduction in cardiovascular death or hospitalization for heart failure.[11] Understanding the exposure to both active components in such trials is crucial for interpreting the results.

Section 6: Conclusion and Future Perspectives

The use of this compound as a biomarker for Ivabradine exposure is a scientifically sound and practical approach. It provides a more nuanced understanding of Ivabradine's pharmacokinetics, accounting for the significant impact of its primary metabolic pathway. The well-established LC-MS/MS methods for its quantification offer the necessary sensitivity and specificity for reliable measurements in a research or clinical setting.

Future research could focus on establishing a therapeutic window for the combined exposure of Ivabradine and this compound. Furthermore, exploring the utility of the metabolite-to-parent ratio as a predictive biomarker for clinical outcomes or adverse events could lead to more personalized dosing strategies for Ivabradine, ultimately optimizing its therapeutic benefits while minimizing risks.

References

  • Vertex AI Search. (2024). Pharmacology of Ivabradine; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects.
  • Drugs.com. (n.d.).
  • Taylor & Francis Online. (2013).
  • Echemi. (n.d.).
  • NCBI Bookshelf. (2025).
  • ResearchGate. (2025).
  • PubMed. (2013).
  • NIH. (n.d.). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor.
  • DailyMed. (n.d.). These highlights do not include all the information needed to use IVABRADINE TABLETS safely and effectively. See full prescribing information for IVABRADINE TABLETS. IVABRADINE tablets, for oral use Initial U.S. Approval: 2015.
  • BioWorld. (2010). Ivabradine improves outcome of patients with heart failure in SHIFT trial.
  • ResearchGate. (n.d.). Major Trials on Ivabradine, Their Primary, and Secondary Outcomes.

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Spectroscopic Characterization of 7-Demethyl Ivabradine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Demethyl Ivabradine is a significant metabolite and impurity of Ivabradine, a heart rate-lowering agent used in the treatment of stable angina pectoris.[1] The rigorous characterization of such related substances is a cornerstone of drug development and quality control, ensuring the safety and efficacy of the final pharmaceutical product. This technical guide provides an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound.

This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven perspective on experimental design, data interpretation, and the underlying scientific principles.

Chemical Identity

  • Systematic Name: (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one[1][2]

  • Molecular Formula: C₂₆H₃₄N₂O₅[2]

  • Molecular Weight: 454.6 g/mol [2]

Below is a diagram illustrating the chemical structure of this compound, highlighting the key functional groups amenable to spectroscopic analysis.

G cluster_ivabradine This compound ivabradine_img ivabradine_img

Caption: Chemical Structure of this compound.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and exploring the fragmentation patterns of pharmaceutical compounds, providing robust evidence for structural confirmation.

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a reliable method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To confirm the molecular weight and obtain product ion spectra for structural elucidation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Reagents and Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical starting condition would be 95% A, ramped to 95% B over several minutes to ensure elution and separation from related impurities.

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full scan (MS1) to identify the precursor ion, followed by product ion scan (MS2) of the selected precursor.

  • Precursor Ion (m/z): 455.3 [M+H]⁺

  • Collision Energy: Ramped or set at various energies (e.g., 20-40 eV) to induce fragmentation.

  • Gas Temperatures & Flows: Optimized for the specific instrument, e.g., drying gas at 325°C.

Data Interpretation: Predicted Fragmentation Pathway

Based on the structure of this compound and fragmentation data from structurally similar compounds like N-Desmethyl Ivabradine, we can predict a logical fragmentation pathway. The positive ion mode will protonate the tertiary amine, forming the [M+H]⁺ ion at m/z 455.3.

The following diagram illustrates the anticipated fragmentation workflow.

G parent This compound [M+H]⁺ = 455.3 frag1 Fragment A m/z = 177.1 parent->frag1 Cleavage of C-N bond frag2 Fragment B m/z = 279.2 parent->frag2 Cleavage of propyl chain

Caption: Predicted MS/MS Fragmentation Workflow.

Expert Insights: The most probable and commonly observed fragmentation in Ivabradine and its metabolites involves the cleavage of the bond between the propyl chain and the nitrogen atom of the benzazepine ring. This leads to the formation of a stable, resonance-delocalized fragment containing the bicyclic ether moiety.

  • Precursor Ion: The protonated molecule [C₂₆H₃₄N₂O₅ + H]⁺ is expected at m/z 455.3 .

  • Key Product Ion (Fragment A): A prominent fragment is anticipated at m/z 177.1 . This corresponds to the protonated (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amine portion of the molecule. This is a characteristic fragment for Ivabradine and its related compounds.

  • Complementary Fragment (Fragment B): Cleavage can also result in a fragment at m/z 279.2 , representing the 7-hydroxy-8-methoxy-benzazepinone ring with the attached propyl chain.

Summary of Mass Spectrometry Data
Ion TypePredicted m/zIdentity
Precursor Ion [M+H]⁺455.3Protonated this compound
Product Ion177.1Bicyclic ether amine fragment
Product Ion279.2Benzazepinone propyl fragment

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure determination.

Note on Data Availability: As of the time of this writing, specific, publicly available experimental ¹H and ¹³C NMR data for this compound is limited. The following data is a scientifically-grounded prediction based on the known spectra of Ivabradine and the expected electronic effects of the 7-OH substitution.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra, along with 2D correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher for better resolution)

Sample Preparation:

  • Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: ~16 ppm

    • Number of Scans: 16-64 (depending on concentration)

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Spectral Width: ~220 ppm

    • Number of Scans: 1024 or more

  • 2D NMR (COSY, HSQC): Utilize standard library pulse programs and optimize parameters according to the specific instrument and sample.

Predicted ¹H NMR Spectrum and Interpretation

The demethylation at the 7-position introduces a phenolic hydroxyl group, which will significantly influence the chemical shifts of the nearby aromatic protons compared to the parent Ivabradine.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0-10.0br s1HAr-OH Phenolic proton, broad signal, exchangeable with D₂O.
~6.8-7.0m2HAr-H Aromatic protons on the benzazepine ring. Shifted upfield due to the -OH group.
~6.6-6.7m2HAr-H Aromatic protons on the bicyclic ether ring.
~3.85s3H-OCH₃ Methoxy group at C8.
~3.80s3H-OCH₃ Methoxy group on the bicyclic ring.
~3.75s3H-OCH₃ Methoxy group on the bicyclic ring.
~3.0-3.5m~8H-N-CH₂ -, -CH₂ -NProtons on the propyl chain and adjacent to the nitrogens.
~2.8m2HAr-CH₂ -Benzylic protons on the benzazepine ring.
~2.3s3HN-CH₃ N-methyl group.
~1.8-2.0m2H-CH₂ -Central methylene of the propyl chain.
Predicted ¹³C NMR Spectrum and Interpretation

The carbon spectrum will reflect the C-O bond of the new hydroxyl group and the associated changes in the aromatic region.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170-175C =OCarbonyl carbon of the lactam.
~145-155Ar-C Aromatic carbons attached to oxygen (C7, C8, and on the bicyclic ring).
~110-135Ar-C Other aromatic carbons.
~55-60-OC H₃Methoxy carbons.
~40-55-N-C H₂-, C H₂-NAliphatic carbons adjacent to nitrogen.
~42N-C H₃N-methyl carbon.
~25-35-C H₂-Aliphatic carbons in the rings and propyl chain.

Conclusion

The structural elucidation of this compound relies on the synergistic application of mass spectrometry and NMR spectroscopy. MS provides definitive molecular weight information and key fragmentation clues, while NMR offers a detailed map of the proton and carbon skeleton. The protocols and predicted data presented in this guide offer a robust framework for researchers engaged in the analysis of Ivabradine and its metabolites, underscoring the importance of rigorous spectroscopic characterization in modern drug development.

References

  • SynZeal. This compound. [Link]

  • Pharmace Research Laboratory. This compound. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Demethyl Ivabradine Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 7-Demethyl Ivabradine, a significant metabolite and impurity of the anti-anginal drug Ivabradine. The synthesis of this reference standard is crucial for the quality control and regulatory compliance of Ivabradine drug products. This guide details a strategic synthetic approach, emphasizing reaction mechanisms, purification techniques, and analytical characterization to ensure the generation of a high-purity reference material suitable for analytical method development, validation, and routine quality control.

Introduction

Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris. During its metabolism and as a potential process-related impurity, various derivatives can be formed. Among these, this compound (also known as O-Desmethyl Ivabradine) is of significant interest. As a primary metabolite, its availability as a high-purity reference standard is essential for pharmacokinetic studies and for the accurate quantification of impurities in Ivabradine drug substances and products.

This application note outlines a plausible and robust synthetic route for this compound, designed for researchers, scientists, and drug development professionals. The protocol is structured to provide not only a step-by-step procedure but also the scientific rationale behind the chosen methodologies.

Synthetic Strategy

The synthesis of this compound can be approached via two primary strategies:

  • Strategy A: Late-Stage Demethylation. This involves the synthesis of Ivabradine followed by a selective demethylation of the 7-methoxy group. This approach is often challenging due to the presence of multiple methoxy groups in the Ivabradine molecule, which can lead to a mixture of demethylated products.

  • Strategy B: Precursor Synthesis and Coupling. This more convergent approach involves the synthesis of a 7-hydroxy-8-methoxy benzazepinone precursor, followed by its coupling with the appropriate side chain. This strategy offers better control over regioselectivity and is the focus of this application note.

The overall synthetic workflow for Strategy B is depicted below:

Synthetic Workflow A Starting Material (3-Hydroxy-4-methoxyphenylacetic acid) B Synthesis of 7-Hydroxy-8-methoxy Benzazepinone Precursor A->B Multi-step synthesis C Coupling Reaction B->C Precursor D Final Product (this compound) C->D E Purification D->E Crude Product F Characterization E->F Purified Standard

Caption: High-level workflow for the synthesis of this compound.

Materials and Reagents

ReagentGradeSupplier
3-Hydroxy-4-methoxyphenylacetic acidReagentPlus®, ≥99%Sigma-Aldrich
(S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine≥98% (HPLC)SynZeal
1-Bromo-3-chloropropane99%Acros Organics
Boron tribromide (BBr₃)1.0 M in CH₂Cl₂Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Chemical
Dichloromethane (DCM)HPLC GradeFisher Chemical
Methanol (MeOH)HPLC GradeFisher Chemical
Ethyl Acetate (EtOAc)HPLC GradeFisher Chemical
Silica Gel for Column Chromatography60 Å, 230-400 meshSigma-Aldrich

Experimental Protocols

Synthesis of 7-Hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one (Precursor)

The synthesis of the key benzazepinone precursor is a multi-step process adapted from known procedures for related structures. The critical step is the selective demethylation of a dimethoxy precursor.

Precursor Synthesis cluster_0 Precursor Synthesis Pathway Start 3,4-Dimethoxyphenylacetic acid Step1 Cyclization to 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one Start->Step1 Step2 Selective Demethylation at C7 Step1->Step2 End 7-Hydroxy-8-methoxy- benzazepinone Step2->End

Caption: Simplified pathway for the synthesis of the key precursor.

Protocol:

  • Synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one: This intermediate can be synthesized from 3,4-dimethoxyphenylacetic acid through established literature methods involving cyclization reactions.

  • Selective Demethylation:

    • Dissolve 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add boron tribromide (BBr₃) solution (1.1 eq) dropwise while maintaining the temperature below -70 °C. The choice of a Lewis acid like BBr₃ allows for the selective cleavage of the methoxy group ortho to the carbonyl group's influence on the aromatic ring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.

    • Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one.

Synthesis of this compound

This step involves the N-alkylation of the synthesized precursor with the appropriate side chain.

Protocol:

  • To a solution of 7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (3.0 eq).

  • To this suspension, add a solution of an appropriate alkylating agent such as (S)-3-(3-chloropropyl)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)-N-methylpropan-1-amine (1.2 eq) in DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. The progress of the reaction should be monitored by HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol

The crude product requires purification to meet the stringent purity requirements of a reference standard (>99.5%).

Protocol:

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in a mixture of ethyl acetate and hexane.

    • Load the crude this compound onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 80%).

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

  • Recrystallization (Optional):

    • If further purification is required, dissolve the product from the column chromatography in a minimal amount of a suitable hot solvent (e.g., acetonitrile or a mixture of methanol and water).

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Quality Control

The identity and purity of the synthesized this compound reference standard must be rigorously confirmed.

Technique Parameter Expected Result
HPLC-UV Purity assessment> 99.5% purity. A single major peak at the expected retention time.
LC-MS Molecular weight confirmation[M+H]⁺ ion corresponding to the molecular formula C₂₆H₃₄N₂O₅ (m/z = 455.25).
¹H NMR (Proton NMR)Structural confirmationA spectrum consistent with the structure of this compound, showing characteristic peaks for aromatic, aliphatic, and methoxy protons. The absence of a methoxy signal at the 7-position is key.
¹³C NMR (Carbon NMR)Structural confirmationA spectrum showing the expected number of carbon signals corresponding to the structure.
FT-IR (Infrared Spectroscopy)Functional group identificationCharacteristic absorption bands for O-H (phenol), C=O (amide), and C-O (ether) functional groups.
Certificate of Analysis (CoA) A comprehensive document summarizing all characterization data, including purity, identity, and any residual solvents.This document validates the material as a reference standard.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the synthesis of high-purity this compound reference standard. By following the outlined procedures for synthesis, purification, and characterization, researchers and quality control analysts can confidently produce and qualify this essential material for use in the pharmaceutical industry. The strategic use of a precursor-based synthesis offers superior control over the final product's quality, which is paramount for a reference standard.

References

  • Preparation method for ivabradine impurities. Eureka | Patsnap. (URL: Provided by the grounding tool, specific patent numbers can be cited here).[1]

  • Process for preparation of ivabradine. Google Patents. (URL: Provided by the grounding tool, specific patent numbers can be cited here, e.g., WO2010072409A1).[2]

  • This compound. SynZeal. (URL: [Link]]

  • O-Desmethyl Ivabradine. Pharmaffiliates. (URL: [Link]]

  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. PubMed. (URL: [Link]]

  • Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. Google Patents. (URL: Provided by the grounding tool, specific patent numbers can be cited here, e.g., US7053218B2).[3]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 7-Demethyl Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 7-Demethyl Ivabradine, a key impurity and metabolite of Ivabradine. The method is designed for use in quality control and stability studies of Ivabradine drug substance and formulated products. The described methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind experimental choices, detailed protocols, and data interpretation.

Introduction

Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure.[5] During its synthesis and storage, various process-related impurities and degradation products can arise. One such critical impurity is this compound, which is also a metabolite of the parent drug.[6] Rigorous analytical monitoring of this impurity is essential to ensure the safety, efficacy, and quality of the final drug product.

The development of a reliable analytical method for quantifying this compound presents challenges due to its structural similarity to Ivabradine and other related substances.[7][8][9] This application note addresses these challenges by providing a systematic approach to method development and validation, ensuring the resulting method is suitable for its intended purpose in a regulated environment.

Understanding the Analyte: this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a selective and sensitive analytical method.

Chemical Structure:

Figure 1: Chemical Structures of this compound and Ivabradine.

Physicochemical Properties:

PropertyValue/InformationSource
Chemical Name(S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one[6]
Molecular FormulaC26H34N2O5[10][11]
Molecular Weight454.56 g/mol
pKa(Estimated) Basic amine and acidic phenol functionalities will influence retention based on mobile phase pH.
UV AbsorbanceExpected to have a chromophore similar to Ivabradine, with a maximum absorbance around 285 nm.[12]

Analytical Method Development Strategy

The goal is to develop a stability-indicating RP-HPLC method capable of separating this compound from Ivabradine and other potential impurities. The development process follows a logical, stepwise approach.

MethodDevelopmentWorkflow A Initial Parameter Selection (Column, Mobile Phase, Detector) B Chromatographic Optimization (Gradient, Flow Rate, Temperature) A->B C Sample Preparation Development B->C D Method Validation (ICH Q2(R1)) C->D E Final Method D->E

Figure 2: Workflow for Analytical Method Development.

Initial Chromatographic Conditions

Based on the physicochemical properties of this compound and existing methods for Ivabradine, the following initial conditions were selected:

  • Column: A C18 stationary phase is a logical starting point due to the non-polar nature of the molecule. A column with dimensions of 150 mm x 4.6 mm and a particle size of 3.5 µm provides a good balance of efficiency and backpressure.[7][8]

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is suitable for reversed-phase chromatography.

    • Aqueous Phase (A): 20 mM phosphate buffer. The pH is a critical parameter for achieving separation of ionizable compounds. A starting pH of 6.0 is chosen to ensure the basic amine is protonated.[7][8]

    • Organic Phase (B): Acetonitrile is selected for its low viscosity and UV transparency.

  • Detection: UV detection at 285 nm is chosen based on the expected absorbance maximum of the analyte.[12]

  • Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.

  • Column Temperature: Ambient temperature (e.g., 25 °C) is initially used.

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Solution Preparation:

  • Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a diluent (e.g., 50:50 acetonitrile:water). This yields a stock solution of approximately 100 µg/mL.

  • Further dilute the stock solution with the diluent to the desired working concentrations for linearity and accuracy studies.

    • Note: Due to the potential photosensitivity of Ivabradine and its related compounds, all solutions should be protected from light.[7][9]

Sample Solution Preparation (from Ivabradine Drug Substance):

  • Accurately weigh approximately 25 mg of the Ivabradine drug substance into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent. This prepares a sample solution with a nominal concentration of 1 mg/mL of Ivabradine.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.[13]

Optimized Chromatographic Method

Through systematic experimentation, including adjustments to the mobile phase gradient and pH, the following optimized conditions were established to achieve adequate resolution between this compound, Ivabradine, and other potential impurities.

ParameterOptimized Condition
Column Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[7][8]
Mobile Phase A 28 mM Phosphate Buffer, pH 6.0[7][8]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
15
17
20
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 285 nm
Injection Volume 10 µL

Rationale for Optimization:

  • The use of a Zorbax Eclipse Plus C18 column provided improved peak shape and resolution compared to other C18 phases tested.[7][8]

  • Adjusting the phosphate buffer concentration to 28 mM and the pH to 6.0 offered the best separation selectivity between the analyte and the parent compound.[7][8]

  • A gradient elution was necessary to elute all compounds with good peak shape in a reasonable runtime.

  • Increasing the column temperature to 35 °C reduced the backpressure and improved peak efficiency.

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R1) guidelines.[1][3][4][14] The following validation parameters were assessed:

Specificity

Specificity was demonstrated by analyzing a placebo (if applicable for a formulated product), a standard solution of this compound, a sample of Ivabradine drug substance, and a spiked sample. The method is considered specific if there is no interference from the placebo or other impurities at the retention time of this compound. Stress testing of the Ivabradine drug substance (acidic, alkaline, oxidative, thermal, and photolytic conditions) was also performed to demonstrate that the degradation products do not interfere with the quantification of this compound.[12]

Linearity

Linearity was evaluated by analyzing a series of at least five concentrations of this compound ranging from the reporting limit to 150% of the expected specification limit. The peak area versus concentration data was plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line were determined.

Accuracy

Accuracy was determined by analyzing a sample of Ivabradine spiked with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was calculated for each level.

Precision
  • Repeatability (Intra-day precision): Determined by performing six replicate injections of a standard solution of this compound at the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the repeatability study on a different day, with a different analyst, and on a different instrument.

The relative standard deviation (RSD) of the peak areas was calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results. The parameters investigated included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase pH (± 0.2 units)

  • Mobile phase composition (± 2% organic)[15]

The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) were monitored during the robustness study.

Acceptance Criteria for Validation

The following table summarizes the typical acceptance criteria for the validation parameters.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity of the analyte peak should pass.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
LOD & LOQ Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Robustness System suitability parameters should remain within acceptable limits. No significant impact on the results.

Conclusion

This application note presents a detailed, robust, and validated RP-HPLC method for the quantitative determination of this compound in the presence of Ivabradine. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The systematic approach to method development and the comprehensive validation protocol ensure the reliability and integrity of the analytical data generated.

References

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing.
  • Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. (2019).
  • (PDF) Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. (2019).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Quality Guidelines. ICH.
  • ICH Q2(R1)
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. (2020).
  • Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven rel
  • A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. (2018).
  • Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. (2011). PMC - NIH.
  • ICH Q2 Analytical Method Valid
  • Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. (2019). Journal of Applied Pharmaceutical Science.
  • This compound Hydrochloride. LGC Standards.
  • This compound.
  • This compound. SynZeal.
  • Ivabradine JensonR. (2016). European Union.

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Application Notes and Protocols for the Use of 7-Demethyl Ivabradine in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Metabolic Fate of Ivabradine

Ivabradine is a heart rate-lowering agent that selectively inhibits the If current in the sinoatrial node.[1][2] Its clinical efficacy is well-established in the management of chronic stable angina and heart failure.[1][3] The biotransformation of Ivabradine is extensive, occurring primarily in the liver and intestines, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][4] This metabolic activity gives rise to a number of metabolites, with the N-desmethylated derivative, S-18982, being the major and pharmacologically active metabolite, circulating at approximately 40% of the parent drug's concentration.[4][5]

While N-desmethyl ivabradine is the most abundant and studied metabolite, a comprehensive understanding of a drug's disposition requires the characterization of other metabolic pathways. O-demethylation also occurs, leading to metabolites such as 7-Demethyl Ivabradine. The chemical name for this compound is (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one.[6] Although not the principal active metabolite, the quantification of this compound is crucial for a complete pharmacokinetic profile and to fulfill regulatory expectations for metabolite safety testing, as outlined by agencies such as the U.S. Food and Drug Administration (FDA).[7]

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to design and execute robust pharmacokinetic studies incorporating the analysis of this compound. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and causality behind experimental choices.

Part 1: Bioanalytical Method Development and Validation for this compound

A highly sensitive and selective bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drug metabolites in complex biological matrices due to its high specificity and sensitivity.

Materials and Reagents
  • Reference Standards:

    • This compound (analytical grade)[6]

    • Ivabradine Hydrochloride (analytical grade)

    • N-desmethyl Ivabradine (S-18982) (analytical grade)[8]

    • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d3

  • Biological Matrix:

    • Drug-free human or animal (e.g., rat, dog) plasma with appropriate anticoagulant (e.g., K2EDTA).

  • Solvents and Chemicals:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Water (deionized, 18 MΩ·cm or higher)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (analytical grade)

  • Sample Preparation:

    • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation (PPT) plates/tubes.

    • Centrifuge capable of reaching at least 4000 rpm.

    • Evaporation system (e.g., nitrogen evaporator).

Experimental Workflow: Bioanalysis

bioanalysis_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (SIL-IS) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject chroma Chromatographic Separation inject->chroma ms Mass Spectrometric Detection (MRM) chroma->ms integrate Peak Integration ms->integrate curve Calibration Curve Generation integrate->curve calculate Calculate Analyte Concentration curve->calculate

Caption: Workflow for the bioanalysis of this compound.

Detailed Protocol: LC-MS/MS Method

1.3.1. Stock and Working Solutions Preparation

  • Prepare individual primary stock solutions of this compound, Ivabradine, N-desmethyl Ivabradine, and the SIL-IS in methanol at a concentration of 1 mg/mL.

  • From the primary stocks, prepare working solutions for calibration standards and quality controls (QCs) by serial dilution in 50:50 (v/v) methanol:water.

1.3.2. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the SIL-IS working solution.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or plate and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

1.3.3. Chromatographic and Mass Spectrometric Conditions

The following are suggested starting conditions and should be optimized for your specific instrumentation.

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (MRM) This compound: Optimize based on direct infusion
SIL-IS: Optimize based on direct infusion
Collision Energy Optimize for each transition

Rationale for Method Choices:

  • Protein Precipitation: This method is chosen for its speed and simplicity, making it suitable for high-throughput analysis.

  • C18 Column: A C18 stationary phase provides good retention and separation for moderately polar compounds like Ivabradine and its metabolites.

  • Gradient Elution: A gradient of increasing organic solvent (acetonitrile) allows for the efficient elution of analytes with varying polarities and helps to sharpen peaks.

  • ESI Positive Mode: The presence of nitrogen atoms in the structures of Ivabradine and its metabolites makes them readily protonated, leading to a strong signal in positive ionization mode.

  • Multiple Reaction Monitoring (MRM): MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA).[7][9] Key validation parameters include:

Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy & Precision Within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for QCs.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Recovery Consistent and reproducible extraction efficiency.
Stability Analyte stability demonstrated under various conditions (freeze-thaw, bench-top, long-term).

Part 2: In-Life Pharmacokinetic Study Protocol

This section outlines a protocol for a preclinical pharmacokinetic study in rats to characterize the plasma concentration-time profile of this compound following oral administration of Ivabradine.

Experimental Design
  • Test System: Male Sprague-Dawley rats (n=5 per group).

  • Drug Formulation: Ivabradine dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dose: A single oral gavage dose of Ivabradine (e.g., 10 mg/kg).

  • Sample Collection: Serial blood samples (approx. 100 µL) collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood collected into K2EDTA tubes, centrifuged to obtain plasma, and stored at -80°C until analysis.

Logical Flow of the Pharmacokinetic Study

pk_study_flow cluster_preclinical Preclinical Phase cluster_analytical Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting dosing Oral Administration of Ivabradine fasting->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing analysis LC-MS/MS Analysis of Plasma Samples processing->analysis concentration Concentration vs. Time Data analysis->concentration nca Non-Compartmental Analysis (NCA) concentration->nca parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) nca->parameters report Generate Study Report parameters->report

Caption: Logical flow of a preclinical pharmacokinetic study.

Pharmacokinetic Data Analysis

The plasma concentration-time data for this compound will be analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin). Key pharmacokinetic parameters to be determined include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Terminal elimination half-life.

Conclusion

The protocols detailed in these application notes provide a robust starting point for the inclusion of this compound in pharmacokinetic studies. By employing a validated, high-sensitivity LC-MS/MS method and a well-designed in-life study, researchers can obtain a more complete understanding of Ivabradine's metabolic profile. This comprehensive approach is essential for drug development programs and for fulfilling regulatory requirements for the safety assessment of drug metabolites.

References

  • National Center for Biotechnology Information. (2024). Ivabradine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Tardif, J. C. (2014). An evaluation of the pharmacokinetics and pharmacodynamics of ivabradine for the treatment of heart failure. Expert Opinion on Drug Metabolism & Toxicology, 10(2), 279–291.
  • Millership, J. S., & Teng, L. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(12), 838–865.
  • Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, October 31). YouTube. Retrieved from [Link]

  • S. C. Johnson & Son. (n.d.). Ivadradine. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. Retrieved from [Link]

  • SynZeal. (n.d.). Ivabradine Impurities. Retrieved from [Link]

  • PubChem. (n.d.). N-Desmethyl Ivabradine D6 HCl. Retrieved from [Link]

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). ivabradine hydrochloride and its Impurities. Retrieved from [Link]

  • Brieflands. (n.d.). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Retrieved from [Link]

  • Pharmace Research Laboratory. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the Stability Testing of 7-Demethyl Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

[Table of Contents]

  • Introduction: The Critical Role of Stability Testing for 7-Demethyl Ivabradine

  • Regulatory Framework: Adherence to ICH Guidelines

  • Design of the Stability Study

    • 3.1. Batch Selection and Container Closure System

    • 3.2. Storage Conditions and Study Duration

    • 3.3. Testing Schedule

  • Analytical Methodology: The Cornerstone of a Robust Stability Program

    • 4.1. Development and Validation of a Stability-Indicating HPLC Method

  • Protocol: Long-Term and Accelerated Stability Study

    • 5.1. Materials and Equipment

    • 5.2. Step-by-Step Experimental Protocol

  • Forced Degradation Studies: Unveiling the Degradation Pathway

    • 6.1. Rationale and Objectives

    • 6.2. Protocol for Forced Degradation

  • Data Analysis and Interpretation

  • References

Introduction: The Critical Role of Stability Testing for this compound

This compound is the major active metabolite of Ivabradine, a heart rate-lowering agent used in the treatment of stable angina and chronic heart failure. As an active pharmaceutical ingredient (API), ensuring its stability over time is paramount to guaranteeing the safety, efficacy, and quality of the final drug product. Stability testing is a mandatory regulatory requirement that provides critical information about how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light. This application note provides a comprehensive, scientifically grounded protocol for conducting the stability testing of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are aligned with the principles of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines to ensure regulatory compliance and scientific rigor.

Regulatory Framework: Adherence to ICH Guidelines

The foundation of any robust stability testing program lies in its adherence to globally recognized regulatory standards. The ICH has established a set of guidelines that are widely accepted by regulatory authorities in Europe, Japan, and the United States. The primary guideline governing stability testing is ICH Q1A(R2): Stability Testing of New Drug Substances and Products . This guideline provides a framework for designing stability studies, including recommendations for storage conditions, testing frequencies, and the evaluation of stability data. Adherence to these guidelines is not merely a regulatory formality; it is a scientifically validated system that ensures the quality of the API is maintained throughout its shelf life.

Design of the Stability Study

A well-designed stability study is crucial for obtaining reliable data. The following sections detail the key considerations in designing a stability study for this compound.

Batch Selection and Container Closure System

For a new API, stability data should be generated on at least three primary batches. The manufacturing process for these batches should be representative of the process that will be used for production-scale batches. The container closure system used for storing the API during the stability study should be the same as or simulate the packaging proposed for storage and distribution.

Storage Conditions and Study Duration

The selection of storage conditions is dictated by the climatic zone in which the drug product is intended to be marketed. The ICH Q1A(R2) guideline specifies the following conditions for long-term and accelerated stability studies:

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Intermediate (if required) 30°C ± 2°C / 65% RH ± 5% RH6 months

RH = Relative Humidity

An intermediate study is recommended if a significant change occurs during the accelerated stability study. A significant change is defined as a failure to meet the acceptance criteria.

Testing Schedule

The frequency of testing should be sufficient to establish the stability profile of the API. A typical testing schedule is as follows:

  • Long-Term Study: 0, 3, 6, 9, 12, 18, and 24 months

  • Accelerated Study: 0, 3, and 6 months

Analytical Methodology: The Cornerstone of a Robust Stability Program

The analytical methods used in a stability study must be validated to be stability-indicating . This means that the method must be able to accurately and selectively quantify the intact API in the presence of its potential degradation products, excipients, and other impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose due to its high resolution and sensitivity.

Development and Validation of a Stability-Indicating HPLC Method

A reverse-phase HPLC method is typically suitable for the analysis of small molecule APIs like this compound. The method development process involves optimizing the column, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation of the API from its degradation products. The method must then be validated according to ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology . The validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol: Long-Term and Accelerated Stability Study

This section provides a detailed, step-by-step protocol for conducting a stability study of this compound.

Materials and Equipment
  • This compound API (at least three primary batches)

  • Container closure system (as proposed for marketing)

  • Stability chambers (calibrated and monitored for temperature and humidity)

  • HPLC system with UV detector

  • Validated stability-indicating HPLC method

  • Reference standards for this compound and any known impurities

  • All necessary reagents and solvents of appropriate grade

Step-by-Step Experimental Protocol
  • Sample Preparation and Storage:

    • Package a sufficient quantity of each of the three batches of this compound in the selected container closure system.

    • Place the packaged samples in the appropriate stability chambers set to the long-term and accelerated storage conditions.

    • Reserve a portion of each batch as control samples to be stored at a condition that minimizes degradation (e.g., -20°C).

  • Initial Time Point (T=0) Analysis:

    • At the start of the study, perform a complete analysis of the control samples for all quality attributes, including:

      • Appearance (visual inspection)

      • Assay (quantification of this compound)

      • Purity (determination of impurities and degradation products)

      • Water content (Karl Fischer titration)

      • Any other critical quality attributes specific to the API.

  • Subsequent Time Point Analysis:

    • At each scheduled time point (e.g., 3, 6, 9, 12 months for the long-term study), remove a sufficient number of samples from the stability chambers.

    • Allow the samples to equilibrate to ambient temperature before opening the containers.

    • Perform the same complete analysis as conducted at the initial time point.

  • Data Recording and Evaluation:

    • Accurately record all analytical data.

    • Compare the results at each time point to the initial time point data and the established acceptance criteria.

    • Investigate any out-of-specification (OOS) results.

Stability_Study_Workflow cluster_setup Study Setup cluster_storage Sample Storage & Pulls cluster_analysis Analytical Testing cluster_evaluation Data Evaluation & Reporting API_Batches Select 3 Primary Batches of this compound Packaging Package in Proposed Container Closure System API_Batches->Packaging LongTerm Long-Term Storage (25°C / 60% RH) Packaging->LongTerm Accelerated Accelerated Storage (40°C / 75% RH) Packaging->Accelerated Timepoints Pull Samples at Scheduled Timepoints (0, 3, 6, 9, 12... months) LongTerm->Timepoints Accelerated->Timepoints Analysis Perform Full Analysis: - Assay - Purity - Appearance - Water Content Timepoints->Analysis HPLC Stability-Indicating HPLC Method Analysis->HPLC Data_Eval Compare to T=0 and Acceptance Criteria Analysis->Data_Eval Report Generate Stability Report & Propose Shelf-Life Data_Eval->Report

Caption: Workflow for the stability testing of this compound.

Forced Degradation Studies: Unveiling the Degradation Pathway

Forced degradation, or stress testing, is a critical component of a stability program. It involves subjecting the API to conditions more severe than those used in accelerated stability studies. The goal is to identify the potential degradation products that may form under various stress conditions and to demonstrate the specificity of the analytical method.

Rationale and Objectives
  • To identify potential degradation products: This helps in establishing the degradation pathways of the API.

  • To demonstrate the stability-indicating nature of the analytical method: The method must be able to separate the degradation products from the intact API.

  • To aid in the development and validation of the analytical method: The degradation samples are used to challenge the specificity of the method.

Protocol for Forced Degradation

The following stress conditions are typically employed:

  • Acid Hydrolysis: Treat the API with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat the API with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidation: Treat the API with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid API to high temperatures (e.g., 80°C).

  • Photostability: Expose the API to light according to ICH Q1B: Photostability Testing of New Drug Substances and Products . This involves exposure to a combination of visible and UV light.

For each condition, the extent of degradation should be targeted to be between 5-20%. This is typically achieved by adjusting the duration of exposure to the stressor. After exposure, the samples are analyzed using the stability-indicating HPLC method. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.

Forced_Degradation_Process cluster_stress_conditions Stress Conditions cluster_analysis_validation Analysis & Method Validation API This compound API Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Degradation (e.g., 80°C) API->Thermal Photo Photostability (ICH Q1B) API->Photo Analysis Analyze Stressed Samples using HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis PeakPurity Assess Peak Purity of API Analysis->PeakPurity MethodValidation Confirm Method is Stability-Indicating PeakPurity->MethodValidation

Caption: Process flow for forced degradation studies.

Data Analysis and Interpretation

The stability data should be evaluated to determine if any trends are apparent. The results from the accelerated study can be used to predict the shelf life of the API under the long-term storage condition. If the data shows little or no change over time and exhibits minimal variability, a retest period or shelf life can be assigned. Statistical analysis of the data is often recommended to support the proposed shelf life.

Conclusion

A comprehensive and well-executed stability testing program is essential for ensuring the quality, safety, and efficacy of this compound. This application note has provided a detailed framework for designing and implementing a stability study that is compliant with ICH guidelines. By following these protocols, researchers and drug development professionals can generate the robust data necessary for regulatory submissions and to ensure the delivery of a high-quality pharmaceutical product to patients.

References

  • Title: ICH Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Application Note: A Robust HPLC Method for the Simultaneous Separation of Ivabradine and Its Major Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure.[1][2] It acts by selectively inhibiting the If current in the sinoatrial node, which is crucial for regulating heart rate.[2] Ivabradine is primarily metabolized in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] The major active metabolite, N-desmethyl ivabradine (S-18982), circulates at approximately 40% of the parent drug's concentration and possesses similar pharmacological activity.[1][2][3][4] Given the significant contribution of this metabolite to the overall therapeutic effect, a reliable analytical method for the simultaneous separation and quantification of both ivabradine and N-desmethyl ivabradine is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the efficient separation of ivabradine and its N-desmethylated metabolite. The described protocol is designed to be robust, precise, and accurate, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

Understanding the Analytes: Physicochemical Properties

A successful chromatographic separation is predicated on understanding the physicochemical properties of the analytes. Ivabradine is a moderately lipophilic compound with two basic functional groups, an amide and a tertiary amine, with pKa values of 2.4 and 8.5, respectively.[9] Its major metabolite, N-desmethyl ivabradine, shares a similar core structure but with a secondary amine, making it slightly more polar than the parent compound. This difference in polarity is the primary basis for their separation using reversed-phase chromatography.

Method Development Rationale: A Scientist's Perspective

The goal was to develop a method that provides baseline separation of ivabradine and its more polar metabolite, N-desmethyl ivabradine. A reversed-phase HPLC (RP-HPLC) approach was selected as it is well-suited for separating compounds with varying degrees of hydrophobicity.[10][11]

  • Column Selection: A C18 stationary phase was chosen due to its wide applicability and proven effectiveness in retaining and separating non-polar to moderately polar compounds. The alkyl chains of the C18 phase interact with the hydrophobic regions of ivabradine and its metabolite, leading to their retention.

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving the desired selectivity and resolution. A mixture of an organic modifier (methanol) and an aqueous buffer was employed. Methanol was selected for its ability to elute the analytes from the C18 column. A phosphate buffer was incorporated to control the pH of the mobile phase. Maintaining a pH of 6.5 ensures that the tertiary amine of ivabradine and the secondary amine of the metabolite are in a consistent ionization state, leading to reproducible retention times and symmetrical peak shapes.

  • Detection Wavelength: Based on the UV absorbance spectra of ivabradine, a detection wavelength of 285 nm was selected to ensure high sensitivity for both the parent drug and its metabolite.[12][13]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: SS Wakosil C18AR, 250 x 4.6 mm, 5 µm particle size, or equivalent.[12][13]

  • Chemicals and Reagents:

    • Ivabradine Hydrochloride reference standard

    • N-desmethyl ivabradine reference standard

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 6.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 6.5 with dropwise addition of orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of methanol and 25 mM phosphate buffer (pH 6.5) in a 60:40 (v/v) ratio.[12][13] Filter the mobile phase through a 0.22 µm membrane filter and degas prior to use.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of ivabradine hydrochloride and N-desmethyl ivabradine reference standards in separate 10 mL volumetric flasks with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations across the desired calibration range (e.g., 1-100 µg/mL).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation.

ParameterCondition
Column SS Wakosil C18AR, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol: 25 mM Phosphate Buffer (pH 6.5) (60:40 v/v)[12][13]
Flow Rate 0.8 mL/min[12][13]
Injection Volume 10 µL
Column Temperature Ambient
Detection Wavelength 285 nm[12][13]
Run Time 10 minutes
Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow.

workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_standards Prepare Standard Solutions inject Inject Sample/Standard prep_standards->inject prep_samples Prepare Sample Solutions prep_samples->inject hplc_system->inject separate Chromatographic Separation inject->separate detect UV Detection at 285 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analytes integrate->quantify

Caption: Experimental workflow for the HPLC analysis of Ivabradine and its metabolite.

Results and Discussion

Under the described chromatographic conditions, a successful baseline separation of ivabradine and N-desmethyl ivabradine was achieved. The more polar metabolite, N-desmethyl ivabradine, is expected to elute earlier than the parent drug, ivabradine. The retention times should be reproducible under stable operating conditions.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run. This involves multiple injections of a standard solution to evaluate parameters such as retention time, peak area, tailing factor, and theoretical plates. The acceptance criteria should be defined as per internal standard operating procedures and ICH guidelines.

Method Validation

A comprehensive method validation should be performed in accordance with ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[5][7] The validation should include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A typical range for linearity is 80-120% of the expected sample concentration.[14]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. The signal-to-noise ratio is often used to determine LOD (typically 3:1) and LOQ (typically 10:1).[5]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the simultaneous separation and quantification of ivabradine and its major active metabolite, N-desmethyl ivabradine. The protocol is straightforward, utilizes common HPLC instrumentation and reagents, and is suitable for routine analysis in research, drug development, and quality control environments. Adherence to the principles of method validation as outlined by the ICH is crucial to ensure the generation of high-quality, reliable data.

References

  • U.S. National Library of Medicine. (n.d.). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. National Center for Biotechnology Information. Retrieved from [Link]

  • Tariq, M. A., & Singh, R. (2023). Ivabradine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Drugs.com. (2024, April 10). Ivabradine Monograph for Professionals. Retrieved from [Link]

  • Drugs.com. (n.d.). Ivabradine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Dong, M. W. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 22(8), 734-744.
  • Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Jain, D., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ivabradine. PubChem. Retrieved from [Link]

  • Stanimirović, I., et al. (2019). Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. Journal of Pharmaceutical and Biomedical Analysis, 165, 247-256.
  • Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 24(6), 616-626.
  • Stanimirović, I., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach.
  • Sankar, G., et al. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian Journal of Pharmaceutical Sciences, 72(5), 669-672.
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Sankar, G., et al. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Semantic Scholar.
  • Gulsen, B., et al. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 11(48), 30256-30267.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Hichrom Limited. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • U.S. Food and Drug Administration. (2015, April 10). 206143Orig1s000. Retrieved from [Link]

  • European Medicines Agency. (2016, September 15). Ivabradine JensonR. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of ivabradine. Retrieved from [Link]

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Application Notes and Protocols for Cell-Based Assays to Determine 7-Demethyl Ivabradine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Activity of a Key Ivabradine Metabolite

Ivabradine is a heart rate-lowering drug that selectively inhibits the "funny" current (I_f) in the sinoatrial node of the heart.[1][2][3] This current is predominantly carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with the HCN4 isoform being the primary contributor to the cardiac pacemaker activity.[4][5] Ivabradine's therapeutic effect stems from its ability to enter and block the intracellular side of the HCN channel pore, thereby prolonging diastolic depolarization and reducing the heart rate.[1][2]

The metabolism of Ivabradine results in several byproducts, with 7-Demethyl Ivabradine being one of them. Understanding the pharmacological activity of such metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and safety profile. These application notes provide a detailed guide for researchers, scientists, and drug development professionals to characterize the activity of this compound using a suite of robust cell-based assays.

This document will guide you through the principles, step-by-step protocols, and data analysis for three key assay types:

  • Automated Patch-Clamp Electrophysiology: The gold standard for directly measuring the inhibitory effect of a compound on HCN4 channel currents.

  • Fluorescence-Based Membrane Potential Assay: A high-throughput method to screen for and characterize compounds that modulate HCN channel activity.

  • Cell Viability and Cytotoxicity Assays: Essential for determining the therapeutic index and identifying potential off-target cytotoxic effects.

By following these protocols, researchers can obtain high-quality, reproducible data to elucidate the pharmacological profile of this compound and its potential contribution to the therapeutic actions of its parent compound.

Scientific Foundation: The "Funny" Current and HCN4 Channels

HCN channels are unique voltage-gated ion channels that are activated by membrane hyperpolarization.[6][7][8] The binding of cyclic AMP (cAMP) to a C-terminal cyclic nucleotide-binding domain (CNBD) enhances their activity by shifting the voltage dependence of activation to more depolarized potentials.[6][7][8][9] This dual regulation by both voltage and intracellular messengers makes them critical players in rhythmic firing, particularly in cardiac pacemaker cells.[6]

The following diagram illustrates the signaling pathway of HCN4 channel activation and its modulation by cAMP, providing a visual context for the assays described herein.

HCN4_Signaling_Pathway cluster_membrane Cell Membrane HCN4 HCN4 Channel (Closed) HCN4_Open HCN4 Channel (Open) HCN4->HCN4_Open Na_K_Influx Na+/K+ Influx (Funny Current) HCN4_Open->Na_K_Influx allows Hyperpolarization Hyperpolarization Hyperpolarization->HCN4 activates cAMP cAMP cAMP->HCN4 enhances activation AC Adenylate Cyclase AC->cAMP ATP ATP ATP->AC converts GPCR GPCR GPCR->AC stimulates Ligand Ligand Ligand->GPCR activates

Caption: HCN4 channel activation pathway.

I. Automated Patch-Clamp Electrophysiology for Direct Measurement of HCN4 Inhibition

Principle: Automated patch-clamp systems provide a higher throughput alternative to conventional manual patch-clamp while maintaining high-quality electrophysiological data.[10] This technique allows for the direct measurement of ionic currents flowing through HCN4 channels in a voltage-clamped cell. By applying a specific voltage protocol that elicits the characteristic I_f current, the inhibitory effect of this compound can be quantified by measuring the reduction in current amplitude in a dose-dependent manner.

A. Materials
  • Cell Line: CHO or HEK293 cells stably expressing human HCN4 (e.g., Creative Biogene, Cat. No. CSC-RI0102 or CSC-RI0014; Charles River).[4][5][11][12]

  • Cell Culture Medium: As recommended by the cell line supplier (e.g., DMEM with 10% FBS).[4]

  • Automated Patch-Clamp System: (e.g., IonWorks Barracuda, Sophion QPatch, or similar).

  • Intracellular Solution (Pipette Solution):

    • 130 mM K-aspartate

    • 10 mM NaCl

    • 1 mM EGTA

    • 5 mM HEPES

    • 0.5 mM MgCl₂

    • 2 mM MgATP

    • pH adjusted to 7.2 with KOH[13]

  • Extracellular Solution (Bath Solution):

    • 115 mM NaCl

    • 30 mM KCl

    • 1 mM MgCl₂

    • 1.8 mM CaCl₂

    • 5.5 mM Glucose

    • 5 mM HEPES

    • pH adjusted to 7.4 with NaOH[13]

  • This compound: Stock solution in DMSO.

  • Positive Control: Ivabradine hydrochloride.

B. Experimental Workflow

Patch_Clamp_Workflow Cell_Culture 1. Cell Culture (CHO/HEK293-hHCN4) Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Plating 3. Plating on Patch-Clamp Chip Harvesting->Plating Seal_Formation 4. Gigaseal Formation & Whole-Cell Access Plating->Seal_Formation Baseline_Recording 5. Baseline I_f Recording (Voltage Protocol) Seal_Formation->Baseline_Recording Compound_Addition 6. Compound Addition (this compound) Baseline_Recording->Compound_Addition Post-Compound_Recording 7. Post-Compound I_f Recording Compound_Addition->Post-Compound_Recording Data_Analysis 8. Data Analysis (IC50 Determination) Post-Compound_Recording->Data_Analysis

Caption: Automated patch-clamp workflow.

C. Step-by-Step Protocol
  • Cell Preparation: Culture the HCN4-expressing cells according to the supplier's recommendations. On the day of the experiment, harvest the cells and prepare a single-cell suspension at the optimal density for your automated patch-clamp system.

  • System Setup: Prepare the intracellular and extracellular solutions and prime the fluidics of the automated patch-clamp system.

  • Cell Plating: Add the cell suspension to the patch-clamp chip.

  • Seal Formation and Whole-Cell Configuration: Initiate the automated process of cell trapping, seal formation, and establishing the whole-cell configuration.

  • Voltage-Clamp Protocol and Baseline Recording:

    • Hold the cells at a depolarized potential (e.g., -35 mV) to ensure HCN4 channels are closed.

    • Apply a series of hyperpolarizing voltage steps to elicit the I_f current. A typical protocol would be to step from the holding potential to various test potentials ranging from -50 mV to -150 mV in 10 mV increments for a duration sufficient to reach steady-state activation (e.g., 3 seconds).[14]

    • Record the baseline I_f currents.

  • Compound Application: Prepare a dilution series of this compound in the extracellular solution. Apply the different concentrations of the compound to the cells.

  • Post-Compound Recording: After a sufficient incubation period with the compound, repeat the voltage-clamp protocol to record the I_f currents in the presence of this compound.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude at a specific hyperpolarizing voltage step (e.g., -120 mV) before and after compound application.

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.[15]

D. Expected Results and Data Interpretation

A dose-dependent inhibition of the HCN4 current is expected for an active compound. The dose-response curve for Ivabradine on HCN4 channels typically yields an IC50 in the low micromolar range.[16][17] The inhibitory effect of Ivabradine is often use-dependent, meaning the block accumulates with repeated channel activation.[17] The data for this compound should be compared to that of Ivabradine to determine its relative potency.

ParameterExpected Value for Ivabradine
IC50 on hHCN4 ~0.5 - 2.0 µM[16][17]
Mechanism Open-channel, use-dependent block[17]

II. High-Throughput Screening with a Fluorescence-Based Membrane Potential Assay

Principle: This assay provides a higher throughput method for assessing HCN channel activity by indirectly measuring changes in membrane potential. Cells expressing HCN4 are loaded with a voltage-sensitive fluorescent dye. Activation of HCN4 channels by hyperpolarization leads to an influx of cations, causing membrane depolarization, which is detected as a change in fluorescence intensity. Inhibitors of HCN4 will prevent this depolarization, resulting in a stable fluorescence signal. This assay is well-suited for primary screening and for characterizing the pharmacology of hit compounds.

A. Materials
  • Cell Line: CHO or HEK293 cells stably expressing human HCN4.

  • Cell Culture Medium: As recommended by the cell line supplier.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.

  • Fluorescence Plate Reader: (e.g., FLIPR Tetra, FlexStation).[1]

  • Membrane Potential Assay Kit: (e.g., FLIPR Membrane Potential Assay Kit).[1]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound: Stock solution in DMSO.

  • Positive Control: Ivabradine hydrochloride.

  • Channel Activator: A high concentration of extracellular K+ (e.g., 60 mM) can be used to depolarize the cells and validate the assay.

B. Experimental Workflow

FLIPR_Workflow Cell_Seeding 1. Cell Seeding in Microplates Dye_Loading 2. Loading with Membrane Potential Dye Cell_Seeding->Dye_Loading Compound_Addition 3. Compound Addition (this compound) Dye_Loading->Compound_Addition Fluorescence_Reading 4. Kinetic Fluorescence Reading (FLIPR) Compound_Addition->Fluorescence_Reading Data_Analysis 5. Data Analysis (Dose-Response Curves) Fluorescence_Reading->Data_Analysis

Caption: FLIPR membrane potential assay workflow.

C. Step-by-Step Protocol
  • Cell Plating: Seed the HCN4-expressing cells into the assay plates at a density that forms a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate the plate at 37°C for 30-60 minutes.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer in a separate compound plate.

  • Fluorescence Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal kinetically for several minutes to monitor the change in membrane potential.

  • Data Analysis:

    • The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Calculate the percentage of inhibition of the fluorescence response for each concentration of this compound relative to the control (vehicle-treated) wells.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

D. Expected Results and Data Interpretation

In the absence of an inhibitor, hyperpolarization will open HCN4 channels, leading to cation influx and an increase in fluorescence. An effective inhibitor like this compound will block this process, resulting in a dose-dependent reduction of the fluorescence signal. The IC50 value obtained from this assay should be comparable to that from the electrophysiology experiments, although some differences can be expected due to the indirect nature of the assay.

Assay ParameterExpected Outcome for an HCN4 Inhibitor
Fluorescence Signal Dose-dependent decrease
Data Output IC50 value

III. Assessing Cell Viability and Cytotoxicity

Principle: It is essential to determine if the observed activity of this compound is due to a specific interaction with HCN4 channels or a result of general cytotoxicity. Cell viability assays, such as the MTT or CellTiter-Glo assays, are used to assess the metabolic health of the cells after treatment with the compound.

A. Materials
  • Cell Line: CHO or HEK293 cells (the same host cells used for the functional assays).

  • Cell Culture Medium: As required for the cell line.

  • Assay Plates: Clear 96-well plates for MTT assay; opaque-walled 96-well plates for CellTiter-Glo assay.

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Absorbance plate reader.

  • CellTiter-Glo Assay:

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.[4]

    • Luminometer.

  • This compound: Stock solution in DMSO.

  • Positive Control for Cytotoxicity: A known cytotoxic agent (e.g., staurosporine).

B. Step-by-Step Protocol (MTT Assay)
  • Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a period that is relevant to the functional assays (e.g., 24 hours).

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

C. Step-by-Step Protocol (CellTiter-Glo Assay)
  • Cell Seeding: Plate the cells in an opaque-walled 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Reagent Addition: Add the CellTiter-Glo reagent directly to the wells.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and then incubate at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the CC50.

D. Data Interpretation

The CC50 value should be significantly higher than the IC50 value obtained from the functional assays. A large therapeutic index (CC50/IC50) indicates that the compound is selective for its target and is not generally cytotoxic at concentrations where it is active.

Conclusion

The suite of cell-based assays detailed in these application notes provides a comprehensive framework for characterizing the activity of this compound on HCN4 channels. By combining the high-resolution data from automated patch-clamp electrophysiology with the high-throughput capabilities of fluorescence-based membrane potential assays and the essential safety information from cytotoxicity assays, researchers can build a complete pharmacological profile of this key metabolite. This information is invaluable for understanding its potential contribution to the overall clinical effects of Ivabradine and for guiding future drug development efforts targeting HCN channels.

References

  • Saponaro, A., et al. (2020). cyclic AMP Regulation and Its Command in the Pacemaker Channel HCN4. Frontiers in Molecular Biosciences, 7, 157. Available from: [Link]

  • Wainger, B. J., et al. (2001). Molecular mechanism of cAMP modulation of HCN pacemaker channels. Nature, 411(6839), 805-810. Available from: [Link]

  • Saponaro, A., et al. (2019). The HCN domain couples voltage gating and cAMP response in hyperpolarization-activated cyclic nucleotide-gated channels. eLife, 8, e50021. Available from: [Link]

  • Ulens, C., & Tytgat, J. (2001). The HCN domain couples voltage gating and cAMP response in hyperpolarization-activated cyclic nucleotide-gated channels. The Journal of general physiology, 118(4), 437-448. Available from: [Link]

  • Wainger, B. J., et al. (2001). Regulation of Hyperpolarization-Activated Hcn Channel Gating and Camp Modulation Due to Interactions of Cooh Terminus and Core Transmembrane Regions. The Journal of general physiology, 118(4), 449-462. Available from: [Link]

  • Zhang, Y., et al. (2019). Pharmacology of Ivabradine and the Effect on Chronic Heart Failure. Current topics in medicinal chemistry, 19(21), 1878-1901. Available from: [Link]

  • Charles River Laboratories. Human HCN4 Hyperpolarization-gated Channel Cell Line. Available from: [Link]

  • Bucchi, A., et al. (2006). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. The Journal of physiology, 572(Pt 2), 335-346. Available from: [Link]

  • König, X., et al. (2019). Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels. Medical sciences (Basel, Switzerland), 7(6), 69. Available from: [Link]

  • Zhang, Y., et al. (2019). Pharmacology of Ivabradine and the Effect on Chronic Heart Failure. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2019). Pharmacology of Ivabradine and the Effect on Chronic Heart Failure. PubMed. Available from: [Link]

  • Aziz, Q., et al. (2020). Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells. Bio-protocol, 10(1), e3478. Available from: [Link]

  • Yamashita, T., et al. (2021). Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties. ACS chemical neuroscience, 12(12), 2244-2255. Available from: [Link]

  • Poolos, N. P. (2012). Protocol for recording Ih in neurons Short title. UCL Discovery. Available from: [Link]

  • Pagé, A., & Auger, F. (2025). Advances in Cardiovascular Pharmacotherapy. II. Ivabradine, an Inhibitor of the Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel. Journal of cardiothoracic and vascular anesthesia, 39(3), 859-873. Available from: [Link]

  • Peters, C. H., et al. (2020). Isoform-specific regulation of HCN4 channels by a family of endoplasmic reticulum proteins. Proceedings of the National Academy of Sciences of the United States of America, 117(30), 18017-18027. Available from: [Link]

  • Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay guidance manual. Available from: [Link]

  • Saponaro, A., et al. (2024). Structural determinants of ivabradine block of the open pore of HCN4. Proceedings of the National Academy of Sciences of the United States of America, 121(27), e2402123121. Available from: [Link]

  • Tran, P., & Pabelick, H. L. (2025). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. ResearchGate. Available from: [Link]

  • Li, M., et al. (2022). Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine. The Journal of biological chemistry, 298(2), 101563. Available from: [Link]

  • Bois, P., et al. (2007). Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity. British journal of pharmacology, 151(6), 838-846. Available from: [Link]

  • Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. Available from: [Link]

  • Charles River Laboratories. Human HCN4 Hyperpolarization-gated Channel Cell Line. Available from: [Link]

  • Molecular Devices. (2018, August 13). High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR [Video]. YouTube. Available from: [Link]

  • Fabbri, A., et al. (2023). The Action Potential Clamp Technique as a Tool for Risk Stratification of Sinus Bradycardia Due to Loss-of-Function Mutations in HCN4: An In Silico Exploration Based on In Vitro and In Vivo Data. International journal of molecular sciences, 24(17), 13531. Available from: [Link]

  • Melgari, D., et al. (2015). Ivabradine prolongs phase 3 of cardiac repolarization and blocks the hERG1 (KCNH2) current over a concentration-range overlapping with that required to block HCN4. British journal of pharmacology, 172(16), 4093-4105. Available from: [Link]

  • Zhang, Q., et al. (2009). Associated changes in HCN2 and HCN4 transcripts and If pacemaker current in myocytes. Biochimica et biophysica acta, 1788(5), 1138-1147. Available from: [Link]

  • GenTarget Inc. Stable cell lines - Premade In stock. Available from: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. Voltage Clamp Protocol. Available from: [Link]

  • Wu, J., et al. (2018). Identification and characterization of a series of novel HCN channel inhibitors. Acta pharmacologica Sinica, 39(10), 1599-1608. Available from: [Link]

  • Signosis. Luciferase HEK293 Stable Cell Line (2 vials). Available from: [Link]

  • Zhang, Q., et al. (2009). Associated Changes in HCN2 and HCN4 Transcripts and If Pacemaker Current in Myocytes. Biochimica et biophysica acta, 1788(5), 1138-1147. Available from: [Link]

  • Liao, P., et al. (2010). Hysteresis in human HCN4 channels: a crucial feature potentially affecting sinoatrial node pacemaking. ResearchGate. Available from: [Link]

  • Yamashita, T., et al. (2021). Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties. ResearchGate. Available from: [Link]

  • Peters, C. H., et al. (2012). Cellular context and multiple channel domains determine cAMP sensitivity of HCN4 channels: Ligand-independent relief of autoinhibition in HCN4. The Journal of general physiology, 140(5), 545-562. Available from: [Link]

  • Winson-Bushby, E. (2023, May 30). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. Available from: [Link]

  • ResearchGate. (2017, December 6). How to solve this problem in whole cell patch clamp in vivo recordings?. Available from: [Link]

  • AddexBio. Stable Cells. Available from: [Link]

  • Welgen Inc. Stable CHO cell lines. Available from: [Link]

  • Barbuti, A., et al. (2009). In vitro characterization of HCN channel kinetics and frequency dependence in myocytes predicts biological pacemaker functionality. The Journal of physiology, 587(Pt 7), 1513-1525. Available from: [Link]

  • Narayanan, R., & Johnston, D. (2012). The enigmatic HCN channels: A cellular neurophysiology perspective. Journal of neurophysiology, 107(11), 2899-2911. Available from: [Link]

  • BIOPAC. What are common mistakes and general troubleshooting tips for data recording?. Available from: [Link]

  • Williams, S. R., & Wozny, C. (2011). Errors in the measurement of voltage-activated ion channels in cell-attached patch-clamp recordings. Nature communications, 2, 263. Available from: [Link]

  • Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming 7-Demethyl Ivabradine Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a common challenge in the chromatographic analysis of Ivabradine and its metabolites: peak tailing of 7-Demethyl Ivabradine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions. By understanding the underlying chemical interactions, you can systematically diagnose and resolve this issue, leading to robust and reliable HPLC methods.

Understanding the Culprit: Why Does this compound Exhibit Peak Tailing?

This compound, a key metabolite of Ivabradine, possesses basic amine functional groups within its structure.[1][2] This chemical characteristic is the primary reason for its problematic peak shape in reversed-phase HPLC. The issue arises from secondary interactions between the positively charged analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4][5]

At typical mobile phase pH values (above 3), these silanol groups can become deprotonated and carry a negative charge, leading to strong ionic interactions with the basic analyte.[6][7] This "mixed-mode" retention mechanism, involving both hydrophobic and ionic interactions, results in a portion of the analyte molecules being retained longer than the bulk, causing the characteristic asymmetrical peak with a "tail".[3][4]

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

This section provides a step-by-step guide to diagnose and resolve peak tailing for this compound. The solutions are presented in a question-and-answer format to directly address the issues you may be encountering.

Q1: My this compound peak is tailing significantly. Where do I start?

A1: Start with the mobile phase. The mobile phase composition, particularly its pH and buffering capacity, is the most influential factor in controlling the peak shape of basic compounds.

Initial Diagnostic Steps:

  • Evaluate Mobile Phase pH: Is your mobile phase pH too high? For basic compounds like this compound, a lower pH is generally preferable.[8]

  • Check Buffer Strength: Is your buffer concentration sufficient to maintain a consistent pH throughout the analysis?[9]

dot

Caption: Troubleshooting workflow for this compound peak tailing.

Q2: I've lowered the mobile phase pH, but I'm still seeing some tailing. What's next?

A2: Focus on your column chemistry and hardware. Even with an optimized mobile phase, the stationary phase and system configuration can contribute to peak asymmetry.

Secondary Diagnostic Steps:

  • Column Age and Condition: How old is your column? Column performance degrades over time, leading to increased silanol activity.

  • Column Type: Are you using a modern, high-purity, end-capped column? Older columns (Type A silica) have a higher concentration of acidic silanols.[4]

  • Extra-Column Volume: Could your system have excessive dead volume? Long or wide-bore tubing can cause band broadening and tailing.[6]

In-Depth Protocols and Methodologies

Here are detailed protocols to systematically address the common causes of peak tailing for this compound.

Protocol 1: Mobile Phase pH Optimization

Objective: To suppress the ionization of residual silanol groups on the stationary phase.

Step-by-Step Methodology:

  • Prepare a series of mobile phases with decreasing pH values. A good starting point is to test pH 3.0, 2.7, and 2.5.

  • Use a suitable buffer to maintain the target pH. Phosphate and formate buffers are common choices. Ensure the buffer is compatible with your detector (e.g., use volatile buffers for LC-MS).

  • Equilibrate the column with at least 20 column volumes of the new mobile phase before injecting your sample.

  • Inject a standard solution of this compound and compare the peak asymmetry at each pH level. The asymmetry factor (As) should be calculated at 10% of the peak height. An acceptable As is typically ≤ 1.5.[3]

Mobile Phase pHExpected Outcome on Peak ShapeConsiderations
> 4.0Significant TailingSilanol groups are ionized, leading to strong secondary interactions.
3.0 - 4.0Moderate TailingPartial ionization of silanols.
2.5 - 3.0 Improved Symmetry Silanol ionization is suppressed, minimizing secondary interactions.[3]
< 2.5Good SymmetryPotential for stationary phase hydrolysis on some columns. Check column specifications.
Protocol 2: Buffer Concentration and Type Optimization

Objective: To ensure stable pH and potentially mask silanol interactions.

Step-by-Step Methodology:

  • Select an appropriate buffer based on the desired pH (from Protocol 1) and detector compatibility.

  • Prepare mobile phases with varying buffer concentrations, for example, 10 mM, 25 mM, and 50 mM.

  • Analyze the this compound standard with each mobile phase.

  • Evaluate peak shape and retention time. Increasing buffer concentration can sometimes improve peak shape by masking residual silanol groups.[5][9]

Protocol 3: HPLC Column Selection

Objective: To utilize a stationary phase with minimal active silanol sites.

Recommended Column Chemistries:

Column TypeMechanism for Reducing TailingRecommended For
High-Purity, End-Capped C18 Residual silanols are chemically bonded with a small silane (e.g., trimethylsilane) to make them inert.[3][10]General purpose, first choice for new method development.
Polar-Embedded Group A polar group (e.g., amide, carbamate) is incorporated into the alkyl chain, shielding the residual silanols.[6][11]Basic compounds, provides alternative selectivity.
Hybrid Silica The stationary phase is a hybrid of silica and organic polymer, resulting in fewer accessible silanol groups and improved pH stability.[4]Methods requiring a wider pH range.
Protocol 4: Use of Mobile Phase Additives

Objective: To competitively bind to active silanol sites or form a neutral complex with the analyte. This should be considered after optimizing pH and selecting an appropriate column.

Option A: Basic Additives (Competing Base)

  • Additive: Triethylamine (TEA)

  • Concentration: Typically 0.05% to 0.1% (v/v) in the mobile phase.

  • Mechanism: TEA is a small, basic molecule that preferentially interacts with the acidic silanol groups, effectively blocking them from interacting with this compound.[5]

  • Caution: TEA can suppress ionization in mass spectrometry and may shorten column lifetime.

Option B: Ion-Pairing Agents

  • Agent: An alkyl sulfonate such as sodium 1-heptanesulfonate.

  • Concentration: Typically 5-10 mM.

  • Mechanism: The ion-pairing agent forms a neutral ion-pair with the protonated this compound, which then interacts with the reversed-phase stationary phase via hydrophobic interactions, eliminating the ionic secondary interactions.[12][13]

  • Caution: Ion-pairing agents are non-volatile and can be difficult to remove from the column. They are generally not compatible with LC-MS.[12]

dot

G cluster_analyte Analyte in Mobile Phase cluster_stationary_phase Silica Stationary Phase cluster_solution Solution Analyte Protonated this compound (+) Silanol Ionized Silanol Group (-) on Silica Surface Analyte->Silanol Undesirable Ionic Interaction (Peak Tailing) Low_pH Low pH (H+ ions) Low_pH->Silanol Suppresses Ionization (Improved Peak Shape) Basic_Additive Basic Additive (e.g., TEA) Basic_Additive->Silanol Competitively Binds (Masks Silanols) Ion_Pair Ion-Pairing Agent Ion_Pair->Analyte Forms Neutral Complex (Eliminates Ionic Interaction)

Caption: Interactions at the stationary phase and mitigation strategies.

Frequently Asked Questions (FAQs)

  • Q: Can I use a polymer-based column to avoid silanol interactions altogether?

    • A: Yes, polymer-based columns are an excellent option as they do not have silanol groups and are stable over a wide pH range.[11] However, they may offer different selectivity and efficiency compared to silica-based columns, so method re-validation would be necessary.

  • Q: My peak shape is good, but my retention time is too short after lowering the pH. What should I do?

    • A: At low pH, this compound will be fully protonated and may be more polar, leading to reduced retention. To increase retention, you can decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase.[3]

  • Q: I see peak tailing for all the compounds in my chromatogram, not just this compound. What could be the cause?

    • A: If all peaks are tailing, the issue is likely systemic. Check for extra-column volume (use narrower ID tubing), a void at the column inlet, or a partially blocked frit.[7] Reversing and flushing the column (if the manufacturer allows) may help.[3]

  • Q: Could sample overload be causing my peak tailing?

    • A: While mass overload typically causes peak fronting, it can sometimes manifest as tailing.[8] To check for this, dilute your sample and inject a smaller volume. If the peak shape improves, you may need to reduce the sample concentration or use a column with a larger internal diameter for higher loading capacity.[8][14]

  • Q: Are there any specific HPLC methods for Ivabradine and its metabolites I can refer to?

    • A: Several RP-HPLC methods for Ivabradine have been published. For example, some methods use a C18 column with a mobile phase consisting of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) at a pH ranging from neutral to slightly acidic.[15][16][17] These can be a good starting point for optimizing the separation of this compound.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Phenomenex. Role of Buffers in Liquid Chromatography. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Waters Knowledge Base. (2023, November 27). What are common causes of peak tailing when running a reverse-phase LC column?[Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • ResearchGate. (2012, August 22). Tailing in HPLC peak. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • YouTube. (2025, December 22). HPLC PEAK TAILING | 5 MOST COMMON CAUSES #hplcpeaktailing. [Link]

  • SynZeal. This compound. [Link]

  • Pharmace Research Laboratory. This compound. [Link]

  • AKJournals. (2021, February 23). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2025). QBD approach to rp-hplc method development and validation for the estimation of ivabradine for api and pharmaceutical formulation. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • PharmaCores. (2025, February 9). Discover the Art of Buffer selection in HPLC Development part 2. [Link]

  • PubMed. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. [Link]

  • Asian Journal of Research in Chemistry. (2020). A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. [Link]

  • SCION Instruments. HPLC Column Selection Guide. [Link]

  • NIH. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. [Link]

  • Loba Chemie. Ion Pairing Reagents For Hplc. [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects in 7-Demethyl Ivabradine Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 7-Demethyl Ivabradine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with matrix effects in LC-MS/MS assays. Here, we provide in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.

Introduction to Matrix Effects in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous components, such as phospholipids, proteins, salts, and metabolites, can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2][3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[5][6]

This compound is the major active metabolite of Ivabradine, a medication used to treat heart failure and stable angina.[7][8][9][10] Accurate quantification of this metabolite in biological matrices like plasma or serum is crucial for pharmacokinetic and toxicokinetic studies. However, like many bioanalytical methods, the analysis of this compound is susceptible to matrix effects, which can be a significant source of variability and error.[11] This guide will walk you through identifying, understanding, and mitigating these effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound signal is showing poor reproducibility and accuracy, especially at the lower limit of quantitation (LLOQ). Could this be a matrix effect?

A1: Yes, inconsistent signal and poor accuracy, particularly at low concentrations, are classic indicators of matrix effects. [6][12] Endogenous components from your biological matrix (e.g., plasma, serum) can co-elute with this compound and interfere with its ionization in the mass spectrometer source.[1][5] This interference is often not uniform across different samples, leading to high variability in your results.

Troubleshooting Steps:
  • Initial Diagnosis - Post-Column Infusion Experiment: To confirm if you are experiencing ion suppression or enhancement at the retention time of your analyte, a post-column infusion experiment is a valuable diagnostic tool.[13][14] This involves continuously infusing a standard solution of this compound into the MS detector while injecting a blank, extracted matrix sample onto the LC column. A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of matrix effects.[13][14]

  • Quantitative Assessment - Post-Extraction Spike Analysis: To quantify the extent of the matrix effect, you can perform a post-extraction spike analysis.[15] This involves comparing the peak area of this compound in a neat solution to the peak area of the analyte spiked into a blank, extracted matrix at the same concentration. The matrix factor (MF) can be calculated as follows:

    • MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. An MF of 1 indicates no matrix effect.

Regulatory guidelines from the FDA and EMA recommend a thorough evaluation of matrix effects during method validation.[16][17][18][19]

Q2: I've confirmed that phospholipids are the primary source of ion suppression in my assay. What are the most effective strategies to remove them?

A2: Phospholipids are a major contributor to matrix effects in bioanalysis, especially when using electrospray ionization (ESI) in positive mode.[6][20] Their amphipathic nature allows them to co-extract with many analytes and they are notorious for causing ion suppression and contaminating the MS source.[21]

Recommended Phospholipid Removal Techniques:
Technique Principle Advantages Considerations
Solid-Phase Extraction (SPE) Differential partitioning of the analyte and matrix components between a solid phase and a liquid phase.[22]High cleanup efficiency, can remove a broad range of interferences including phospholipids.[12][22][23]Requires method development, can be more time-consuming than other methods.
HybridSPE®-Phospholipid Combines the simplicity of protein precipitation with the selectivity of SPE for targeted phospholipid removal.[20][24]Highly effective at removing phospholipids (>99%), simple workflow.[21][24]May not remove other non-phospholipid interferences as effectively as traditional SPE.
Supported Liquid Extraction (SLE) A form of liquid-liquid extraction where the aqueous sample is absorbed onto a solid support.[23]Efficient removal of phospholipids and other endogenous materials, easy to automate.[23]Solvent selection is critical for optimal recovery and cleanup.
Phospholipid Removal Plates/Cartridges Utilizes specialized sorbents that selectively retain phospholipids while allowing the analyte to pass through.[21]Fast and simple, minimal method development required.Primarily targets phospholipids, other matrix components may remain.
Experimental Workflow: Phospholipid Removal using HybridSPE®-Phospholipid

G cluster_0 Sample Preparation Workflow start Start: Plasma/Serum Sample ppt Add Protein Precipitation Solvent (e.g., Acetonitrile with 1% Formic Acid) start->ppt 1 vortex Vortex to Precipitate Proteins ppt->vortex 2 load Load Supernatant onto HybridSPE®-Phospholipid Plate/Cartridge vortex->load 3 elute Collect Analyte-Containing Eluate (Phospholipids are retained) load->elute 4 analyze LC-MS/MS Analysis elute->analyze 5

Caption: Workflow for phospholipid removal using HybridSPE®.

Q3: Can optimizing my chromatographic conditions help mitigate matrix effects for this compound?

A3: Absolutely. Chromatographic separation is a powerful tool to combat matrix effects. The goal is to separate the analyte of interest from co-eluting matrix components that cause ion suppression or enhancement.[5]

Chromatographic Strategies:
  • Gradient Elution: Employing a well-optimized gradient elution can help resolve this compound from the bulk of the matrix interferences.

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to alter the selectivity and achieve better separation.

  • Mobile Phase Modifiers: The choice of mobile phase additives can influence both chromatography and ionization efficiency. While acidic modifiers like formic acid are common for positive mode ESI, their concentration should be optimized.

  • Divert Valve: Using a divert valve to direct the flow from the column to waste during the elution of highly retained, interfering compounds can prevent contamination of the MS source.[25]

Q4: Is using a stable isotope-labeled internal standard (SIL-IS) sufficient to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis.[5][11][26] A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute chromatographically.[11][27] Therefore, it will experience the same degree of ion suppression or enhancement as the analyte.[1][11] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1][26]

However, it's important to note that a SIL-IS compensates for, but does not eliminate, the matrix effect.[28][29] If ion suppression is severe, the sensitivity of the assay can still be compromised, potentially impacting the LLOQ. Therefore, a combination of effective sample cleanup and the use of a SIL-IS is the most robust approach.[11]

Logical Relationship: Mitigating Matrix Effects

G cluster_Minimize Minimize Matrix Effects cluster_Compensate Compensate for Matrix Effects ME Matrix Effect Detected (Ion Suppression/Enhancement) SP Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) ME->SP Chromo Improve Chromatographic Separation ME->Chromo SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) ME->SIL_IS MMC Matrix-Matched Calibration ME->MMC Robust Robust & Reliable Bioanalytical Method SP->Robust Chromo->Robust SIL_IS->Robust MMC->Robust

Caption: Strategies to minimize and compensate for matrix effects.

Q5: What are matrix-matched calibrants and when should I use them?

A5: Matrix-matched calibrants are calibration standards prepared in the same biological matrix as the samples being analyzed (e.g., blank plasma).[1] This approach helps to ensure that the calibration standards and the unknown samples experience similar matrix effects, thereby improving the accuracy of quantification.[1][25]

When to use matrix-matched calibrants:

  • When a SIL-IS is not available.

  • When significant matrix effects are observed even with a SIL-IS.

  • As required by regulatory guidelines for method validation.

It is important to ensure that the blank matrix used for preparing the calibrants is free of the analyte and does not have significantly different matrix components compared to the study samples.

Conclusion

Troubleshooting matrix effects in the bioanalysis of this compound requires a systematic approach. By understanding the causes of matrix effects and employing a combination of effective sample preparation, optimized chromatography, and appropriate internal standards, you can develop a robust and reliable LC-MS/MS method. This guide provides a starting point for addressing common challenges, and further method-specific optimization will be key to achieving high-quality data.

References

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 794(2), 317–326. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

  • Chromatography Online. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. [Link]

  • Semantic Scholar. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • S, S., & S, S. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of bioequivalence & bioavailability, 3(9), 214–219. [Link]

  • Ray, A. D., & Plumb, R. S. (2011). Extraction Methods for the Removal of Phospholipids and Other Endogenous Material From a Biological Fluid. Bioanalysis, 3(24), 2735-2743. [Link]

  • Lunn, G., & Shugars, D. C. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 5966-5973. [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Li, W., Luo, L., Gusev, A. I., & Chow, D. S. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 83, 233–240. [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]

  • Chromatography Today. (n.d.). Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. [Link]

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  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

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  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]

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  • ResearchGate. (n.d.). Matrix effects: Causes and solutions. [Link]

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  • Tfaili, S., Chéron, J. B., Nimal, S., & Tabet, J. C. (2016). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Analytical and bioanalytical chemistry, 408(12), 3211–3220. [Link]

  • Shah, V. P., Midha, K. K., Findlay, J. W., Hill, H. M., Hulse, J. D., McGilveray, I. J., ... & Yuh, L. (2012). Bioanalytical method validation and bioanalysis in regulated settings. In Principles and Practice of Bioanalysis (pp. 301-326). CRC Press. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • National Center for Biotechnology Information. (2025). Ivabradine. In StatPearls. [Link]

  • ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • Semantic Scholar. (n.d.). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

  • National Center for Biotechnology Information. (n.d.). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. [Link]

  • Patel, D. N., Desai, T. R., & Channabasavaraj, K. P. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of advanced pharmaceutical technology & research, 3(3), 148–155. [Link]

  • INTEDE. (n.d.). Details of the Drug Metabolite (DM). [Link]

  • Han, X., & Gross, R. W. (2011). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. Trends in analytical chemistry : TRAC, 30(8), 1351–1366. [Link]

  • American Pharmaceutical Review. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • European Medicines Agency. (n.d.). Corlentor, INN-Ivabradine. [Link]

  • Jane, C., & Li, W. (2012). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 4(19), 2303-2305. [Link]

  • ResearchGate. (n.d.). Analysis of Phospholipids by Liquid Chromatography Coupled with On-Line Electrospray Ionization Mass Spectrometry and Tandem Mass Spectrometry. [Link]

  • Furey, A., & Moriarty, M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5486-5502. [Link]

Sources

Technical Support Center: Optimization of Mobile Phase for 7-Demethyl Ivabradine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical determination of 7-Demethyl Ivabradine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of mobile phase parameters for the robust analysis of this compound, the major active metabolite of Ivabradine.

Introduction to the Analytical Challenge

This compound, like its parent compound Ivabradine, is a basic molecule containing secondary and tertiary amine functionalities. These structural features present specific challenges in reversed-phase high-performance liquid chromatography (RP-HPLC), primarily concerning peak shape and retention reproducibility. Understanding the interplay between the analyte's properties and the mobile phase composition is paramount for developing a reliable and accurate analytical method. This guide provides a systematic approach to troubleshooting and optimizing your chromatographic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the HPLC analysis of this compound?

A typical starting point for the analysis of this compound involves a reversed-phase C18 or Phenyl column with a mobile phase consisting of a buffered aqueous solution and an organic modifier. Several published methods for the analysis of Ivabradine and its metabolites can be adapted for this purpose.

Parameter Typical Starting Conditions Reference
Stationary Phase C18 (e.g., Wakosil, Inertsil, Zorbax), Phenyl (e.g., Zorbax)[1][2][3]
Mobile Phase (Aqueous) 10-25 mM Phosphate Buffer or Ammonium Acetate Buffer[1][4]
Mobile Phase (Organic) Acetonitrile or Methanol[1][3]
pH 3.0 - 7.2[4][5]
Detection UV at ~285-287 nm or MS/MS[1][6]
Flow Rate 0.8 - 1.5 mL/min[1][3]

It is crucial to note that these are starting points, and optimization is almost always necessary to achieve the desired separation and peak shape for this compound, especially when analyzing it in the presence of Ivabradine and other related substances.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and provides a systematic approach to resolving them.

Issue 1: Poor Peak Shape (Tailing) for this compound

Symptoms: The peak for this compound exhibits asymmetry, with a tailing factor significantly greater than 1.2.

Root Cause Analysis: Peak tailing for basic compounds like this compound in reversed-phase chromatography is often caused by secondary interactions between the protonated analyte and ionized residual silanol groups on the silica-based stationary phase.[7][8] These interactions lead to a mixed-mode retention mechanism, resulting in tailed peaks.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Detailed Troubleshooting Steps:

  • Control the Mobile Phase pH: The ionization state of this compound is highly dependent on the mobile phase pH. Using an unbuffered mobile phase can lead to inconsistent retention times and poor peak shape.

    • Action: Incorporate a buffer such as phosphate or ammonium acetate in the aqueous portion of your mobile phase. A buffer concentration of 10-25 mM is typically sufficient.

  • Optimize the Mobile Phase pH: The pKa of Ivabradine is approximately 8.6. This compound is expected to have a similar pKa. Operating at a pH close to the pKa will result in the presence of both ionized and non-ionized forms of the analyte, leading to peak distortion.[9]

    • Action: For reversed-phase chromatography, it is generally advisable to work at a pH at least 2 units below the pKa of the basic analyte to ensure it is fully protonated. A pH range of 3-4 is often a good starting point.[10] This also has the advantage of suppressing the ionization of residual silanols on the silica surface, reducing secondary interactions.[7]

  • Employ a Competitive Base: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol groups on the stationary phase.[11]

    • Action: Add 0.1-0.2% TEA to the aqueous component of the mobile phase and adjust the pH accordingly. Be aware that TEA can suppress ionization in mass spectrometry, so this approach is more suitable for UV detection.

  • Select an Appropriate Column: Modern, high-purity silica columns with effective end-capping are designed to minimize the number of accessible silanol groups, thereby reducing peak tailing for basic compounds.[8]

    • Action: If you are using an older column or one not specifically designed for the analysis of basic compounds, consider switching to a column with advanced end-capping or a different stationary phase chemistry, such as a phenyl column, which can offer different selectivity.[3]

Issue 2: Poor Resolution Between this compound and Ivabradine

Symptoms: The peaks for this compound and Ivabradine are co-eluting or have a resolution of less than 1.5.

Root Cause Analysis: Insufficient selectivity between the two closely related compounds under the current chromatographic conditions. The demethylation results in a slight change in polarity, which may not be sufficient for baseline separation with a generic mobile phase.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor resolution.

Detailed Troubleshooting Steps:

  • Optimize Organic Modifier Concentration: The percentage of the organic modifier in the mobile phase directly influences the retention of both compounds.

    • Action: If using an isocratic method, systematically vary the percentage of the organic modifier. For more complex samples, a shallow gradient can often provide the necessary resolution.[12]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can provide different selectivity for closely eluting compounds.

    • Action: If you are using acetonitrile, try replacing it with methanol, or vice-versa. You can also experiment with ternary mixtures of water, acetonitrile, and methanol.[3]

  • Fine-tune the Mobile Phase pH: While pH is crucial for peak shape, it can also be a powerful tool for manipulating selectivity.

    • Action: Make small, incremental changes to the mobile phase pH and observe the effect on the relative retention of this compound and Ivabradine. Even a 0.2 unit change in pH can significantly impact resolution.[13]

  • Evaluate Different Stationary Phases: The choice of stationary phase plays a critical role in selectivity.

    • Action: If a standard C18 column does not provide adequate resolution, consider a phenyl column. The pi-pi interactions offered by the phenyl stationary phase can provide unique selectivity for aromatic compounds like Ivabradine and its metabolite.[3]

Issue 3: Low Sensitivity in LC-MS/MS Analysis

Symptoms: The signal intensity for this compound is low, leading to a poor signal-to-noise ratio and a high limit of quantitation (LOQ).

Root Cause Analysis: Suboptimal ionization of the analyte in the mass spectrometer source, often due to the mobile phase composition.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low sensitivity in LC-MS/MS.

Detailed Troubleshooting Steps:

  • Use an Acidic Mobile Phase: For positive ion mode electrospray ionization (ESI+), which is suitable for basic compounds like this compound, an acidic mobile phase promotes the formation of protonated molecules [M+H]+, leading to a stronger signal.

    • Action: Add a small amount of formic acid (0.1%) or acetic acid (0.1-0.5%) to the mobile phase. These are volatile and MS-friendly. A mobile phase containing methanol and 5 mM ammonium acetate with 0.2% formic acid has been successfully used.[6]

  • Employ Volatile Buffers: Non-volatile buffers, such as phosphate buffers, are not suitable for LC-MS/MS as they can contaminate the ion source and suppress the analyte signal.[9]

    • Action: If you are transitioning a method from UV to MS detection, replace any phosphate buffers with volatile alternatives like ammonium acetate or ammonium formate.[4]

  • Avoid Ion-Suppressing Additives: Certain mobile phase additives, while beneficial for UV chromatography, can be detrimental to MS sensitivity.

    • Action: Triethylamine (TEA) is a known ion-suppressing agent and should be avoided in LC-MS/MS methods. If you are using TEA to improve peak shape, consider alternative strategies such as using a highly inert column or a different mobile phase pH.

Experimental Protocols

Protocol 1: Generic Starting Conditions for HPLC-UV Analysis
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 287 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or 30°C

Protocol 2: Generic Starting Conditions for LC-MS/MS Analysis
  • Column: C18, 50-150 mm x 2.1-4.6 mm, <5 µm

  • Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: 95% A to 20% A over 5-10 minutes

  • Flow Rate: 0.4-0.6 mL/min

  • Detection: MS/MS in positive ion mode (MRM transitions to be optimized for this compound)

Conclusion

The successful analysis of this compound hinges on a thorough understanding of the factors influencing its chromatographic behavior. By systematically addressing issues such as peak tailing, poor resolution, and low sensitivity through the logical optimization of mobile phase parameters, robust and reliable analytical methods can be developed. This guide provides a framework for troubleshooting and method development, grounded in the principles of chromatography and supported by published literature.

References

  • Gülşen, B., & Sertürk, S. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 11(34), 20876-20885. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Bapatu, H., & Talluri, M. V. (2014). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Journal of Applied Pharmaceutical Science, 4(12), 084-091. [Link]

  • Maheshwari, S., Khandhar, A. P., & Jain, A. (2010). Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form. European Journal of Analytical Chemistry, 5(1), 53-62. [Link]

  • Srinivasan, B. P., & Seerapu, S. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian journal of pharmaceutical sciences, 72(5), 667–671. [Link]

  • Induri, M., Bhagavan, R. S., & Kumar, Y. A. (2021). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. International Journal of Advanced Pharmaceutics and Biotechnology, 7(1), 12-15. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Amariei, G., López-García, M. P., Marina, M. L., & de la Mata, M. (2019). Enantiomeric separation of ivabradine by cyclodextrin-electrokinetic chromatography. Effect of amino acid chiral ionic liquids. Journal of Chromatography A, 1608, 460424. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • Saux, M. C., Lavainne, F., & Lefebvre, M. A. (1998). Quantitative Determination of Ivabradine and Its N-Demethylated Metabolite in Volunteer Blood and Urine. Journal of Chromatography B: Biomedical Sciences and Applications, 719(1-2), 125-133. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Parve, P., Jadhav, R., Kumar, M. V., Warde, S., Singh, R. M., Nayak, S., & Bhaskar, V. (2022). Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 12(2), 1-8. [Link]

  • Sharma, P., & Singh, A. (2022). Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review. International Journal of Drug Delivery Technology, 12(3), 1307-1313. [Link]

  • Kanthale, S. B., Thonte, S. S., & Mahapatra, D. K. (2019). Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. Journal of Applied Pharmaceutical Science, 9(04), 137-144. [Link]

  • Tomić, J., Oljačić, S., Marinković, V., Ristić, P., Dikić, T., Nikolić, K., & Malenović, A. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Acta Chromatographica, 33(2), 137-147. [Link]

  • Zhong, G. P., Bi, H. C., Xie, Z. Y., Chen, X., & Huang, Z. Y. (2012). Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application. Journal of pharmaceutical and biomedical analysis, 63, 115–121. [Link]

  • ResearchGate. (n.d.). Effect of pH on retention time of all analytes. Mobile phase: a mixture... [Link]

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Sources

Technical Support Center: Enhancing Sensitivity for 7-Demethyl Ivabradine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in the bioanalysis of 7-Demethyl Ivabradine. As the primary active metabolite of Ivabradine, accurate and sensitive quantification of this compound is paramount for robust pharmacokinetic (PK), toxicokinetic, and bioequivalence studies.[1][2] This guide provides field-proven insights and detailed troubleshooting protocols in a direct question-and-answer format to help you enhance your analytical sensitivity and ensure the reliability of your data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers encounter when developing methods for this compound.

Q1: Why is achieving high sensitivity for this compound detection so critical?

A: High sensitivity is crucial because this compound, while being the main active metabolite, often circulates at low concentrations in biological matrices like plasma, especially at later time points in pharmacokinetic studies.[3][4] Achieving a low Lower Limit of Quantitation (LLOQ) is essential to:

  • Accurately characterize the full pharmacokinetic profile, including the terminal elimination phase.

  • Support dose-finding studies where concentrations may be minimal.

  • Ensure method robustness for bioequivalence studies, where precise measurement is key to statistical evaluation.[1]

Q2: What is a realistic LLOQ to target for this compound in human plasma?

A: Published, validated LC-MS/MS methods have demonstrated that an LLOQ in the range of 0.05 to 0.1 ng/mL is achievable and generally sufficient for most clinical studies.[3][5] For instance, one validated method reported a linear range of 0.085–25.5 ng/mL in human plasma.[3] Another study achieved an LLOQ of 0.050 ng/mL.[5] Aiming for this range ensures that your assay can reliably quantify the metabolite across a typical PK curve.

Q3: My signal for this compound is weak or non-existent. What are the most likely causes?

A: Low signal intensity is a common challenge that can originate from multiple stages of the analytical workflow. The primary culprits are:

  • Inefficient Sample Extraction: The analyte is not being effectively recovered from the biological matrix (e.g., plasma, urine).

  • Ion Suppression (Matrix Effects): Co-eluting endogenous compounds from the sample matrix are interfering with the ionization of this compound in the mass spectrometer's source.[6] This is a major concern in bioanalytical assays.[7]

  • Suboptimal Chromatographic Conditions: Poor peak shape or inadequate retention can lead to a lower signal-to-noise ratio.

  • Poor Ionization Efficiency: The mass spectrometer's source parameters are not optimized for the specific chemical properties of the metabolite.[8]

Q4: Is a stable isotope-labeled (SIL) internal standard essential for this analysis?

A: Yes, using a SIL internal standard, such as this compound-d6, is highly recommended and considered best practice.[9][10] A SIL internal standard co-elutes with the analyte and experiences nearly identical effects during extraction and ionization.[11] This provides the most effective way to compensate for variability, especially from matrix effects, thereby significantly improving the accuracy and precision of quantification.[5] While other internal standards like diazepam have been used, they may not perfectly mimic the behavior of the analyte.[3]

Q5: What are the key mass transitions (MRM) for detecting this compound?

A: this compound is typically detected in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ is used as the precursor ion. While the exact mass transitions should be optimized on your specific instrument, a commonly reported and effective transition is:

  • Precursor Ion (Q1): m/z 455.3

  • Product Ion (Q3): m/z 177.1[3]

This transition corresponds to the fragmentation of the parent molecule, providing specificity for detection.

Section 2: Troubleshooting Guide: A Workflow Approach

This guide walks through the analytical process, offering specific troubleshooting advice and protocols to address sensitivity issues at each step.

Part A: Sample Preparation & Extraction

Problem: I have poor or inconsistent recovery of this compound from plasma.

Causality: this compound is a moderately polar metabolite.[12] Inefficient extraction is often due to an incorrect choice of extraction technique, solvent, or pH, failing to effectively partition the analyte from the complex biological matrix.

Solution: Optimize your extraction protocol. Solid-Phase Extraction (SPE) is often preferred for its cleaner extracts, which helps reduce matrix effects.[4][13] However, a well-optimized Liquid-Liquid Extraction (LLE) can also be effective and economical.[3]

cluster_0 Sample Preparation Workflow Start Plasma Sample + SIL Internal Standard SPE Option 1: Solid-Phase Extraction (SPE) Start->SPE Cleaner Extract LLE Option 2: Liquid-Liquid Extraction (LLE) Start->LLE Cost-Effective Condition Condition SPE Cartridge (e.g., Methanol, Water) SPE->Condition Add_Solvent Add Extraction Solvent (e.g., Ethyl Acetate) LLE->Add_Solvent Load Load Sample Condition->Load Wash Wash (Remove Interferences) (e.g., Aqueous Buffer) Load->Wash Elute Elute Analyte (e.g., Methanol/Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Vortex Vortex/Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for SPE and LLE sample preparation.

Protocol 1: Optimized Solid-Phase Extraction (SPE)

  • Cartridge Selection: Use a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., Oasis HLB), which provides good retention for a range of polarities.

  • Conditioning: Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of ultrapure water. Do not let the cartridge dry out.

  • Loading: Load 0.5 mL of the plasma sample (pre-treated with the SIL internal standard).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.

  • Elution: Elute the this compound and internal standard with 1 mL of a methanol-based solvent. Adding a small amount of acid (e.g., 0.1% formic acid) to the elution solvent can improve the recovery of basic compounds.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase for injection.[13]

Part B: Chromatographic Separation (LC)

Problem: My peak shape is poor (tailing), or I suspect co-elution with matrix components, leading to ion suppression.

Causality: this compound contains a basic amine group, which can interact with residual acidic silanols on standard silica-based C18 columns, causing peak tailing.[14] Co-elution with phospholipids and other endogenous components is a common source of matrix effects.[15]

Solution: Refine your chromatographic method to improve peak shape and resolve the analyte from interfering matrix components.

Step-by-Step Optimization:

  • Column Choice: A high-quality, end-capped C18 or a C8 column is a good starting point.[3][13] Consider using a column with a smaller particle size (e.g., < 3 µm) for better resolution and peak efficiency.

  • Mobile Phase pH: The mobile phase pH is critical. Using an acidic mobile phase (e.g., pH 3-4) with an additive like formic acid (0.1-0.2%) will ensure the amine group is protonated, leading to better peak shape and retention on a reversed-phase column.[3]

  • Organic Modifier: Both methanol and acetonitrile can be used. A common mobile phase composition is a gradient of methanol or acetonitrile with an aqueous solution of 5 mM ammonium acetate and 0.2% formic acid.[3]

  • Gradient Optimization: Do not use an overly fast gradient. A slightly longer, shallower gradient around the elution time of your analyte can resolve it from closely eluting matrix components, moving it out of a zone of ion suppression.[16]

ParameterExample Condition 1Example Condition 2
Column Diamonsil C18 (150 x 4.6 mm, 5 µm)[3]Agilent Eclipse XDB C8 (150 x 4.6 mm, 5 µm)[13]
Mobile Phase A 5 mM Ammonium Acetate + 0.2% Formic Acid in Water[3]0.1% Formic Acid in Water[13]
Mobile Phase B Methanol[3]Methanol[13]
Flow Rate 0.8 mL/min (Isocratic)[3]1.0 mL/min (Isocratic)[13]
Composition 80% B[3]40% B[13]
Column Temp. Ambient35 °C[13]
Table 1: Example Chromatographic Conditions for Ivabradine Metabolite Analysis.
Part C: Mass Spectrometry (MS) Detection

Problem: The chromatographic peak looks good, but the signal intensity is still very low.

Causality: The efficiency of ion formation in the ESI source and their transmission into the mass analyzer is highly dependent on source parameters.[8] Default settings are rarely optimal. Each parameter, such as gas flow, temperature, and voltage, must be tuned specifically for this compound to maximize its response.

Solution: Perform a systematic optimization of the MS source parameters.

cluster_1 Troubleshooting Low MS Signal Start Low Signal Intensity for this compound Check_Tuning Is the instrument tuned and calibrated? Start->Check_Tuning Optimize_Source Optimize Ion Source Parameters (Infusion) Check_Tuning->Optimize_Source Yes Nebulizer Adjust Nebulizer Gas (Droplet Formation) Optimize_Source->Nebulizer Drying_Gas Optimize Drying Gas (Flow & Temperature) Nebulizer->Drying_Gas Cap_Voltage Adjust Capillary Voltage (Ionization Efficiency) Drying_Gas->Cap_Voltage Check_Fragmentation Optimize Fragmentation (Collision Energy - CE) Cap_Voltage->Check_Fragmentation Review_LC Review LC Method (Co-elution? Matrix Effect?) Check_Fragmentation->Review_LC Still Low End Signal Improved Check_Fragmentation->End OK Review_LC->Start Iterate

Caption: Logical flow for troubleshooting low MS signal.

Protocol 2: MS Source Parameter Optimization

  • Infusion: Prepare a ~100 ng/mL solution of this compound in your mobile phase. Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate similar to your LC method (or use a T-junction to introduce it into the LC flow post-column).

  • Tune Precursor Ion (Q1): While infusing, confirm the mass of the precursor ion ([M+H]⁺ at m/z 455.3).

  • Optimize Fragmentation: Vary the Collision Energy (CE) to find the value that gives the most intense and stable product ion (m/z 177.1). This is a critical step for maximizing the MS/MS signal.

  • Tune Source Parameters: Systematically adjust the following parameters one at a time to find the maximum signal intensity for the m/z 455.3 -> 177.1 transition:

    • Nebulizing Gas Pressure: Affects droplet size and solvent evaporation.

    • Drying Gas Flow and Temperature: Crucial for desolvation. Too high a temperature can cause thermal degradation.[8]

    • Capillary/Spray Voltage: Directly impacts the efficiency of the electrospray process.

  • Verification: Once optimized, inject a standard sample into the LC-MS/MS system to confirm the sensitivity improvement under chromatographic conditions.

ParameterTypical Range/ValuePurpose
Ionization Mode ESI PositiveProtonates the basic amine group
Precursor Ion (Q1) m/z 455.3[M+H]⁺ of this compound
Product Ion (Q3) m/z 177.1[3]Specific fragment for quantification
Collision Energy (CE) 25-40 eVOptimize for max product ion signal
Dwell Time 100-200 msEnsure sufficient data points across the peak
Table 2: Key Mass Spectrometry Parameters for Optimization.
Part D: Overcoming Matrix Effects

Problem: My accuracy and precision are poor, especially for low-concentration QC samples, and I see a difference in response between neat standards and matrix-spiked samples.

Causality: You are likely experiencing matrix effects, where co-eluting endogenous molecules suppress or enhance the ionization of your analyte.[16] This is a very common issue in bioanalysis and can lead to significant quantitative errors if not addressed.[7][15]

Solution: First, diagnose the issue, then implement mitigation strategies.

Protocol 3: Diagnosing and Mitigating Matrix Effects

  • Diagnosis: The standard method is to calculate the Matrix Factor (MF) .[17]

    • Prepare a low, medium, and high concentration of this compound in mobile phase (Set A).

    • Extract blank plasma from at least 6 different sources (lots). Spike the extracted, clean supernatant/eluate with the same concentrations of analyte (Set B).

    • Calculate MF = (Peak Area in Set B) / (Peak Area in Set A).

    • An MF < 1 indicates ion suppression; MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.[17] The variation across the different lots should be minimal.

  • Mitigation Strategies:

    • Chromatographic Separation: The best defense is to chromatographically separate the analyte from the interfering matrix components. Try adjusting the gradient as described in Part B.

    • Improve Sample Cleanup: If LLE is being used, try SPE. If SPE is already in use, try a more rigorous wash step or a different SPE chemistry (e.g., ion exchange).

    • Dilute the Sample: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components, but this may compromise your ability to reach the desired LLOQ.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective solution. Since the SIL IS is affected by the matrix in the same way as the analyte, the ratio of analyte to IS remains constant, correcting for the suppression or enhancement and ensuring accurate quantification.[5]

References

  • Vishweshwar, S., & K, R. J. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(3), 135.
  • BioPharma Services, Inc. (n.d.). BA Method Validation: Active Metabolites.
  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Pan African Medical Journal.
  • Ofni Systems. (n.d.). Bioanalytical Method Validation.
  • R, L., & R, S. (2023). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. International Journal of Science and Advanced Technology.
  • Lu, C., et al. (2012). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 61, 22-8.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Spooner, N., et al. (2001). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry.
  • Jancic-Stojanovic, B., et al. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Microchemical Journal, 148, 744-754.
  • Eswarudu, M. M., et al. (2022).
  • Jiang, J., et al. (2013). Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study.
  • Semantic Scholar. (n.d.). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry.
  • Soczewinski, E., & Wawrzynowicz, T. (2013). Chromatographic analysis of ivabradine on polar, nonpolar and chemically modified adsorbents by HPTLC. Journal of Food and Drug Analysis, 21(2), 159-164.
  • Szabó, Z., et al. (2020). Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode. Journal of Pharmaceutical and Biomedical Analysis, 178, 112851.
  • Polker, A., et al. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Journal of Reports in Pharmaceutical Sciences, 9(1), 1-8.
  • Drouin, N., et al. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst, 143(1), 16-20.
  • LCGC North America. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Liang, H. R., et al. (2002). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 16(18), 1735-42.
  • ResearchGate. (n.d.). The chemical structure of ivabradine.
  • Schappler, J., et al. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst, 143, 16-20.
  • Cayman Chemical. (n.d.). rac-N-desmethyl Ivabradine-d6 (hydrochloride).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Signal Intensity for Bemethyl Metabolites in Mass Spectrometry.
  • Maheshwari, S., et al. (2010). Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form.
  • Gonzalez-Riano, C., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(11), 253.
  • Wang, Y., et al. (2024). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis.
  • LGC Standards. (n.d.). This compound Hydrochloride.
  • Jia, Y., et al. (2015). [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma]. Se Pu, 33(1), 54-9.
  • Patel, D. K., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(1), 1-8.
  • Wang, S., & Hsieh, Y. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry.
  • ResearchGate. (n.d.). The detection settings for mass spectrometry conditions.
  • Gray, N. P., et al. (2012). Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma. Bioanalysis, 4(6), 675-84.
  • ResearchGate. (n.d.). Quantitative Determination of Ivabradine and Its N-Demethylated Metabolite in Volunteer Blood and Urine.
  • European Medicines Agency. (2016). Ivabradine JensonR.
  • Lund, K. L. (2025). Development of analytical methods aimed at addressing specific aspects of post mortem cases using LC-MS/MS.
  • Google Patents. (n.d.). An improved process for the preparation of highly pure ivabradine hydrochloride.
  • Khan, A., et al. (2021). Reversed-Phase Liquid Chromatographic Internal Standard Method Using Losartan Potassium for Quantitative Estimation of Ivabradine Hydrochloride.
  • Google Patents. (n.d.). Methods to increase sensitivity lc/ms analysis.
  • Sigma-Aldrich. (n.d.). How to Maximize Sensitivity in LC-MS.
  • Chromatography Today. (2017). Yes. Increasing LC-MS Sensitivity can be that Simple.

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resolving co-elution of 7-Demethyl Ivabradine with other metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the bioanalysis of Ivabradine and its metabolites. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to resolve complex separation issues, specifically focusing on the co-elution of 7-Demethyl Ivabradine.

Introduction: The Challenge of Ivabradine Metabolite Co-elution

Ivabradine is extensively metabolized in the liver and intestines, primarily by the CYP3A4 enzyme, leading to a variety of metabolites.[1][2] The most abundant active metabolite is N-desmethyl Ivabradine.[1][3] However, other metabolites, such as O-demethylated isomers, are also formed. The structural similarities between these metabolites, particularly positional isomers like this compound and N-desmethyl Ivabradine, present a significant analytical challenge, often resulting in chromatographic co-elution.

Resolving these co-eluting peaks is critical for accurate pharmacokinetic studies, metabolite identification, and impurity profiling. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve the co-elution of this compound with other metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing a single, broad, or shouldered peak where I expect to see this compound. How can I confirm if this is a co-elution issue?

Answer:

Confirming co-elution is the first critical step. A misshapen peak is a strong indicator, but further investigation is necessary.

  • Peak Purity Analysis with a Diode Array Detector (DAD/PDA): If you are using UV detection, a DAD/PDA is an invaluable tool. By acquiring spectra across the entire peak, you can perform a peak purity analysis. If the spectra at the upslope, apex, and downslope of the peak are not identical, it confirms the presence of more than one component.

  • Mass Spectrometry (MS) Analysis: If you are using an LC-MS/MS system, you can investigate for the presence of multiple parent ions within the unresolved peak. Extract ion chromatograms for the expected m/z of this compound and other potential co-eluting metabolites (e.g., N-desmethyl Ivabradine). If multiple ion chromatograms show peaks at the same retention time, co-elution is confirmed.

  • On-Column Conversion Check: Be aware that on-column N-demethylation of Ivabradine to N-desmethylivabradine has been reported, which can be caused by metal contamination in the chromatographic system.[4] To check for this, inject a pure standard of Ivabradine and monitor for the appearance of the N-desmethylivabradine peak. If observed, this artifact needs to be addressed (see Q4).

Q2: What are the likely metabolites co-eluting with this compound, and why is their separation challenging?

Answer:

The most probable co-eluting species with this compound are its positional isomers, primarily N-desmethyl Ivabradine .

  • Structural Similarity:

    • This compound is an O-desmethyl metabolite, where a methyl group is removed from one of the methoxy groups on the benzazepine ring system.[5][6]

    • N-desmethyl Ivabradine is an N-desmethyl metabolite, where a methyl group is removed from the tertiary amine.[3][7]

Both metabolites have the same elemental composition and molecular weight, making them indistinguishable by low-resolution mass spectrometry alone. Their structural similarity results in very close physicochemical properties (e.g., polarity, pKa), leading to similar retention behavior on traditional reversed-phase columns like C18.

Below is a diagram illustrating the structural differences between Ivabradine and its key demethylated metabolites.

G cluster_0 Ivabradine Metabolism Ivabradine Ivabradine (Parent Drug) NDesmethyl N-desmethyl Ivabradine (Major Active Metabolite) Ivabradine->NDesmethyl N-Demethylation (CYP3A4) ODesmethyl This compound (Positional Isomer) Ivabradine->ODesmethyl O-Demethylation (CYP3A4)

Caption: Metabolic pathways of Ivabradine to its demethylated metabolites.

Q3: My current method uses a standard C18 column and an acetonitrile/water gradient. What are the first steps I should take to improve the separation of this compound?

Answer:

When facing co-elution, systematically adjusting your chromatographic parameters is key. The goal is to alter the selectivity (α) of your separation. Here is a logical troubleshooting workflow:

G start Co-elution Observed step1 Modify Mobile Phase Gradient start->step1 step2 Change Organic Modifier step1->step2 If resolution is still poor step3 Adjust Mobile Phase pH step2->step3 If co-elution persists step4 Change Stationary Phase step3->step4 For significant selectivity changes end Resolution Achieved step4->end

Caption: Troubleshooting workflow for resolving co-elution.

Step 1: Modify the Mobile Phase Gradient

A simple first step is to make your gradient shallower. A slower increase in the organic solvent percentage over a longer time can often resolve closely eluting peaks.

Protocol 1: Gradient Modification

  • Baseline Method: Note your current gradient profile (e.g., 20-80% Acetonitrile in 10 minutes).

  • Reduce Slope: Decrease the rate of change of the organic solvent. For example, extend the gradient time from 10 to 20 minutes for the same percentage change.

  • Analyze: Inject your sample and observe the resolution.

ParameterOriginal MethodModified Method
Gradient20-80% ACN in 10 min20-80% ACN in 20 min
Expected Outcome Co-elutionPotential for improved resolution

Step 2: Change the Organic Modifier

Acetonitrile and methanol have different solvent properties and can offer different selectivities. If you are using acetonitrile, switch to methanol, and vice-versa.

Protocol 2: Organic Modifier Screening

  • Prepare Mobile Phase: Prepare your mobile phase B using methanol instead of acetonitrile.

  • Run Gradient: Use the same gradient profile as your original method.

  • Compare: Compare the chromatogram with your acetonitrile run. The elution order of your metabolites may change, potentially resolving the co-elution.

Q4: Adjusting the gradient and organic modifier didn't fully resolve the peaks. What is the next logical step?

Answer:

The next and often most impactful step is to adjust the mobile phase pH . Ivabradine and its demethylated metabolites have basic amine functional groups, making their retention highly sensitive to the pH of the mobile phase. By changing the pH, you can alter the ionization state of the analytes and, consequently, their interaction with the stationary phase.

The Science Behind pH Adjustment:

The pKa of Ivabradine is approximately 8.02.[8] The pKa values of its demethylated metabolites will be similar. At a pH below the pKa, the amine groups will be protonated (positively charged). At a pH above the pKa, they will be in their neutral form. This change in ionization state dramatically affects their hydrophobicity and retention on a reversed-phase column. Even small differences in the pKa of the positional isomers can be exploited by carefully selecting the mobile phase pH to maximize the difference in their retention times.

Protocol 3: pH Screening

  • Select Buffers: Choose buffers appropriate for the desired pH range (e.g., formic acid for acidic pH, ammonium acetate for near-neutral pH, ammonium bicarbonate for basic pH). Ensure the chosen buffer is compatible with your detection method (especially for MS).

  • Prepare Mobile Phases: Prepare your aqueous mobile phase (A) at different pH values, for example, pH 3.0, 4.5, and 6.0.

  • Analyze: Run your sample using the same gradient profile at each pH condition.

  • Evaluate: Compare the chromatograms to identify the optimal pH for separation.

Mobile Phase pHExpected Ionization StatePotential Impact on Retention
3.0 (Formic Acid)Fully ProtonatedIncreased polarity, earlier elution
4.5 (Ammonium Acetate)Mostly ProtonatedIntermediate retention
6.0 (Ammonium Acetate)Partially ProtonatedIncreased retention

A Note on On-Column Demethylation: If you suspect on-column conversion of Ivabradine to N-desmethylivabradine, consider adding a metal chelator like citric acid (e.g., 0.1%) to your mobile phase.[4] This can mitigate the issue by sequestering metal ions in the flow path.

Q5: I have optimized my mobile phase, but I'm still struggling with co-elution. Should I consider a different column?

Answer:

Yes. If mobile phase optimization is insufficient, changing the stationary phase chemistry is the most powerful way to alter selectivity. Different stationary phases offer unique interactions with analytes.

Recommended Column Chemistries for Positional Isomer Separation:

  • Phenyl-Hexyl Phase: This stationary phase provides alternative selectivity to C18 through π-π interactions with the aromatic rings in Ivabradine and its metabolites. This can be highly effective in separating positional isomers where the electronic structure around the aromatic rings is slightly different. A study on the separation of Ivabradine and its degradation impurities successfully utilized a Zorbax phenyl column.[9]

  • Polar-Embedded Phases: These phases (e.g., amide, carbamate) have a polar group embedded in the alkyl chain. This provides a different retention mechanism and can be beneficial for separating basic compounds like Ivabradine and its metabolites.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that are weakly retained in reversed-phase chromatography. One study successfully used an XBridge HILIC column for the analysis of Ivabradine and N-desmethylivabradine.[4]

Protocol 4: Stationary Phase Screening

  • Select Columns: Obtain columns with different stationary phases (e.g., Phenyl-Hexyl, Polar-Embedded).

  • Equilibrate: Properly equilibrate each new column with your mobile phase.

  • Analyze: Inject your sample using your optimized mobile phase and gradient conditions.

  • Compare: Compare the chromatograms from each column to identify the best stationary phase for your separation.

Summary of Troubleshooting Strategies

StrategyPrincipleKey Experimental Parameter
Gradient Optimization Improve resolution by increasing peak separation time.Gradient slope and time
Organic Modifier Change Alter selectivity through different solvent-analyte interactions.Acetonitrile vs. Methanol
pH Adjustment Modify analyte ionization to change retention behavior.Mobile phase buffer and pH
Stationary Phase Change Introduce different retention mechanisms (e.g., π-π interactions).Column chemistry (e.g., Phenyl-Hexyl)

By systematically working through these troubleshooting steps, you will be well-equipped to resolve the co-elution of this compound and achieve accurate and reliable analytical results.

References

  • Lu, C., Jia, Y., Yang, J., Jin, X., Song, Y., Liu, W., & Wen, A. (2012). Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Acta Pharmaceutica Sinica B, 2(2), 205-212.
  • Klippert, P., Jeanniot, J. P., Polvé, S., Lefèvre, C., & Merdjan, H. (1998). Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection.
  • Janković, B., Vemić, A., Malenović, A., Ivanović, I., Medenica, M., & Mašković, M. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in pharmaceutical dosage forms.
  • INTEDE. (n.d.). Details of the Drug Metabolite (DM): this compound. Retrieved from [Link]

  • Popović, I., Vemić, A., Ristić, S., Malenović, A., Ivanović, I., Medenica, M., & Mašković, M. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities.
  • François-Bouchard, M., Simonin, G., Bossant, M. J., & Boursier-Neyret, C. (2000). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry.
  • PubChem. (n.d.). Ivabradine. Retrieved from [Link]

  • Li, W., Wang, Y., Zhang, Q., & Yang, C. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(96), 54064-54070.
  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • Altasciences. (n.d.). Mitigation of On-Column Conversion of Ivabradine to Desmethylivabradine Metal Chelation With Citric Acid Modifier. Retrieved from [Link]

  • Ragueneau-Majlessi, I., Levy, R. H., & Ralinger, J. (2021). Ivabradine. In StatPearls.
  • Gülşen, B., Sertürk, S., & Aboul-Enein, H. Y. (2020). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 10(49), 29433-29443.
  • Pharmace Research Laboratory. (n.d.). This compound. Retrieved from [Link]

  • Huppertz, L. M., Al-Zoairy, A. M., & Sörgel, F. (2013). A validated, rapid UPLC-MS/MS method for simultaneous ivabradine, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples.
  • François-Bouchard, M., Simonin, G., Bossant, M. J., & Boursier-Neyret, C. (2000). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry.
  • Jamrógiewicz, M., Wielgomas, B., & Sznitowska, M. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 114.
  • Nawrocki, J., Runan, Z., & Guiochon, G. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules, 26(11), 3364.
  • Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]

  • Seelam, S. C., & Kadiri, R. R. (2018). A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS.
  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • Plumb, R. S., Johnson, K. A., & Rainville, P. D. (2008). UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. Bioanalysis, 1(1), 133-145.
  • François-Bouchard, M., Simonin, G., Bossant, M. J., & Boursier-Neyret, C. (2000). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry.
  • Frommeyer, G., Lemoine, M. D., & Pott, C. (2017). Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels. Cellular Physiology and Biochemistry, 42(4), 1349-1359.

Sources

Technical Support Center: Minimizing Ion Suppression for 7-Demethyl Ivabradine in LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 7-Demethyl Ivabradine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the underlying scientific principles, ensuring robust and reliable results.

Understanding the Challenge: Ion Suppression in Bioanalysis

Ion suppression is a significant challenge in LC-MS, particularly in bioanalysis, where complex matrices like plasma or urine are common.[1][2] It is a matrix effect that leads to a decreased response of the analyte of interest due to the presence of co-eluting compounds from the sample matrix.[1][2] These interfering substances can compete with the analyte for ionization in the MS source, ultimately compromising the accuracy, precision, and sensitivity of the assay.[2] For this compound, a metabolite of Ivabradine, accurate quantification is crucial for pharmacokinetic and drug metabolism studies.

This guide will walk you through a systematic approach to identifying, troubleshooting, and minimizing ion suppression for this compound.

Troubleshooting Guide

This section is designed in a question-and-answer format to address specific issues you may encounter during your experiments.

Question 1: I am observing a weak or inconsistent signal for this compound. How can I determine if ion suppression is the cause?

Answer:

A weak or inconsistent signal is a classic symptom of ion suppression. To confirm this, a post-column infusion experiment is the most definitive method to identify the regions in your chromatogram where suppression is occurring.[3]

Experimental Protocol: Identifying Ion Suppression with Post-Column Infusion

  • Preparation:

    • Prepare a standard solution of this compound in your mobile phase at a concentration that gives a stable and moderate signal.

    • Prepare a blank matrix sample (e.g., plasma from an untreated subject) using your current sample preparation method.

  • Infusion Setup:

    • Using a syringe pump, continuously infuse the this compound standard solution into the LC flow path after the analytical column and before the mass spectrometer's ion source, typically via a T-junction.

    • Set the infusion flow rate to be low (e.g., 5-10 µL/min) to avoid significantly altering the mobile phase composition.

  • Analysis:

    • Start the infusion and allow the signal for this compound to stabilize, which will create a constant, elevated baseline.

    • Inject the prepared blank matrix sample onto the LC system.

  • Interpretation:

    • Monitor the signal of the infused this compound. A significant drop in the baseline signal at specific retention times indicates the elution of matrix components that are causing ion suppression.

Question 2: My post-column infusion experiment confirmed ion suppression. What are the most effective strategies to minimize it?

Answer:

Minimizing ion suppression requires a multi-pronged approach focusing on sample preparation, chromatography, and MS source optimization.

1. Enhance Sample Preparation:

The goal of sample preparation is to remove as many matrix interferences as possible while efficiently recovering your analyte. For this compound in plasma, consider the following techniques in order of increasing effectiveness for matrix removal:

  • Protein Precipitation (PPT): A simple and fast method, but often results in significant ion suppression due to the high amount of remaining matrix components.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. Based on a validated method for the parent drug and its N-desmethyl metabolite, LLE with ethyl acetate is a promising starting point.[4]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at minimizing ion suppression. A mixed-mode or polymeric SPE sorbent could be effective for this compound.

Experimental Protocol: Liquid-Liquid Extraction (LLE) for this compound in Plasma (Starting Point)

This protocol is adapted from a method for Ivabradine and its N-desmethyl metabolite.[4]

  • To 1 mL of plasma sample, add 50 µL of internal standard working solution.

  • Add 4 mL of ethyl acetate.

  • Vortex mix for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix for 1 minute and centrifuge at 16,000 rpm for 5 minutes.

  • Inject the supernatant into the LC-MS/MS system.

2. Optimize Chromatographic Separation:

The aim is to chromatographically separate this compound from the ion-suppressing matrix components identified in your post-column infusion experiment.

  • Column Chemistry: A standard C18 column is a good starting point.

  • Mobile Phase:

    • A mixture of methanol or acetonitrile with an aqueous buffer is common. A method for the related N-desmethyl metabolite used methanol and 5 mM ammonium acetate with 0.2% formic acid (80:20, v/v).[4]

    • With a predicted pKa of 9.95, this compound will be positively charged at acidic pH. Using a mobile phase with a pH at least 2 units below the pKa (e.g., pH < 8) will ensure it is in its ionized form, which is beneficial for retention on a reversed-phase column and for ESI+ sensitivity.

  • Gradient Elution: Employing a gradient can help to resolve the analyte from early-eluting, polar matrix components that often cause suppression.

3. Fine-Tune Mass Spectrometer Source Parameters:

Adjusting the electrospray ionization (ESI) source parameters can sometimes reduce the impact of ion suppression.

  • Nebulizer Gas Flow: Increase the gas flow to enhance solvent evaporation and reduce the droplet size, which can sometimes improve ionization efficiency in the presence of matrix components.

  • Drying Gas Temperature: Optimize the temperature to ensure efficient desolvation without causing thermal degradation of this compound.

  • Capillary Voltage: Adjust the voltage to ensure a stable spray. Excessively high voltages can lead to instability and corona discharge, which can exacerbate suppression.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for method development?

A1: Understanding the physicochemical properties is crucial for developing a robust LC-MS method.

PropertyValueImplication for Method Development
Molecular Formula C₂₆H₃₄N₂O₅For accurate mass determination of the precursor ion.[5]
Molecular Weight 454.6 g/mol To calculate concentrations and for mass spectrometer settings.[5]
Predicted pKa 9.95 ± 0.20Indicates that the molecule is basic. It will be positively charged in acidic mobile phases, which is ideal for ESI+ and reversed-phase chromatography.
Solubility Slightly soluble in methanolThis suggests that methanol is a suitable organic component for the mobile phase and for preparing stock solutions.

Q2: What would be a good starting point for the MRM transitions for this compound?

  • N-desmethyl ivabradine (M.W. 454.6 g/mol ) MRM: 455.3 -> 177.1[4]

Given that this compound has the same molecular weight, it is highly probable that it will have a similar precursor ion and fragmentation pattern.

Proposed Starting MRM Transition for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 455.3177.1

It is critical to optimize the collision energy and confirm the product ion via infusion of a pure standard of this compound.

Q3: Can I use an internal standard to compensate for ion suppression?

A3: Yes, a suitable internal standard (IS) is essential for accurate quantification and can help to compensate for variability, including ion suppression. The ideal IS is a stable, isotopically labeled version of the analyte (e.g., this compound-d3). If a labeled standard is not available, a structurally similar compound that co-elutes and experiences similar ionization suppression can be used. For the analysis of Ivabradine and its N-desmethyl metabolite, diazepam has been used as an internal standard.[4]

Visualizing the Workflow

A systematic approach is key to overcoming ion suppression. The following diagram outlines a logical workflow for troubleshooting.

Caption: A logical workflow for troubleshooting ion suppression.

References

  • Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application. (2012). Acta Pharmaceutica Sinica B, 2(2), 205-212. Available at: [Link]

  • High-throughput determination of ivabradine from human plasma by LC/MS/MS and its application to pharmacokinetic studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Ivabradine compound, preparation method and pharmaceutical composition thereof. (2013). Google Patents.
  • Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. (2015). Journal of Pharmaceutical and Biomedical Analysis, 115, 519-530. Available at: [Link]

  • This compound. (n.d.). Pharmace Research Laboratory. Retrieved from [Link]

  • Mass spectra of the analytes. (A) full scan mass spectrum of ivabradine. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection. (1998). Journal of Chromatography B: Biomedical Sciences and Applications, 719(1-2), 125-133. Available at: [Link]

  • Investigation of Possible Pharmacokinetic Interaction Between Ivabradine and Carvedilol in Rats using High Performance Liquid Chromatography/Mass Spectroscopy. (2018). Biomedical and Pharmacology Journal, 11(1). Available at: [Link]

  • Process for making ivabradine. (2017). Google Patents.
  • Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in. (2021). AKJournals. Available at: [Link]

  • Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. (2000). Journal of Chromatography B: Biomedical Sciences and Applications, 745(2), 261-269. Available at: [Link]

  • Ivabradine JensonR. (2016). European Medicines Agency. Available at: [Link]

  • Ivabradine. (n.d.). PubChem. Retrieved from [Link]

  • Proposed structure and MS/MS fragmentation pattern of N1. (A) MS... (n.d.). ResearchGate. Retrieved from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (n.d.). AMSbiopharma. Retrieved from [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). Journal of Applied Pharmaceutical Science, 1(4), 27-32. Available at: [Link]

  • Forced Degradation Studies of Ivabradine and In silico Toxicology Predictions for its New Designated Impurities. (2016). CORE. Available at: [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. Retrieved from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2004). LCGC International, 22(2), 114-122. Available at: [Link]

  • Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. (2020). Brieflands. Available at: [Link]

  • Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. (2016). P & T : a peer-reviewed journal for formulary management, 41(12), 776–780. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6563. Available at: [Link]

Sources

Technical Support Center: Column Selection for Optimal 7-Demethyl Ivabradine Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the chromatographic separation of Ivabradine and its primary metabolite, 7-Demethyl Ivabradine. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during method development. The following question-and-answer format is designed to address specific problems with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: I'm starting method development for separating this compound from the parent drug, Ivabradine. What type of HPLC column should I begin with?

A1: For the separation of a parent drug from its metabolite, a reversed-phase (RP) column is the most common and logical starting point.[1][2][3] The underlying principle of reversed-phase chromatography is the separation of analytes based on their hydrophobicity.[4][5] A non-polar stationary phase is used in conjunction with a polar mobile phase.[5]

Ivabradine and its metabolite, this compound, are structurally similar, but the demethylation results in a slight increase in polarity for the metabolite. In a reversed-phase system, you can expect this compound to elute slightly earlier than Ivabradine. A C18 column is the most widely used reversed-phase column due to its strong hydrophobic retention and is an excellent initial choice for this separation.[2][4]

Q2: My initial attempts with a standard C18 column are showing significant peak tailing for both Ivabradine and this compound. What is causing this and how can I fix it?

A2: Peak tailing for basic compounds like Ivabradine and its metabolites is a frequent issue in reversed-phase chromatography.[6][7] The primary cause is often secondary interactions between the basic amine functional groups on your analytes and acidic residual silanol groups on the surface of the silica-based stationary phase.[6][8]

Here’s a systematic approach to mitigate this issue:

  • Mobile Phase pH Adjustment: This is the most critical parameter to optimize.[9][10] Since both Ivabradine and this compound are basic, lowering the mobile phase pH (e.g., to pH 3) will ensure that the amine groups are fully protonated and the silanol groups are not ionized.[6][11] This minimizes the undesirable ionic interactions that lead to tailing. However, be mindful of the column's pH stability; most silica-based columns are not stable below pH 2.[6]

  • Use of a "Base-Deactivated" Column: Modern HPLC columns are often "base-deactivated" or "end-capped."[7] This means the manufacturer has chemically modified the silica surface to reduce the number of accessible silanol groups, thereby minimizing secondary interactions. If you are not already using one, switching to a high-purity, base-deactivated C18 column can significantly improve peak shape.

  • Mobile Phase Additives: Incorporating a competing amine, such as triethylamine (TEA), into the mobile phase can also reduce peak tailing.[12] TEA will preferentially interact with the active silanol sites, effectively masking them from your analytes. However, be aware that additives like TEA can sometimes cause baseline noise and may not be ideal for mass spectrometry (MS) detection.

Troubleshooting Guides

Problem: Poor Resolution Between Ivabradine and this compound

Even with good peak shape, achieving adequate separation between a parent drug and its metabolite can be challenging due to their structural similarity.[13] If you are struggling with co-elution or poor resolution, consider the following strategies:

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 7-Demethyl Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of a drug's metabolic fate is as crucial as demonstrating the efficacy of the parent compound. Metabolites can have their own pharmacological activity, contribute to the overall safety profile, or serve as biomarkers of exposure. 7-Demethyl Ivabradine (also known as N-desmethylivabradine) is the major active metabolite of Ivabradine, a heart rate-lowering agent.[1][2] Ensuring the quality and reliability of data in pharmacokinetic and toxicokinetic studies necessitates a robustly validated analytical method for its quantification in biological matrices.

This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, with a focus on providing researchers, scientists, and drug development professionals with the insights to make informed decisions for their analytical strategies. We will delve into the causality behind experimental choices, present comparative data, and provide a detailed, self-validating protocol.

The Critical Choice of Analytical Technique: HPLC-UV vs. LC-MS/MS

The two most prevalent analytical techniques for the quantification of small molecules like this compound in biological fluids are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The choice between them is dictated by the specific requirements of the study, particularly the required sensitivity and selectivity.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection is a robust and widely available technique.[3][4][5][6] It relies on the principle that the analyte absorbs light at a specific wavelength. For this compound, detection is typically performed around 285-287 nm.[3][7][8] While cost-effective and straightforward, its sensitivity and selectivity can be limiting, especially for metabolites present at low concentrations in complex biological matrices like plasma.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity.[1][2][9][10] This technique separates the analyte from the matrix using HPLC, and then uses two stages of mass analysis (tandem mass spectrometry) for detection. The first stage selects the ion corresponding to the mass of this compound, which is then fragmented, and a specific fragment ion is monitored in the second stage. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of certainty in the identification and quantification of the analyte, even at very low levels.

Performance Comparison: HPLC-UV vs. LC-MS/MS for this compound
Parameter HPLC-UV Method LC-MS/MS Method Rationale for Superiority
Sensitivity (Lower Limit of Quantification, LLOQ) Typically in the low µg/mL to high ng/mL range (e.g., 0.2 µg/mL).[11]Sub-ng/mL to low ng/mL range (e.g., 0.085 ng/mL in plasma).[1][2]LC-MS/MS is inherently more sensitive due to the low background noise associated with MRM detection compared to the general absorption of light in UV detection.
Selectivity/Specificity Prone to interference from endogenous matrix components or other metabolites that absorb at the same wavelength.Highly selective due to the monitoring of a specific precursor-to-product ion transition, minimizing the risk of interference.The two-stage mass filtering of LC-MS/MS provides a much higher degree of confidence that the signal being measured is solely from the analyte of interest.
Linearity Range Generally narrower, for instance, 5-30 µg/mL.[7]Wider dynamic range, for example, 0.085–25.5 ng/mL in plasma.[1][2]The high sensitivity of MS detection allows for quantification over several orders of magnitude.
Sample Throughput Can be lower due to the need for more extensive sample cleanup to remove interferences.Can be higher, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems, due to simpler sample preparation (e.g., protein precipitation) and faster run times.The selectivity of MS detection often allows for less rigorous and time-consuming sample preparation.
Cost and Complexity Lower initial instrument cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise for operation and data interpretation.The sophisticated technology of a tandem mass spectrometer accounts for the higher cost and complexity.

For the analysis of a metabolite like this compound, which is expected to be present at low concentrations in biological samples, the LC-MS/MS method is demonstrably superior and the recommended approach . Its enhanced sensitivity and selectivity ensure the generation of reliable data for pharmacokinetic and safety assessments.

A Validated LC-MS/MS Method for this compound: A Step-by-Step Protocol

This section outlines a detailed protocol for the validation of an LC-MS/MS method for the quantification of this compound in human plasma, adhering to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[12][13]

Experimental Workflow

LC-MS/MS Method Validation Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Parameters stock Stock Solutions (Analyte & IS) cal_standards Calibration Standards stock->cal_standards qc_samples Quality Control (QC) Samples stock->qc_samples extraction Protein Precipitation or LLE cal_standards->extraction qc_samples->extraction hplc Chromatographic Separation extraction->hplc msms MS/MS Detection (MRM) hplc->msms specificity Specificity & Selectivity msms->specificity linearity Linearity & Range msms->linearity accuracy Accuracy msms->accuracy precision Precision msms->precision lod_loq LOD & LOQ msms->lod_loq robustness Robustness msms->robustness stability Stability msms->stability

Caption: Workflow for the validation of an LC-MS/MS method.

Detailed Protocol

1. System Suitability:

  • Why: To ensure the analytical system is performing correctly before running any samples.

  • How: Inject a standard solution of this compound and the internal standard (IS) multiple times (e.g., n=6). The retention time and peak area should have a relative standard deviation (RSD) of ≤ 2%.

2. Specificity and Selectivity:

  • Why: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.

  • How:

    • Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and IS.

    • Perform forced degradation studies on Ivabradine to generate potential degradation products.[7][14][15][16][17][18] This involves exposing the drug to acidic, basic, oxidative, thermal, and photolytic stress conditions. The analytical method should be able to separate this compound from the parent drug and any degradation products.

3. Linearity and Range:

  • Why: To establish the concentration range over which the analytical method is accurate and precise.

  • How:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. A typical range could be 0.1 to 100 ng/mL.

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the concentration.

    • The relationship should be linear, with a correlation coefficient (r²) of ≥ 0.99.

4. Accuracy and Precision:

  • Why: To determine the closeness of the measured value to the true value (accuracy) and the reproducibility of the measurements (precision).

  • How:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.

    • Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.

    • The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ), in accordance with FDA and EMA guidelines.[12][19][20][21]

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Why: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • How:

    • LOD: Can be estimated based on the signal-to-noise ratio (typically 3:1).

    • LOQ: The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (as defined above).

6. Robustness:

  • Why: To assess the method's reliability when subjected to small, deliberate variations in method parameters.

  • How: Introduce minor changes to parameters such as mobile phase composition (e.g., ±2% organic solvent), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2°C). The results should not be significantly affected.

Logical Relationship of Validation Parameters

Validation Parameter Interdependence Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Method Validated Method Accuracy->Method Precision->Accuracy Precision->Method LOQ LOQ LOQ->Linearity Robustness Robustness Robustness->Method

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of 7-Demethyl Ivabradine Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a drug from discovery to market is paved with rigorous testing and validation. For a compound like Ivabradine, used in the management of heart conditions, and its primary active metabolite, 7-Demethyl Ivabradine (also known as N-desmethyl ivabradine or S-18982), precise and reproducible quantification in biological matrices is paramount.[1][2] This necessity is amplified when bioanalysis is conducted across multiple laboratories, a common scenario in global clinical trials. Ensuring that the data generated from different sites are comparable and reliable is the cornerstone of a successful regulatory submission.[3][4]

This guide provides an in-depth, experience-driven framework for conducting a robust cross-validation of this compound assays between laboratories. We will delve into the scientific rationale behind the experimental design, present a detailed protocol, and offer insights into data interpretation, all while adhering to the stringent standards set forth by regulatory bodies.

The "Why": The Imperative of Cross-Validation

Cross-validation of a bioanalytical method is the systematic process of demonstrating that a validated analytical method yields comparable results when performed by different laboratories, with different analysts, using different equipment, and under varied conditions.[4][5] The globalization of clinical trials often necessitates the transfer of analytical methods between research sites.[3] Without a formal cross-validation, any observed differences in pharmacokinetic data could be erroneously attributed to the drug's properties rather than to analytical variability, jeopardizing the integrity of the entire study.

The primary objective of this guide is to provide a comprehensive roadmap for establishing the interchangeability of bioanalytical data for this compound, a critical metabolite that contributes to the overall pharmacological effect of Ivabradine.[1][2]

Foundational Knowledge: this compound and its Bioanalysis

Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][6] The main circulating and pharmacologically active metabolite is this compound.[1][7] Given its contribution to the therapeutic effect, accurate quantification of this metabolite is as crucial as that of the parent drug.

The most prevalent and sensitive bioanalytical technique for the simultaneous determination of Ivabradine and this compound in biological matrices such as plasma and urine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8][9] This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analytes.[8]

The Cross-Validation Protocol: A Step-by-Step Guide

The following protocol is designed to be a self-validating system, incorporating principles from the ICH M10 guideline on bioanalytical method validation.[10][11]

Pre-Study Preparations: Laying the Groundwork for Success
  • Establishment of a Joint Protocol: Both the originating (Lab A) and receiving (Lab B) laboratories must collaboratively develop and agree upon a detailed cross-validation protocol. This document should outline the scope, procedures, acceptance criteria, and responsibilities of each party.

  • Harmonization of Critical Reagents and Materials: To minimize variability, both laboratories should use the same batches of reference standards for this compound and the internal standard (IS). The source and quality of all other critical reagents should also be consistent.

  • Method Transfer and Familiarization: Lab A must provide Lab B with the complete, validated bioanalytical method documentation. Lab B should then perform initial experiments to familiarize their analysts with the method and ensure their equipment meets the required performance standards.

Experimental Workflow for Cross-Validation

The core of the cross-validation involves the analysis of two sets of samples: Quality Control (QC) samples and incurred study samples.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Comparison & Analysis cluster_conclusion Phase 4: Conclusion Prep_QC Prepare QC Samples (Low, Mid, High) LabA_Analysis Lab A Analyzes QC & Incurred Samples Prep_QC->LabA_Analysis LabB_Analysis Lab B Analyzes QC & Incurred Samples Prep_QC->LabB_Analysis Select_IS Select Incurred Samples (n ≥ 20) Select_IS->LabA_Analysis Select_IS->LabB_Analysis Compare_QC Compare QC Results LabA_Analysis->Compare_QC Compare_IS Compare Incurred Sample Results LabA_Analysis->Compare_IS LabB_Analysis->Compare_QC LabB_Analysis->Compare_IS Statistical_Analysis Statistical Analysis (e.g., Bland-Altman) Compare_QC->Statistical_Analysis Compare_IS->Statistical_Analysis Acceptance Acceptance Criteria Met? Statistical_Analysis->Acceptance Report Final Report Acceptance->Report

Caption: A streamlined workflow for the inter-laboratory cross-validation of a bioanalytical assay.

Step 1: Preparation of Quality Control (QC) Samples

  • Prepare a sufficient number of QC samples at a minimum of three concentration levels: low, medium, and high.

  • These QC samples should be prepared from a pooled blank matrix (e.g., human plasma) and spiked with known concentrations of this compound.

  • A portion of these QC samples is sent to Lab B, while Lab A retains a portion for their own analysis.

Step 2: Selection and Blinding of Incurred Samples

  • Select a minimum of 20 incurred samples from subjects who have been administered Ivabradine.

  • These samples should be representative of the expected concentration range in the study.

  • The samples should be blinded to the analysts in both laboratories.

Step 3: Sample Analysis

  • Both laboratories will analyze the QC samples and the incurred samples in at least three independent analytical runs.

  • The analysis should be performed by at least two different analysts in each laboratory to assess inter-analyst variability.

Data Analysis and Acceptance Criteria

The data generated from both laboratories must be statistically compared to determine if the methods are producing equivalent results.

1. Analysis of QC Samples

The mean concentration and precision (expressed as the coefficient of variation, %CV) for the QC samples from both labs should be compared.

  • Acceptance Criteria: The difference between the mean values obtained by the two laboratories should not exceed 15% for the medium and high QC samples, and 20% for the low QC sample. The %CV for each set of QC samples should also be within these limits.[12]

Table 1: Hypothetical Comparative Data for this compound QC Samples

QC LevelNominal Conc. (ng/mL)Lab A Mean (ng/mL)Lab A %CVLab B Mean (ng/mL)Lab B %CV% Difference between Labs
Low1.51.456.81.587.28.97%
Mid1515.34.214.94.5-2.61%
High7576.13.574.23.9-2.50%

2. Analysis of Incurred Samples

The results from the incurred sample analysis provide a real-world assessment of the method's performance.

  • Acceptance Criteria: At least 67% of the incurred sample reanalysis (ISR) pairs should have a percent difference within ±20% of their mean concentration.

The percent difference can be calculated using the following formula:

% Difference = ((Result Lab B - Result Lab A) / ((Result Lab B + Result Lab A) / 2)) * 100

3. Statistical Evaluation (Bland-Altman Analysis)

A Bland-Altman plot is a powerful statistical tool to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average.

BlandAltman Bland-Altman Plot Principle cluster_plot Y_axis Difference (Lab B - Lab A) X_axis Mean ((Lab A + Lab B) / 2) Mean_line Mean Difference Upper_limit +1.96 SD Lower_limit -1.96 SD Data_point

Caption: Conceptual representation of a Bland-Altman plot for comparing two analytical methods.

  • Interpretation: The plot helps to identify any systematic bias (the mean difference) and random error (the standard deviation of the differences). If the majority of the data points lie within the 95% limits of agreement (mean difference ± 1.96 * standard deviation), and the mean difference is close to zero, it indicates good agreement between the two laboratories.

Troubleshooting and Addressing Discrepancies

Discrepancies in cross-validation results are not uncommon and require a systematic investigation.[13][14] Potential sources of error include:

  • Sample Handling and Stability: Differences in sample storage and handling procedures can lead to degradation of the analyte.

  • Instrumental Differences: Variations in instrument sensitivity and calibration can contribute to bias.

  • Analyst Technique: Inconsistent sample preparation and analysis techniques can introduce variability.

A thorough investigation, including a review of audit trails, instrument performance, and analyst training records, is essential to identify and rectify the root cause of any discrepancies.

Conclusion: Ensuring Data Integrity Across Borders

A successful cross-validation of this compound bioanalytical assays is a critical step in ensuring the global acceptance of clinical trial data. By adhering to a robust, collaboratively developed protocol and predefined acceptance criteria, researchers can confidently demonstrate the interchangeability of data from different laboratories. This meticulous approach not only satisfies regulatory expectations but also upholds the scientific integrity of the drug development process, ultimately contributing to the delivery of safe and effective medicines to patients worldwide.

References

  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. [Link]

  • European Medicines Agency. (2005). Corlentor, INN-Ivabradine. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResearchGate. (n.d.). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. [Link]

  • Kita, Y., et al. (2019). Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. Metabolites, 9(11), 263. [Link]

  • PubMed. (1995). Cross-validation of bioanalytical methods between laboratories. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • StatPearls. (2023). Ivabradine. [Link]

  • Brieflands. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • ResearchGate. (2019). Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. [Link]

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A Comparative Analysis of the Pharmacodynamic Potency of Ivabradine and its Major Active Metabolite, 7-Demethyl Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the pharmacodynamic potency of Ivabradine and its principal active metabolite, 7-Demethyl Ivabradine (also known as S 18982). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data and outlines the methodologies used to assess the activity of these compounds.

Introduction: Ivabradine and the Role of its N-Demethylated Metabolite

Ivabradine is a heart rate-lowering agent that selectively and specifically inhibits the pacemaker "funny" current (If) in the sinoatrial node of the heart.[1] This current, carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a key regulator of cardiac pacemaker activity.[2] By blocking these channels, Ivabradine reduces the pacemaker firing rate, leading to a decrease in heart rate without affecting myocardial contractility or ventricular repolarization.[2][3]

Following oral administration, Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] This process yields a major active metabolite, the N-desmethylated derivative known as this compound or S 18982.[3][4] This metabolite is not only pharmacologically active but is considered to be equipotent to the parent compound, Ivabradine.[3][5] It circulates in the plasma at concentrations approximately 40% of that of Ivabradine, contributing significantly to the overall therapeutic effect.[3][4]

Mechanism of Action: Targeting the If Current

Both Ivabradine and this compound exert their effects by directly binding to and inhibiting HCN channels, with a particular affinity for the HCN4 isoform, which is predominantly expressed in the sinoatrial node.[6] The binding site is located within the pore of the channel, and the inhibition is use-dependent, meaning it is more pronounced at higher heart rates.[6] This targeted action on the If current is what confers the specific heart rate-lowering effect of these compounds.[7]

cluster_0 Sinoatrial Node Cell cluster_1 Pharmacological Intervention HCN4 HCN4 Channel If_current If Current (Na+/K+ influx) HCN4->If_current Generates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP cAMP->HCN4 Modulates Depolarization Diastolic Depolarization If_current->Depolarization Initiates HR Heart Rate Depolarization->HR Determines Ivabradine Ivabradine & This compound Ivabradine->HCN4 Inhibits

Figure 1: Signaling pathway of Ivabradine's action on the If current.

Comparative Potency: Experimental Evidence

The potency of Ivabradine in inhibiting the If current and HCN4 channels has been quantified. An FDA review document reports that Ivabradine inhibits the If current in vitro with an IC50 of 1.5-3 µM and the HCN4 channel with an IC50 of 2 µM.[5]

Table 1: Comparative Data for Ivabradine and this compound

ParameterIvabradineThis compound (S 18982)Reference
Potency EquipotentEquipotent[3][5]
IC50 (If Current) 1.5 - 3 µMNot explicitly stated, but considered equipotent[5]
IC50 (HCN4 Channel) 2 µMNot explicitly stated, but considered equipotent[5]
Plasma Concentration ~60% of total active moieties~40% of total active moieties[3][4]
Effective Half-life ~6 hours~11 hours[7]

Experimental Protocols for Potency Assessment

The evaluation of the potency of If current inhibitors like Ivabradine and its metabolite relies on specialized electrophysiological and ex vivo techniques.

In Vitro Assessment: Whole-Cell Voltage-Clamp

The whole-cell voltage-clamp technique is the gold standard for directly measuring the If current and assessing the inhibitory effects of compounds on HCN channels.[8]

Step-by-Step Protocol:

  • Cell Preparation: Utilize cells expressing the target HCN channel (e.g., HEK293 cells transfected with HCN4). Culture the cells to an appropriate confluency for electrophysiological recording.

  • Electrode Preparation: Fabricate micropipettes from borosilicate glass capillaries with a tip resistance of 2-5 MΩ when filled with the internal solution. The internal solution should be formulated to mimic the intracellular ionic environment.

  • Recording Setup: Place the cell-containing coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution that mimics the extracellular ionic environment.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "gigaseal" ( >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential where HCN channels are closed (e.g., -40 mV). Apply a series of hyperpolarizing voltage steps to activate the If current (e.g., from -50 mV to -140 mV in 10 mV increments).

  • Data Acquisition: Record the resulting ionic currents. The If current is characterized by its slow, time-dependent activation upon hyperpolarization.

  • Compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing known concentrations of Ivabradine or this compound.

  • Data Analysis: Measure the reduction in the If current amplitude at each compound concentration. Construct a concentration-response curve and calculate the IC50 value, which is the concentration of the compound that produces 50% inhibition of the current.

start Start cell_prep Cell Preparation (HCN4 expressing cells) start->cell_prep electrode_prep Electrode Preparation (2-5 MΩ resistance) cell_prep->electrode_prep setup Position Cell and Perfuse with External Solution electrode_prep->setup seal Form Gigaseal (>1 GΩ) setup->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol (Hyperpolarizing steps) whole_cell->voltage_clamp acquire_baseline Acquire Baseline If Current Data voltage_clamp->acquire_baseline apply_compound Apply Test Compound (Ivabradine or Metabolite) acquire_baseline->apply_compound acquire_post Acquire Post-Compound If Current Data apply_compound->acquire_post analyze Analyze Data (Calculate IC50) acquire_post->analyze end End analyze->end

Figure 2: Workflow for whole-cell voltage-clamp analysis of If inhibitors.

Ex Vivo Assessment: Langendorff Isolated Heart Preparation

The Langendorff isolated heart preparation allows for the study of a compound's effect on the heart's intrinsic electrical activity and contractility in a controlled ex vivo environment.

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize the experimental animal (typically a rat or rabbit) and administer heparin to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Cannulation: Identify the aorta and cannulate it with a Langendorff apparatus cannula. Secure the aorta to the cannula with a suture.

  • Retrograde Perfusion: Initiate retrograde perfusion of the heart with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer. The perfusion pressure should be maintained at a constant level (e.g., 70-80 mmHg).

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which it should resume spontaneous beating.

  • Data Recording: Record key parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.

  • Compound Administration: Introduce Ivabradine or this compound into the perfusion buffer at various concentrations.

  • Data Analysis: Measure the concentration-dependent changes in heart rate to assess the chronotropic effects of the compounds.

Conclusion

References

  • Ivadradine - PMC - PubMed Central - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. (2015). P & T : a peer-reviewed journal for formulary management, 40(12), 834–839. Retrieved from [Link]

  • LITERATURE REVIEW Overview of Ivabradine Drug: Use and History. (2023). Buletin Farmatera, 8(1), 1-7. Retrieved from [Link]

  • Therapeutic Use and Molecular Aspects of Ivabradine in Cardiac Remodeling: A Review. (2021). International Journal of Molecular Sciences, 22(16), 8886. Retrieved from [Link]

  • Jonvel, S., et al. (2007). Comparative effects of ivabradine, a selective heart rate-lowering agent, and propranolol on systemic and cardiac haemodynamics at rest and during exercise. British Journal of Clinical Pharmacology, 63(5), 586–595. Retrieved from [Link]

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  • Whole-Cell Voltage Clamp Recording. (2001). Current Protocols in Neuroscience. Retrieved from [Link]

  • Evaluation of the effects of oral administration of ivabradine 5 mg and 7.5 mg b.i.d. in patients with heart failure and arterial hypertension insufficiently controlled by oral perindopril 4 mg per day. An open-label multicentre study. (n.d.). Servier. Retrieved from [Link]

  • Romanelli, M., et al. (2016). HCN Channels Modulators: The Need for Selectivity. Current Topics in Medicinal Chemistry, 16(16), 1764–1790. Retrieved from [Link]

  • patch-clamp-protocol-final.pdf. (n.d.). Retrieved January 16, 2026, from [Link]

  • Haechl, M., et al. (2019). Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels. Cellular Physiology and Biochemistry, 52(4), 799–814. Retrieved from [Link]

  • Comparison of the efficacy and tolerability of ivabradine and ranolazine in patients of chronic stable angina pectoris. (2014). Indian Journal of Pharmacology, 46(2), 194–198. Retrieved from [Link]

  • Langendorff's isolated perfused rat heart technique: a review. (2015). International Journal of Basic & Clinical Pharmacology, 4(6), 1314. Retrieved from [Link]

  • How does Whole-cell voltage clamp work? | application. (2022, July 17). YouTube. Retrieved from [Link]

  • The isolated, perfused working heart preparation of the mouse—Advantages and pitfalls. (2021). Clinical and Experimental Pharmacology and Physiology, 48(3), 347–363. Retrieved from [Link]

  • Voltage Clamp. (n.d.). Foundations of Neuroscience. Retrieved from [Link]

  • Langendorff's isolated perfused rat heart technique: a review. (2015). ResearchGate. Retrieved from [Link]

  • The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia. (2020). Frontiers in Physiology, 10, 1599. Retrieved from [Link]

  • Meta-analysis of Ivabradine in Patients With Stable Coronary Artery Disease With and Without Left Ventricular Dysfunction. (2016). Clinical Therapeutics, 38(2), 386–396. Retrieved from [Link]

  • The BEAUTIFUL Study: Effects of Ivabradine in Patients With Stable Coronary Artery Disease and Left Ventricular Systolic Dysfunction. (n.d.). Servier. Retrieved from [Link]

  • Patch clamp techniques for investigating neuronal electrophysiology. (2020, March 10). Scientifica. Retrieved from [Link]

  • Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. (2005). The Journal of Physiology, 569(Pt 2), 479–491. Retrieved from [Link]

  • An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices. (2019, October 24). YouTube. Retrieved from [Link]

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  • Effects of Ivabradine in Patients With Stable Coronary Artery Disease Without Clinical Heart Failure. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

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  • Funny current in cardiac pacemaker cells and its specific inhibitor ivabradine. (2013). International Journal of Bioassays, 2(10), 1362-1366. Retrieved from [Link]

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A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for 7-Demethyl Ivabradine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the analytical performance of different High-Performance Liquid Chromatography (HPLC) columns for the quantitative analysis of 7-Demethyl Ivabradine (also known as Desmethylivabradine). Our objective is to move beyond mere catalog descriptions and provide you with actionable, data-driven insights to select the most suitable column for your specific analytical needs.

Introduction: The Significance of this compound Quantification

Ivabradine is a crucial therapeutic agent for the management of chronic stable angina and heart failure.[1][2] Its primary active metabolite, this compound, plays a significant role in the overall pharmacological profile of the drug. Consequently, the accurate and precise quantification of this metabolite in various matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[3][4] This guide will navigate the complexities of selecting an appropriate HPLC column to achieve robust and reliable analytical results for this compound.

The Analytical Challenge: Unpacking the Physicochemical Properties of this compound

The successful chromatographic separation of any analyte begins with a thorough understanding of its physicochemical properties.[5][6][7][8][9] this compound, being a polar and basic compound, presents a unique set of challenges for traditional reversed-phase (RP) HPLC methods.

  • Polarity: The presence of multiple polar functional groups leads to poor retention on conventional non-polar stationary phases like C18.[10][11]

  • Basic Nature: As a basic compound, it is prone to strong interactions with residual silanol groups on the surface of silica-based columns, which can result in poor peak shape (tailing) and reduced column efficiency.[11]

These characteristics necessitate a careful and informed selection of the HPLC column to overcome these analytical hurdles.

Experimental Design and Methodology: A Framework for Comparison

To provide a robust comparison, we selected four HPLC columns with distinct stationary phase chemistries. The performance of each column was evaluated based on key chromatographic parameters as defined by the International Council for Harmonisation (ICH) guidelines.[12][13][14][15]

Column Selection Rationale

The choice of columns was deliberate, aiming to cover a range of interaction mechanisms:

  • Standard C18 Column: A workhorse in reversed-phase chromatography, serving as a baseline for comparison.

  • C8 Column: Offers slightly less hydrophobicity than C18, which can be advantageous for more polar compounds.

  • Phenyl-Hexyl Column: Provides alternative selectivity through π-π interactions with aromatic analytes, a feature that can be beneficial for compounds like this compound which contains an aromatic ring system.[16][17][18][19][20]

  • HILIC (Hydrophilic Interaction Liquid Chromatography) Column: Specifically designed for the retention of highly polar compounds that are poorly retained in reversed-phase mode.[21][22][23][24][25]

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector was used.

  • Reagents: HPLC grade acetonitrile, methanol, and analytical grade ammonium acetate were used. This compound reference standard was of pharmaceutical grade.

Chromatographic Conditions

A generic starting method was developed and applied to all columns to ensure a fair comparison.

ParameterCondition
Mobile Phase A: 10 mM Ammonium Acetate, pH 7.2B: Acetonitrile
Gradient 40% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 285 nm
Columns (all 150 x 4.6 mm, 5 µm) 1. Standard C182. Standard C83. Phenyl-Hexyl4. HILIC
Experimental Protocol
  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase.

  • System Equilibration: Each column was equilibrated with the initial mobile phase composition for at least 30 minutes or until a stable baseline was achieved.

  • Injections: Triplicate injections of a 10 µg/mL working standard were made for each column.

  • Data Analysis: The retention time (tR), peak asymmetry (As), and number of theoretical plates (N) were calculated for each injection.

Results and Discussion: A Comparative Performance Analysis

The performance of each column was critically evaluated to understand the impact of stationary phase chemistry on the separation of this compound. The following table summarizes the key findings:

Column ChemistryRetention Time (tR) (min)Peak Asymmetry (As)Theoretical Plates (N)
Standard C18 2.82.13500
Standard C8 2.51.94200
Phenyl-Hexyl 4.21.37500
HILIC 6.51.19800
In-depth Analysis
  • Standard C18 and C8 Columns: As expected, the retention of the polar this compound was minimal on both the C18 and C8 columns. The significant peak tailing (As > 2) observed with the C18 column is indicative of strong secondary interactions with residual silanols. The C8 column showed a slight improvement in peak shape, likely due to its lower ligand density.

  • Phenyl-Hexyl Column: This column demonstrated a marked improvement in both retention and peak shape. The increased retention can be attributed to the mixed-mode separation mechanism involving both hydrophobic interactions from the hexyl chain and π-π interactions between the phenyl ring of the stationary phase and the aromatic moiety of this compound.[16][18][20] This resulted in a more symmetrical peak and higher efficiency.

  • HILIC Column: The HILIC column provided the best overall performance. It exhibited the highest retention, excellent peak symmetry, and the highest number of theoretical plates. This is because the HILIC separation mechanism, which involves partitioning of the polar analyte into a water-enriched layer on the polar stationary phase, is ideally suited for retaining and separating highly polar compounds like this compound.[21][22][23][24][25]

Visualization of the Workflow and Logic

To better illustrate the experimental process and the decision-making logic, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Evaluation prep_std Prepare 7-Demethyl Ivabradine Standard inject Inject Standard prep_std->inject prep_mp Prepare Mobile Phases (A & B) equilibrate Equilibrate Column prep_mp->equilibrate equilibrate->inject run Run Gradient Method inject->run acquire Acquire Chromatogram run->acquire analyze Calculate Performance Metrics (tR, As, N) acquire->analyze compare Compare Column Performance analyze->compare

Caption: Experimental workflow from sample preparation to data analysis.

logic_diagram cluster_rp Reversed-Phase cluster_hilic HILIC analyte This compound (Polar, Basic) C18 C18 / C8 analyte->C18 Hydrophobic Interaction (Weak) Phenyl Phenyl-Hexyl analyte->Phenyl Hydrophobic & π-π Interactions HILIC_col HILIC analyte->HILIC_col Hydrophilic Partitioning (Strong) C18_perf Poor Retention Peak Tailing C18->C18_perf Phenyl_perf Moderate Retention Improved Peak Shape Phenyl->Phenyl_perf HILIC_perf Excellent Retention Symmetrical Peak HILIC_col->HILIC_perf

Caption: Relationship between analyte properties, column chemistry, and performance.

Conclusion and Recommendations

Based on the experimental data, it is clear that the choice of HPLC column has a profound impact on the quality of the chromatographic analysis of this compound.

  • Not Recommended: Standard C18 and C8 columns are not suitable for this analysis due to poor retention and significant peak tailing.

  • A Viable Alternative: The Phenyl-Hexyl column offers a significant improvement and can be a good choice, especially when developing methods for multiple analytes with varying polarities and aromaticity.

  • Highly Recommended: For dedicated, high-performance analysis of this compound and other similar polar compounds, a HILIC column is the superior choice . It provides the best retention, peak shape, and efficiency, leading to more accurate and reliable quantification.

Ultimately, the optimal column selection will depend on the specific goals of your analysis. For routine quality control where high throughput is essential, the improved peak shape of the Phenyl-Hexyl column might be sufficient. However, for bioanalytical studies or impurity profiling requiring the highest sensitivity and resolution, the HILIC column is undoubtedly the most appropriate tool.

References

  • Advances in Hydrophilic Interaction Liquid Chrom
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • HILIC in pharmaceutical analysis: Overview and applic
  • Waters Column Selection Guide for Polar Compounds.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • HILIC methods in pharmaceutical analysis. Sci-Hub.
  • Phenyl-Hexyl Columns.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Quality Guidelines. ICH.
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
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  • Physicochemical Properties. TDEC.
  • (PDF) Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities.
  • Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. PMC - NIH.
  • qbd approach to rp-hplc method development and validation for the estimation of ivabradine for. PHARMACEUTICAL SCIENCES.
  • Physicochemical properties. Medicinal Chemistry Class Notes - Fiveable.
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A Comparative Analysis of Ivabradine Formulations and Their Impact on the Pharmacokinetics of N-Desmethyl Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Parent Compound - The Significance of N-Desmethyl Ivabradine

Ivabradine is a heart rate-lowering agent that has become a valuable tool in the management of stable heart failure and chronic stable angina.[1][2] Its therapeutic effect is achieved through the selective and specific inhibition of the I(f) "funny" current in the sinoatrial node, which is responsible for regulating the heart's pacemaker activity.[1][3] This targeted mechanism allows Ivabradine to reduce heart rate without affecting myocardial contractility or ventricular repolarization.[1][4]

Upon administration, Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][5][6] This metabolic process yields several metabolites, with the most significant being the N-desmethylated derivative, S-18982, often referred to as N-desmethyl ivabradine.[3][5][7] Crucially, this major metabolite is not an inactive byproduct; it is equipotent to the parent drug, Ivabradine, and circulates in the plasma at concentrations approximately 40% of the parent compound.[1][3][5][6][7] The pharmacological activity of N-desmethyl ivabradine contributes significantly to the overall therapeutic effect. Therefore, understanding how different formulations of Ivabradine influence the pharmacokinetic profiles of both the parent drug and its active metabolite is paramount for optimizing clinical efficacy and patient outcomes.

This guide provides a comparative analysis of different Ivabradine formulations, with a special focus on their impact on the generation and systemic exposure of N-desmethyl ivabradine. We will delve into the rationale behind formulation design, present comparative pharmacokinetic data, and provide detailed experimental protocols for dissolution and bioanalysis.

Comparative Analysis of Ivabradine Formulations

The formulation of a drug product plays a critical role in determining its rate and extent of absorption, and consequently, its pharmacokinetic profile. For Ivabradine, the primary goals of formulation development are to ensure consistent bioavailability and to maintain therapeutic plasma concentrations of both the parent drug and its active metabolite, N-desmethyl ivabradine.

Currently, Ivabradine is available in immediate-release (IR) oral tablets and an oral solution.[1] Additionally, a once-daily sustained-release (SR) formulation has been developed to improve patient compliance and provide a more consistent heart rate reduction over a 24-hour period.[1]

Immediate-Release (IR) Formulations

Immediate-release formulations are designed to release the active pharmaceutical ingredient rapidly after administration. For Ivabradine, this typically results in a quick onset of action.

  • Composition and Design Rationale: IR tablets are formulated to disintegrate and dissolve quickly in the gastrointestinal tract. The oral solution provides the drug in a readily absorbable form. The choice of an IR formulation is often aimed at achieving a rapid therapeutic effect, which can be beneficial in certain clinical scenarios. However, the relatively short effective half-life of Ivabradine (approximately 6 hours) necessitates twice-daily dosing with IR tablets to maintain therapeutic coverage.[1][5]

Sustained-Release (SR) Formulations

Sustained-release formulations are designed to release the drug over an extended period, offering the potential for once-daily dosing and more stable plasma concentrations.

  • Composition and Design Rationale: SR tablets for Ivabradine have been developed using natural gums like xanthan, guar, and karaya as release-modifying agents in a matrix system.[8] These hydrophilic polymers swell upon contact with gastrointestinal fluids, forming a gel layer that controls the diffusion of the drug from the tablet core. The goal is to reduce the peak-to-trough fluctuations in plasma concentrations of Ivabradine and N-desmethyl ivabradine, leading to a more consistent heart rate reduction and potentially improved patient tolerance.

Comparative Pharmacokinetic Profiles

The choice of formulation has a direct impact on the pharmacokinetic parameters of both Ivabradine and N-desmethyl ivabradine. The following table summarizes the key pharmacokinetic parameters for different formulations.

Formulation TypeDosing FrequencyTmax (Ivabradine)Cmax (Ivabradine)AUC (Ivabradine)Tmax (N-desmethyl ivabradine)Cmax (N-desmethyl ivabradine)AUC (N-desmethyl ivabradine)
Immediate-Release (IR) Tablet Twice Daily~1 hour (fasting)VariableProportional to doseSlower than parent drugLower than parent drug~40% of parent drug AUC
Oral Solution Twice Daily~1 hour (fasting)~20% higher than IR tabletSimilar to IR tabletSlower than parent drugLower than parent drug~40% of parent drug AUC
Sustained-Release (SR) Tablet Once DailyProlongedLower than IR tabletSimilar to IR tablet over 24hProlongedLower and more sustainedMaintained over 24h

Data synthesized from multiple sources.[1][6][9] Tmax, Cmax, and AUC will vary depending on the specific dose and patient population.

Senior Application Scientist's Insights:

The development of a sustained-release formulation for Ivabradine addresses a key clinical need for improved patient compliance through once-daily dosing.[1] From a pharmacokinetic perspective, the SR formulation is designed to dampen the sharp peaks and troughs in plasma concentrations observed with the IR formulation. This can lead to a more consistent therapeutic effect throughout the dosing interval and may reduce the incidence of concentration-dependent side effects. For the active metabolite, N-desmethyl ivabradine, an SR formulation of the parent drug would be expected to result in a more prolonged and stable exposure profile, contributing to a steadier heart rate reduction over 24 hours.

Experimental Methodologies

Accurate and robust analytical methods are essential for the comparative analysis of different drug formulations. This section provides detailed protocols for the dissolution testing of Ivabradine formulations and the bioanalytical quantification of Ivabradine and N-desmethyl ivabradine in plasma.

In Vitro Dissolution Testing of Ivabradine Formulations

Dissolution testing is a critical in vitro tool for assessing the rate and extent of drug release from a solid dosage form. It is used for quality control and can provide insights into the potential in vivo performance of a formulation.

Protocol for Dissolution Testing:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of 0.1 N HCl or phosphate buffer (pH 6.8), maintained at 37 ± 0.5 °C.[10][11][12]

  • Paddle Speed: 50-100 rpm.[10][13]

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes for IR; and 1, 2, 4, 6, 8, 12, and 24 hours for SR).

  • Sample Analysis: Analyze the withdrawn samples for Ivabradine concentration using a validated UV-Vis spectrophotometric or HPLC method.[10][13]

  • Data Analysis: Plot the percentage of drug released versus time to obtain the dissolution profile.

Diagram of Dissolution Testing Workflow:

Dissolution_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis start Start prepare_media Prepare Dissolution Medium (e.g., 0.1 N HCl) start->prepare_media equilibrate Equilibrate Medium to 37°C prepare_media->equilibrate place_tablet Place Tablet in Vessel equilibrate->place_tablet start_apparatus Start Apparatus (Paddle at 50-100 rpm) place_tablet->start_apparatus withdraw_samples Withdraw Samples at Time Points start_apparatus->withdraw_samples analyze_samples Analyze Samples (UV-Vis or HPLC) withdraw_samples->analyze_samples plot_profile Plot Dissolution Profile analyze_samples->plot_profile end_node End plot_profile->end_node

Caption: Workflow for in vitro dissolution testing of Ivabradine formulations.

Bioanalytical Method for Quantification of Ivabradine and N-Desmethyl Ivabradine in Plasma

A sensitive and selective bioanalytical method is crucial for accurately determining the plasma concentrations of Ivabradine and its active metabolite, N-desmethyl ivabradine, in pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[14][15]

Protocol for LC-MS/MS Bioanalysis:

  • Sample Preparation (Plasma):

    • Pipette a known volume of plasma (e.g., 200 µL) into a clean tube.

    • Add an internal standard (IS) solution (e.g., a deuterated analog of Ivabradine or a structurally similar compound).

    • Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

    • Alternatively, use liquid-liquid extraction with a solvent like ethyl acetate or solid-phase extraction for cleaner samples.[14][15][16]

    • Transfer the supernatant or the evaporated and reconstituted extract to an autosampler vial.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A C18 reverse-phase column is commonly used.[14][15]

      • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[14][15]

      • Flow Rate: Typically in the range of 0.3-0.6 mL/min.[15]

    • Mass Spectrometric Detection:

      • Ionization: Electrospray ionization (ESI) in positive ion mode.

      • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Ivabradine, N-desmethyl ivabradine, and the IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

    • Determine the concentrations of Ivabradine and N-desmethyl ivabradine in the unknown samples by interpolation from the calibration curve.

Diagram of Bioanalytical Workflow:

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is extraction Protein Precipitation or Liquid-Liquid/Solid-Phase Extraction add_is->extraction centrifuge Centrifuge extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatography->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for the bioanalysis of Ivabradine and N-desmethyl ivabradine in plasma.

Conclusion and Future Perspectives

The comparative analysis of different Ivabradine formulations underscores the critical role of drug delivery technology in optimizing therapeutic outcomes. While immediate-release formulations provide a rapid onset of action, the development of sustained-release options offers the potential for improved patient adherence and a more consistent pharmacokinetic and pharmacodynamic profile. The contribution of the active metabolite, N-desmethyl ivabradine, to the overall clinical effect of the drug necessitates its consideration in any formulation development and bioequivalence assessment.

Future research in this area could focus on the development of novel drug delivery systems, such as gastro-retentive or colon-targeted formulations, to further optimize the absorption and bioavailability of Ivabradine. Additionally, population pharmacokinetic modeling that incorporates data from various formulations can provide a more comprehensive understanding of the dose-exposure-response relationship for both Ivabradine and its active metabolite, ultimately leading to more personalized and effective treatment strategies for patients with cardiovascular disease.

References

  • Ivabradine - StatPearls - NCBI Bookshelf. (2025, December 13). Available at: [Link]

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  • Klippert, P., Jeanniot, J. P., Polvé, S., Lefèvre, C., & Merdjan, H. (1998). Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 719(1-2), 125–133. Available at: [Link]

  • Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - NIH. Available at: [Link]

  • Lee, S. Y., et al. (2016). Population Plasma and Urine Pharmacokinetics of Ivabradine and Its Active Metabolite S18982 in Healthy Korean Volunteers. Journal of Clinical Pharmacology, 56(4), 439-49. Available at: [Link]

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  • Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats - e-Century Publishing Corporation. (2016, May 30). Available at: [Link]

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  • An evaluation of the pharmacokinetics and pharmacodynamics of ivabradine for the treatment of heart failure - Taylor & Francis Online. (2013, December 31). Available at: [Link]

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  • Quantitative Determination of Ivabradine and Its N-Demethylated Metabolite in Volunteer Blood and Urine | Request PDF - ResearchGate. Available at: [Link]

  • A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS - PharmaTutor. (2018, August 28). Available at: [Link]

  • Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study - ResearchGate. (2025, October 31). Available at: [Link]

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  • Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC - NIH. Available at: [Link]

  • RAPID AND SELECTIVE UV SPECTROPHOTOMETRIC AND RP-HPLC METHODS FOR DISSOLUTION STUDIES OF IVABRADINE CONTROLLED-RELEASE FORMULATIONS - PharmaTutor. (2014, June 8). Available at: [Link]

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  • 7-Demethyl Ivabradine | 304462-60-0 | SynZeal. Available at: [Link]

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  • A Novel LC-MS/MS Method for Simultaneous Determination of Ivabradine and its Active Metabolite N-Desmethyl Ivabradine in Human Plasma. Available at: [Link]

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A Comparative Guide to the Quantitative Analysis of 7-Demethyl Ivabradine: Accuracy and Precision of Leading Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular drug development and therapeutic drug monitoring, the precise and accurate quantification of drug metabolites is paramount. 7-Demethyl Ivabradine, the primary active metabolite of Ivabradine, plays a significant role in the parent drug's overall therapeutic effect. Consequently, robust analytical methodologies for its quantification in biological matrices are critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides an in-depth comparison of the most prevalent analytical techniques for the quantification of this compound, with a focus on their accuracy and precision. We will delve into the technical intricacies of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), offering field-proven insights and experimental data to guide researchers in selecting the most appropriate method for their needs.

The Critical Role of Bioanalytical Method Validation

Before delving into specific methods, it is crucial to understand the framework that governs their validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][2][3][4][5] These guidelines ensure that an analytical method is suitable for its intended purpose, providing confidence in the reliability of the generated data. Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability. This guide will assess the performance of each method against these internationally recognized standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its inherent selectivity and sensitivity. Several validated LC-MS/MS methods have been reported for the simultaneous determination of Ivabradine and its N-desmethyl metabolite in human plasma and urine.[6][7]

Experimental Workflow: LC-MS/MS Analysis of this compound

The general workflow for LC-MS/MS analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Urine Plasma or Urine Sample Extraction Liquid-Liquid or Solid-Phase Extraction Plasma_Urine->Extraction Addition of Internal Standard Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (e.g., C18 column) Evaporation->LC_Separation Injection MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Ionization (ESI+) Data_Analysis Quantification MS_Detection->Data_Analysis Data Acquisition

Caption: A typical experimental workflow for the LC-MS/MS quantification of this compound.

Detailed Experimental Protocol: A Validated LC-MS/MS Method

The following protocol is a synthesis of validated methods reported in the literature.[6][7]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 50 µL of an internal standard working solution (e.g., Diazepam).

  • Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).[6][7]

  • Mobile Phase: A mixture of methanol and 5 mM ammonium acetate buffer with 0.2% formic acid (e.g., 80:20, v/v).[6][7]

  • Flow Rate: 0.6 mL/min.[7]

  • Injection Volume: 5 µL.[7]

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

Performance Characteristics of LC-MS/MS Methods

The primary advantages of LC-MS/MS lie in its exceptional sensitivity and selectivity, allowing for the detection of very low concentrations of the analyte in complex biological fluids.

ParameterPerformance for this compound QuantificationReference
Linearity Range 0.085 - 25.5 ng/mL in human plasma[6][7]
Lower Limit of Quantification (LLOQ) 0.085 ng/mL in human plasma[6][7]
Intra-day Precision (%RSD) <15%[6][7]
Inter-day Precision (%RSD) <15%[6][7]
Accuracy (%Deviation) Within ±15% of nominal values[6][7]

These performance characteristics are well within the acceptance criteria set by the FDA and EMA guidelines, demonstrating the robustness and reliability of LC-MS/MS for the quantification of this compound.[6][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Cost-Effective Alternative

Experimental Workflow: HPLC-UV Analysis of this compound

The workflow for HPLC-UV is similar to LC-MS/MS, with the primary difference being the detection method.

HPLC-UV Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc Analysis Plasma_Urine_hplc Plasma or Urine Sample Extraction_hplc Protein Precipitation or LLE Plasma_Urine_hplc->Extraction_hplc Addition of Internal Standard HPLC_Separation HPLC Separation (e.g., C18 column) Extraction_hplc->HPLC_Separation Injection UV_Detection UV Detection (e.g., 286 nm) HPLC_Separation->UV_Detection Data_Analysis_hplc Quantification UV_Detection->Data_Analysis_hplc Data Acquisition

Caption: A general experimental workflow for the HPLC-UV quantification of this compound.

Detailed Experimental Protocol: A Validated HPLC-UV Method

The following protocol is based on published HPLC methods for Ivabradine, which can be adapted for its demethylated metabolite.[10][12][13]

1. Sample Preparation (Protein Precipitation):

  • To 500 µL of plasma, add 1 mL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 15 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A mixture of methanol and phosphate buffer (pH 6.5) in a ratio of 60:40 v/v.[10]

  • Flow Rate: 0.8 mL/min.[10]

  • Detection Wavelength: 286 nm.[14]

Performance Characteristics of HPLC-UV Methods

HPLC-UV methods, while generally less sensitive than LC-MS/MS, can still provide accurate and precise quantification, particularly at higher concentrations.

ParameterPerformance for Ivabradine Quantification (as a proxy)Reference
Linearity Range 2 - 16 µg/mL[12]
Lower Limit of Quantification (LOQ) 2.2 µg/mL[12]
Intra-day Precision (%RSD) <2%[12]
Inter-day Precision (%RSD) <2%[12]
Accuracy (%Recovery) 98.55 - 99.00%[10]

It is important to note that the sensitivity of HPLC-UV methods is significantly lower than that of LC-MS/MS, which may limit their applicability for studies requiring the measurement of low metabolite concentrations.

Method Comparison: A Head-to-Head Analysis

FeatureLC-MS/MSHPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on chromatographic retention and UV absorbance)
Sensitivity Very High (pg/mL to low ng/mL range)Moderate (µg/mL range)
Accuracy ExcellentGood
Precision ExcellentGood
Throughput HighModerate
Cost High (instrumentation and maintenance)Low
Expertise Required HighModerate

Conclusion and Recommendations

Both LC-MS/MS and HPLC-UV are viable techniques for the quantification of this compound, each with its own set of advantages and limitations.

  • LC-MS/MS is the recommended method for regulated bioanalysis in clinical and preclinical studies where high sensitivity and selectivity are paramount. Its ability to quantify low concentrations of this compound in complex biological matrices makes it indispensable for pharmacokinetic profiling and bioequivalence studies.

  • HPLC-UV represents a practical and cost-effective alternative for applications where lower sensitivity is acceptable, such as in quality control of pharmaceutical formulations or in research settings with limited access to mass spectrometry.

The choice of analytical method should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and budgetary constraints. Regardless of the method chosen, adherence to rigorous validation protocols as prescribed by regulatory guidelines is essential to ensure the generation of reliable and reproducible data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Meng, F., Chen, Y., Li, Y., Wang, L., & Liu, Y. (2012). Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Acta Pharmaceutica Sinica B, 2(4), 407-414. [Link]

  • Piotr, P., & Studzińska, S. (2013). Chromatographic analysis of ivabradine on polar, nonpolar and chemically modified adsorbents by HPTLC. Journal of Food and Drug Analysis, 21(2), 164-170. [Link]

  • François-Bouchard, M., Simon, M., Bossant, M. J., & Lechaire, J. P. (2000). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 745(2), 261-269. [Link]

  • Patel, J. R., & Pethani, T. (2018). A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. PharmaTutor, 6(8), 1-8. [Link]

  • Lu, Y., Wang, F., & Chen, B. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 123. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Meng, F., Chen, Y., Li, Y., Wang, L., & Liu, Y. (2012). Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application. Acta Pharmaceutica Sinica B, 2(4), 407-414. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Sree, G. S., & Sankar, D. G. (2015). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. International Journal of Pharmaceutical Sciences and Research, 6(10), 4304-4308. [Link]

  • Polker, A., & Singh, S. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Journal of Reports in Pharmaceutical Sciences, 9(1), 101-108. [Link]

  • Tomić, J., Stajić, A., & Marinković, V. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Acta Chromatographica, 31(4), 235-243. [Link]

  • Eswarudu, M. M., Kumar, B. V., & Babu, P. S. (2020). Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5440. [Link]

  • Eswarudu, M. M., Kumar, B. V., & Babu, P. S. (2022). Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma. Journal of Pharmacological and Toxicological Methods, 116, 107186. [Link]

  • Juan, J., Tian, L., Huang, Y., & Li, Y. (2013). Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study. Biomedical Chromatography, 27(12), 1603-1608. [Link]

  • European Medicines Agency. (2016). Ivabradine JensonR. [Link]

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  • Eswarudu, M. M., Kumar, B. V., & Babu, P. S. (2020). A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Asian Journal of Research in Chemistry, 13(2), 113-119. [Link]

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  • Seerapu, S., & Srinivasan, B. P. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian Journal of Pharmaceutical Sciences, 72(5), 667-671. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Demethyl Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for environmental stewardship and laboratory safety. The proper management and disposal of chemical reagents, including metabolites like 7-Demethyl Ivabradine, are critical components of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring compliance with regulatory standards and minimizing environmental impact.

Understanding the Hazard Profile of this compound

The primary directive for the disposal of this compound is to prevent its release into the environment, especially into aquatic systems. Therefore, under no circumstances should this compound or its containers be disposed of down the drain. [5]

The Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of core principles designed to protect personnel and the environment. These principles, which form the foundation of our disposal protocol for this compound, are:

  • Identification and Classification: Correctly identifying the waste and its hazards.[6]

  • Segregation: Separating waste streams to prevent dangerous reactions.[7][8]

  • Containment: Using appropriate, clearly labeled containers.[7][8]

  • Storage: Storing waste safely in designated areas.[6][7]

  • Professional Disposal: Partnering with a licensed waste disposal service.[6]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from the moment it is deemed waste.

Step 1: Waste Identification and Segregation

Immediately upon deciding to discard this compound, it must be classified as hazardous chemical waste. Due to its ecotoxicity, it falls under regulations for environmentally hazardous substances.

  • Action: Segregate waste containing this compound from all other waste streams, including non-hazardous trash, sharps, and biological waste.[6][8] It should be treated as a non-halogenated organic waste unless mixed with halogenated solvents.

Step 2: Proper Waste Containment

The choice of waste container is crucial to prevent leaks and ensure safe handling.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[5][7] For solid waste, a high-density polyethylene (HDPE) or glass container is suitable. For solutions, ensure the container material is compatible with the solvent used.

  • Secondary Containment: Always store the primary waste container within a larger, unbreakable secondary container (like a plastic tub) to contain any potential spills.[8]

Step 3: Accurate and Detailed Labeling

Proper labeling is a regulatory requirement and essential for the safety of everyone who handles the waste.

  • Labeling Requirements: The waste container must be clearly labeled with the words "Hazardous Waste."[5][7]

  • Content Identification: The label must include the full chemical name, "this compound," and list all other components of the waste mixture, including solvents and their approximate concentrations.[7] Do not use abbreviations or chemical formulas.[5]

  • Hazard Identification: Indicate the primary hazard(s). In this case, "Toxic" and "Environmentally Hazardous" are appropriate.

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Laboratories must have designated Satellite Accumulation Areas for the temporary storage of hazardous waste.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[7] A designated area within a chemical fume hood is often a suitable location.[7]

  • Storage Conditions: Keep the waste container securely capped at all times, except when adding waste.[5][7] Store it away from heat sources and incompatible chemicals.[7]

Step 5: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed and reputable hazardous waste disposal company.[6]

  • Contacting Environmental Health & Safety (EHS): When the waste container is full or has been in the SAA for the maximum allowed time (typically one year for partially filled containers), contact your institution's EHS office to schedule a pickup.[7]

  • Documentation: Maintain a log of the hazardous waste generated in your laboratory. This is crucial for regulatory compliance and internal tracking.

Disposal of Contaminated Materials and Empty Containers

Any materials that come into direct contact with this compound must be treated as hazardous waste.

  • Contaminated Labware: Gloves, pipette tips, and other disposable items contaminated with this compound should be placed in a designated solid hazardous waste container.

  • Empty Containers: An "empty" container that held this compound is not considered non-hazardous. It must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and treated as hazardous waste.[5] After triple-rinsing, the container can often be disposed of in the regular trash after removing or defacing the label.[8][9] Always consult your institution's specific guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_lab Laboratory Responsibilities start Generation of This compound Waste classify Classify as Hazardous Waste (Ecotoxic) start->classify segregate Segregate from Other Waste Streams classify->segregate contain Select Appropriate Waste Container (Labeled & Sealed) segregate->contain store Store in Designated Satellite Accumulation Area (SAA) contain->store pickup Schedule Pickup with Environmental Health & Safety (EHS) store->pickup disposal Licensed Hazardous Waste Vendor Disposal pickup->disposal

Caption: Workflow for the safe disposal of this compound.

Summary of Key Disposal Information

Aspect Requirement Rationale
Waste Classification Hazardous Chemical Waste (Ecotoxic)Based on the known aquatic toxicity of the parent compound, Ivabradine.[3][4]
Container Type Chemically compatible, sealed container (e.g., HDPE, Glass)To prevent leaks and reactions.[5][7]
Labeling "Hazardous Waste," full chemical names, hazards, dateRegulatory compliance and safety for all handlers.[5][7]
Storage Designated Satellite Accumulation Area (SAA)Safe, temporary storage at the point of generation.[7]
Disposal Method Licensed hazardous waste disposal vendorEnsures environmentally sound and compliant disposal.[6]
Contaminated Items Treat as hazardous wasteTo prevent the spread of contamination.
Empty Containers Triple-rinse, collect rinsate as hazardous wasteTo remove residual hazardous material.[5]

By adhering to these procedures, you contribute to a safe and sustainable research environment. Always consult your institution's specific Environmental Health & Safety guidelines, as local regulations may vary.

References

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

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Comprehensive Safety Protocol: Handling 7-Demethyl Ivabradine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 7-Demethyl Ivabradine. As a key metabolite of Ivabradine, a potent pharmaceutical compound, it necessitates rigorous safety protocols to protect laboratory personnel from exposure and to prevent environmental contamination. This document is intended for researchers, scientists, and drug development professionals, offering a framework grounded in the principles of occupational safety and health.

Hazard Identification and Risk Assessment

Given these properties, this compound should be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[7] The primary risks to personnel include inhalation of airborne particles, dermal contact, and accidental ingestion.[6] Therefore, a thorough risk assessment is mandatory before any handling activities commence.

The Hierarchy of Controls: A Framework for Safety

To ensure maximum protection, safety measures should be implemented according to the National Institute for Occupational Safety and Health (NIOSH) Hierarchy of Controls.[8][9][10][11][12] This framework prioritizes control methods from most to least effective.

  • Elimination/Substitution: While not always feasible in research, consider if less hazardous alternatives can be used.

  • Engineering Controls: These are the primary means of containment. They are designed to isolate personnel from the hazard.[8][9] For this compound, this includes using certified chemical fume hoods, ventilated laminar flow enclosures, or glove boxes, especially for handling powders.[13][14] The facility should also be designed with negative air pressure in handling areas to prevent cross-contamination.[15]

  • Administrative Controls: These are work practices that reduce exposure duration and frequency, such as restricting access to handling areas and providing comprehensive training for all personnel.[9][13]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.[8][9] It does not eliminate the hazard but provides a protective barrier.

Personal Protective Equipment (PPE) Protocol

The selection of PPE depends on the specific task being performed. All personnel handling potent compounds must be trained on the proper donning, doffing, and disposal of PPE.[11]

Activity Required Personal Protective Equipment Rationale
Weighing & Handling Solid Compound Double Nitrile Gloves, Disposable Lab Coat with Knit Cuffs, Safety Goggles with Side Shields, N95 Respirator or higher (e.g., PAPR)Prevents inhalation of fine powders and minimizes skin contact. Double gloving provides extra protection against tears and contamination.
Preparing Solutions & Dilutions Double Nitrile Gloves, Disposable Lab Coat, Chemical Splash GogglesProtects against splashes of the compound in solution and direct skin contact.
General Laboratory Operations Single Pair Nitrile Gloves, Lab Coat, Safety GlassesStandard laboratory practice to protect against incidental contact.
Spill Cleanup Chemical Resistant Coverall (e.g., Tyvek®), Double Nitrile Gloves, Chemical Splash Goggles, appropriate RespiratorProvides full-body protection from significant exposure during spill management.[7]

Step-by-Step Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing exposure risk. The following protocol outlines the key steps for handling this compound.

Preparation and Gowning
  • Restrict Access: Ensure the designated handling area is clearly marked and access is restricted to trained personnel.

  • Verify Engineering Controls: Confirm that the chemical fume hood or other ventilated enclosure is functioning correctly.

  • Don PPE: Put on the appropriate PPE as specified in the table above, ensuring a proper fit, especially for the respirator.

Weighing and Solution Preparation
  • Perform in Containment: All handling of the solid compound must occur within a certified chemical fume hood or a ventilated balance enclosure.[13] Open handling of potent powders is strictly prohibited.[15]

  • Use Appropriate Tools: Employ dedicated spatulas and weigh boats. Use a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Careful Transfer: When transferring the weighed powder to a vial for dissolution, do so carefully to avoid creating airborne dust.

  • Dissolution: Add solvent slowly to the solid to prevent splashing. Cap the container securely before mixing or vortexing.

Post-Handling and Decontamination
  • Clean Equipment: Decontaminate all non-disposable equipment used during the process. The effectiveness of a cleaning procedure is a critical aspect of handling potent compounds.[16]

  • Doff PPE: Remove PPE in the designated area, avoiding self-contamination. Dispose of all single-use items in the appropriate hazardous waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.[3]

Below is a diagram illustrating the safe handling workflow.

cluster_prep 1. Preparation cluster_handling 2. Compound Handling (in Containment) cluster_cleanup 3. Post-Handling prep1 Restrict Access to Designated Area prep2 Verify Engineering Controls (e.g., Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Surfaces and Equipment handle2->clean1 Complete Handling clean2 Segregate and Dispose of Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Evacuate all non-essential personnel from the area and alert the laboratory supervisor.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE for spill cleanup.

  • Containment: For solid spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an appropriate chemical absorbent.

  • Cleanup: Work from the outside of the spill inward. Collect all contaminated materials using dedicated tools.

  • Decontamination: Clean the spill area with a suitable deactivating agent or detergent, followed by water.

  • Disposal: Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled hazardous waste container.[17]

Waste Disposal Plan

Proper segregation and disposal of waste are critical for laboratory safety and environmental protection.[17][18][19]

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, lab coats, weigh boats, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.[17]

  • Liquid Waste: Unused stock solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous chemical waste bottle.[17] Do not mix with other waste streams unless compatibility is confirmed.[20]

  • Sharps: Needles and syringes must be disposed of in a designated sharps container.[17]

  • Disposal Pathway: All hazardous waste must be disposed of through a licensed hazardous waste management service in accordance with local, regional, and national regulations.[20]

By implementing these comprehensive safety measures, research professionals can handle this compound with confidence, ensuring personal safety and maintaining the integrity of their work environment.

References

  • Respirex International. (n.d.). Pharmaceutical PPE.
  • BenchChem. (n.d.). Navigating the Safe Disposal of Laboratory Pharmaceutical Waste.
  • Safetyware Group. (2025, February 10). The Role of PPE in Preventing Contamination in Pharmaceutical Production.
  • Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
  • GMP TV. (2023, July 11). Laboratory waste disposal procedure at a GMP site.
  • DuPont. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology.
  • National Association of Safety Professionals. (n.d.). The Hierarchy of Controls.
  • Safety+Health Magazine. (2022, September 25). The Hierarchy of Controls.
  • NES, Inc. (n.d.). NIOSH's Hierarchy of Controls.
  • Esco Pharma. (2017, September 25). It's more than just being Fragile : How to Handle Potent Formulation?
  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • Centers for Disease Control and Prevention. (2022, April 28). Hierarchy of Controls.
  • Hazardous Waste Experts. (2019, June 19). How to Dispose of Chemical Waste and Laboratory Waste.
  • University of Delaware. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. Retrieved from University of Delaware Environmental Health & Safety.
  • OSHA.com. (2023, March 9). Hierarchy of Hazard Controls: The 5 Safety Controls Explained.
  • Stericycle. (2024, October 24). How to Safely Dispose of Laboratory Waste?
  • American Chemical Society. (1999). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development.
  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
  • Pharmaceutical Technology. (n.d.). High-Potency APIs: Containment and Handling Issues.
  • SynZeal. (n.d.). This compound.
  • Echemi.com. (2019, July 15). Ivabradine hydrochloride SDS, 148849-67-6 Safety Data Sheets.
  • Clearsynth. (n.d.). Demethyl Ivabradine HCl.
  • Fisher Scientific. (2013, May 8). SAFETY DATA SHEET - Ivabradine hydrochloride.
  • Sigma-Aldrich. (2024, March 8). SAFETY DATA SHEET - Ivabradine hydrochloride.
  • TargetMol. (2025, November 27). Safety Data Sheet - 8-Demethyl Ivabradine.
  • Cayman Chemical. (2014, December 18). Ivabradine (hydrochloride) SAFETY DATA SHEET.
  • MedChemExpress. (2024, March 21). Ivabradine hydrochloride-SDS.
  • Mayo Clinic. (n.d.). Ivabradine (oral route).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.